molecular formula C9H7FO2 B1676561 3-Fluorocinnamic acid CAS No. 458-46-8

3-Fluorocinnamic acid

Cat. No.: B1676561
CAS No.: 458-46-8
M. Wt: 166.15 g/mol
InChI Key: RTSIUKMGSDOSTI-SNAWJCMRSA-N
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Description

3-Fluorocinnamic Acid (CAS 458-46-8) is a high-purity, white to almost white crystalline powder with a melting point of 165–168 °C . It is a fluorinated derivative of cinnamic acid, a compound recognized for its role as a versatile scaffold in the rational design of biologically active molecules . Cinnamic acid derivatives, in general, are extensively studied for a broad spectrum of activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, making them valuable in hit-to-lead optimization for new therapeutic candidates . As a building block, this compound is instrumental in pharmaceutical research and development, particularly for the synthesis of more complex molecules through functionalization of its carboxyl group, alkenyl double bond, or aromatic ring . The introduction of a fluorine atom at the meta-position of the phenyl ring can significantly alter the molecule's electronic properties, metabolic stability, and bioavailability, which are critical parameters in medicinal chemistry. This product is intended for research applications as a chemical intermediate and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses. Handle with care, as it may cause skin and serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3-fluorophenyl)prop-2-enoic acid
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InChI

InChI=1S/C9H7FO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+
Source PubChem
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InChI Key

RTSIUKMGSDOSTI-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H7FO2
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DSSTOX Substance ID

DTXSID001276012
Record name (2E)-3-(3-Fluorophenyl)-2-propenoic acid
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Molecular Weight

166.15 g/mol
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CAS No.

20595-30-6, 458-46-8
Record name (2E)-3-(3-Fluorophenyl)-2-propenoic acid
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Record name m-Fluorocinnamic acid
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Record name m-fluorocinnamic acid
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Foundational & Exploratory

Introduction: The Strategic Role of Fluorination in Cinnamic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Fluorocinnamic Acid: Properties, Synthesis, and Applications

Cinnamic acid and its derivatives are a cornerstone in medicinal chemistry, prized for their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The core structure—a phenyl ring attached to an acrylic acid moiety—provides a robust scaffold for synthetic modification. A key strategy in modern drug discovery is the introduction of fluorine atoms to modulate a molecule's physicochemical and pharmacological profile.[4] Fluorination can significantly enhance metabolic stability, improve membrane permeability, and alter binding affinity to biological targets.[4]

This guide focuses on trans-3-Fluorocinnamic acid, a fluorinated analog of cinnamic acid. While direct biological data on this specific isomer is limited, its importance lies in its utility as a versatile chemical building block.[5] Understanding its fundamental properties is crucial for researchers and drug development professionals aiming to leverage its unique characteristics for the synthesis of novel therapeutic agents and advanced materials. This document provides a comprehensive overview of its physicochemical properties, detailed synthetic and purification protocols, spectral data, and essential safety guidelines, grounded in established scientific principles.

Section 1: Core Physicochemical Properties

The introduction of a fluorine atom at the meta-position of the phenyl ring subtly alters the electronic and physical properties of the cinnamic acid backbone. These properties are essential for predicting its behavior in reaction mixtures, biological assays, and formulation studies.

Structural and Physical Data

Quantitative data for trans-3-Fluorocinnamic acid is summarized below. For context, values for the parent compound, trans-Cinnamic acid, are included where available.

PropertyValue (trans-3-Fluorocinnamic acid)Value (trans-Cinnamic acid)Reference(s)
CAS Number 20595-30-6140-10-3[6][7]
Molecular Formula C₉H₇FO₂C₉H₈O₂[6][7]
Molecular Weight 166.15 g/mol 148.16 g/mol [6][7]
Appearance White to off-white crystalline solidWhite crystalline compound[7][8]
Melting Point 162-164 °C133 °C[7][8][9]
Boiling Point ~290 °C (estimate)300 °C[7][8]
Density ~1.22 - 1.34 g/cm³ (estimate)1.2475 g/cm³[7][8][10]
pKa 4.29 ± 0.10 (Predicted)4.44[7][8][11]
Solubility ---Slightly soluble in water; freely soluble in many organic solvents.[7]

Section 2: Synthesis of trans-3-Fluorocinnamic Acid

The most common and reliable method for synthesizing trans-cinnamic acids is the Knoevenagel condensation, which involves the reaction of an aromatic aldehyde with malonic acid. This method is favored for its high yield and stereoselectivity for the trans isomer.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of trans-3-Fluorocinnamic acid from 3-fluorobenzaldehyde.

G cluster_reactants Reactants & Catalysts cluster_process Reaction & Workup cluster_product Final Product R1 3-Fluorobenzaldehyde P1 1. Mix reactants in Ethanol R1->P1 R2 Malonic Acid R2->P1 C1 Pyridine (Base) C1->P1 C2 Piperidine (Catalyst) C2->P1 P2 2. Heat at Reflux (8 hours) P1->P2 P3 3. Cool reaction mixture P2->P3 P4 4. Add Water (Precipitation) P3->P4 P5 5. Filter solid product P4->P5 P6 6. Wash with Water & Dry P5->P6 FP trans-3-Fluorocinnamic Acid P6->FP

Caption: Knoevenagel condensation workflow for synthesizing trans-3-Fluorocinnamic acid.

Detailed Experimental Protocol

This protocol is adapted from a verified synthetic procedure.[13] The causality behind the choice of reagents is critical: pyridine acts as the base to deprotonate malonic acid, forming the nucleophilic enolate, while a catalytic amount of piperidine accelerates the condensation step. Ethanol serves as a suitable solvent that dissolves the reactants and facilitates heating to reflux.

Materials:

  • 3-Fluorobenzaldehyde (40 g)

  • Malonic Acid (47 g)

  • Ethanol (150 ml)

  • Pyridine (10 g)

  • Piperidine (5 g)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-fluorobenzaldehyde (40 g) and malonic acid (47 g).

  • Solvent and Catalyst Addition: Add the ethanolic solution (150 ml) containing pyridine (10 g) and piperidine (5 g) to the flask.

  • Reflux: Heat the mixture to reflux with constant stirring. Maintain reflux for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After 8 hours, remove the heat source and allow the mixture to cool to room temperature, then chill in an ice bath.

  • Workup: Add 300 ml of cold deionized water to the chilled mixture. The product, trans-3-fluorocinnamic acid, will precipitate as a crystalline solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold deionized water to remove any residual pyridine and unreacted malonic acid. Dry the product. The reported yield for this method is high, around 84%.[13] For enhanced purity, recrystallization can be performed (see Section 3).

Section 3: Purification and Characterization

Achieving high purity is essential for the use of this compound in subsequent synthetic steps or biological assays.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying the crude product obtained from synthesis. The choice of solvent is paramount; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Recommended Solvents:

  • Water: Effective for removing polar impurities.[6]

  • Aqueous Ethanol (e.g., 95% Ethanol): A versatile solvent system that can be tailored to optimize recovery and purity.

General Procedure:

  • Dissolve the crude this compound in a minimum amount of the chosen hot solvent (e.g., boiling 95% ethanol).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further cool the solution in an ice bath to maximize product precipitation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.

Analytical Characterization: Spectral Data

Structural confirmation and purity assessment are typically performed using a combination of spectroscopic techniques.[14]

TechniqueSolventCharacteristic Peaks / Signals
¹H NMR CDCl₃ & DMSO-d₆Signals expected in the aromatic region (~7.0-7.8 ppm), two distinct doublets for the alkene protons (~6.5 and ~7.6 ppm), and a broad singlet for the carboxylic acid proton (>11 ppm).[15][16]
¹³C NMR CDCl₃ & DMSO-d₆Signals expected for the carbonyl carbon (~167-170 ppm), alkene carbons, and aromatic carbons. The carbon directly bonded to fluorine will show a characteristic large C-F coupling constant.[17][18]
IR Spectroscopy KBr Disc / ATRA broad O-H stretch from the carboxylic acid (~2500–3300 cm⁻¹), a sharp C=O stretch (~1680–1700 cm⁻¹), a C=C alkene stretch (~1620-1640 cm⁻¹), and C-F bond vibrations.[16]

Note: Full spectra for trans-3-Fluorocinnamic acid are publicly available for reference in databases such as SpectraBase.[14]

Section 4: Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its three key functional regions: the carboxylic acid, the alkene double bond, and the fluorinated aromatic ring.

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification (e.g., Fischer esterification) and amidation to produce a library of derivatives with potentially enhanced biological activity or altered pharmacokinetic properties.[19]

  • Alkene Double Bond: The double bond can be subjected to reactions like hydrogenation to yield 3-fluorophenylpropanoic acid or epoxidation.

  • Fluorinated Phenyl Ring: The electron-withdrawing fluorine atom deactivates the ring towards electrophilic aromatic substitution but can direct incoming groups. More importantly, the C-F bond is extremely stable, which is a key feature for its application in drug design. This stability can block sites of oxidative metabolism, thereby increasing the metabolic half-life of a drug candidate.[4]

The primary application of this compound is as an intermediate in organic synthesis.[8] Its derivatives are explored for various therapeutic targets, building on the known pharmacological potential of the broader cinnamic acid class.[1][3] For instance, related difluorocinnamic acids are used to synthesize potent 5-HT₃ antagonists for use in anticancer treatments.[20] The presence of fluorine makes it an attractive scaffold for developing agents with improved CNS penetration and bioavailability.

Section 5: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate precautions.

Hazard Identification:

  • Pictograms: GHS06 (Skull and crossbones)

  • Signal Word: Danger

  • Hazard Statements:

    • H301: Toxic if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a lab coat.

    • Respiratory Protection: For operations generating dust, use a NIOSH-approved respirator (e.g., N95 dust mask).

  • Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

A Senior Application Scientist's Guide to 3-Fluorocinnamic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. 3-Fluorocinnamic acid, a halogenated derivative of the naturally occurring phenylpropanoid, cinnamic acid, stands as a versatile building block and a subject of significant research interest. The presence of a fluorine atom at the meta position of the phenyl ring imparts unique electronic characteristics that can profoundly influence molecular interactions, metabolic stability, and pharmacokinetic profiles of derivative compounds.

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical identity, physicochemical properties, established synthetic protocols, and explore its burgeoning applications as a precursor in the design of novel therapeutic agents.

Chemical Identity and Structure

This compound is systematically known as (2E)-3-(3-fluorophenyl)prop-2-enoic acid. The trans isomer is the more common and stable form.

  • CAS Number : The primary CAS Registry Number for the trans isomer of this compound is 20595-30-6 .[1] Another CAS number, 458-46-8 , is also associated with this compound.[2][3][4]

  • Molecular Formula : C₉H₇FO₂[1]

  • Molecular Weight : 166.15 g/mol [1]

  • Chemical Structure :

    G C1 C C2 C C1->C2 C1->C2 C8 C C1->C8 C3 C C2->C3 C4 C C3->C4 C3->C4 F7 F C3->F7 C5 C C4->C5 C6 C C5->C6 C5->C6 C6->C1 C9 C C8->C9 C10 C C9->C10 O11 O C10->O11 O12 O C10->O12 H13 H O12->H13

    Caption: Chemical structure of trans-3-Fluorocinnamic acid.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and biological assays.

PropertyValueSource(s)
Physical State White crystalline solid
Melting Point 162-164 °C
Boiling Point 289 °C at 760 mmHg[4]
Solubility Limited solubility in water, more soluble in organic solvents like ethanol, benzene, and dichloromethane.[5]
Density 1.34 g/cm³[4]
Flash Point 128.6 °C[4]

Spectroscopic Data:

  • ¹H NMR, ¹³C NMR, FTIR, and Raman spectra are available for trans-3-Fluorocinnamic acid, providing the necessary tools for its identification and characterization.[6][7][8]

Synthesis Protocol: Knoevenagel Condensation

The most common and efficient method for synthesizing this compound is the Knoevenagel condensation.[9][10] This reaction involves the condensation of an aromatic aldehyde with an active methylene compound, such as malonic acid, in the presence of a weak base.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Pyridine & Piperidine (Base) Pyridine & Piperidine (Base) Malonic Acid Malonic Acid This compound This compound Pyridine & Piperidine (Base)->this compound Knoevenagel Condensation Ethanol (Solvent) Ethanol (Solvent) Reflux Reflux

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology:

A representative experimental procedure is as follows:[11]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluorobenzaldehyde (40 g), malonic acid (47 g), and an ethanolic solution (150 ml) containing pyridine (10 g) and piperidine (5 g).

  • Reaction Execution: Heat the mixture to reflux with constant stirring for 8 hours.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and add water (300 ml). The crystalline product, trans-3-fluorocinnamic acid, will precipitate.

  • Purification: Collect the solid by filtration, wash with water, and dry to yield the final product.

Mechanism of the Knoevenagel Condensation:

The reaction proceeds through a well-established mechanism:[9][10]

  • Deprotonation: The basic catalyst (piperidine/pyridine) deprotonates the active methylene group of malonic acid to form a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of 3-fluorobenzaldehyde, forming a tetrahedral intermediate.

  • Dehydration and Decarboxylation: Subsequent proton transfer and elimination of a water molecule lead to the formation of a double bond. Under the reaction conditions, decarboxylation of the malonic acid derivative occurs to yield the α,β-unsaturated carboxylic acid.

Applications in Drug Development

Cinnamic acid and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[12][13][14] The introduction of a fluorine atom, as in this compound, can enhance these properties through various mechanisms.

Role as a Scaffold in Oncology:

Derivatives of cinnamic acid have been investigated as inhibitors of oncogenic protein kinases.[15][16][17] These enzymes play a crucial role in cell signaling pathways that are often dysregulated in cancer. The cinnamoyl scaffold can be modified to design inhibitors that target the ATP-binding site of these kinases. The fluorine atom in this compound can improve binding affinity and selectivity through favorable electrostatic interactions and by altering the electronic nature of the aromatic ring.

G Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Signaling_Cascade Intracellular Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Phosphorylation Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cellular_Response 3FCA_Derivative This compound Derivative (Kinase Inhibitor) 3FCA_Derivative->Inhibition Inhibition->Receptor_Tyrosine_Kinase

Caption: Inhibition of a generic oncogenic signaling pathway by a this compound derivative.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements : May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Precautionary Statements : Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

  • Personal Protective Equipment (PPE) : A dust mask (type N95 or equivalent), safety glasses, and chemical-resistant gloves are recommended.

Conclusion

This compound is a valuable and versatile chemical entity with a well-defined profile. Its straightforward synthesis, coupled with the unique properties imparted by the fluorine substituent, makes it an attractive starting material for the development of novel compounds in the pharmaceutical and material science industries. The insights and protocols provided in this guide are intended to facilitate further research and innovation utilizing this promising fluorinated building block.

References

3-Fluorocinnamic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Fluorocinnamic Acid: Core Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a halogenated aromatic carboxylic acid that serves as a pivotal building block in medicinal chemistry and materials science. As a derivative of cinnamic acid, a naturally occurring compound known for a wide spectrum of biological activities, this compound provides a chemically tractable scaffold for developing novel therapeutic agents.[1] The strategic placement of a fluorine atom on the phenyl ring significantly modulates the molecule's physicochemical properties. This modification is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[2]

This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the core molecular properties of this compound, a validated laboratory-scale synthesis protocol with mechanistic insights, and the strategic rationale for its application in modern drug discovery programs.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its effective use in synthesis and biological assays. The key identifiers and properties for trans-3-Fluorocinnamic acid are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₇FO₂[3][4][5][6]
Molecular Weight 166.15 g/mol [3][4][5][6][7]
IUPAC Name (2E)-3-(3-fluorophenyl)prop-2-enoic acid[8]
Synonyms trans-3-Fluorocinnamic acid, m-Fluorocinnamic acid[8]
CAS Number 20595-30-6 (trans isomer)[3][5][6][7][9]
Appearance White to off-white crystalline solid[10]
Melting Point 162-164 °C[7]
SMILES O=C(/C=C/C1=CC=CC(F)=C1)O[3][6]

Molecular Structure and Visualization

The structure of this compound features an α,β-unsaturated carboxylic acid moiety attached to a phenyl ring, with a fluorine atom substituted at the meta (3-position). The alkene group predominantly exists in the trans (E) configuration, which is the thermodynamically more stable isomer.

Caption: 2D structure of trans-3-Fluorocinnamic acid.

Synthesis Protocol: Knoevenagel-Doebner Condensation

The most reliable and common method for synthesizing trans-3-Fluorocinnamic acid is a variation of the Knoevenagel condensation, followed by decarboxylation. This approach offers high yield and stereoselectivity for the desired trans isomer.[10]

Experimental Workflow Diagram

G reagents 1. Combine Reactants - 3-Fluorobenzaldehyde - Malonic Acid - Ethanol (Solvent) catalysis 2. Add Catalysts - Pyridine - Piperidine reagents->catalysis Stir reflux 3. Heat to Reflux (e.g., 8 hours) catalysis->reflux Initiate reaction precipitation 4. Cool & Precipitate - Add H₂O to chilled mixture reflux->precipitation Reaction completion isolation 5. Isolate Product - Filtration - Wash with H₂O precipitation->isolation Solid forms drying 6. Dry Product - Yields crystalline trans-3-FCA isolation->drying Remove impurities

Caption: Workflow for the synthesis of trans-3-Fluorocinnamic acid.

Step-by-Step Methodology
  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-fluorobenzaldehyde (e.g., 40 g, 0.32 mol) and malonic acid (e.g., 47 g, 0.45 mol). Add ethanol (150 mL) as the solvent.

  • Catalyst Addition : To the stirred mixture, add pyridine (10 g) and a catalytic amount of piperidine (5 g).

    • Expert Insight : Pyridine acts as a weak base and solvent, while piperidine is a stronger basic catalyst. Piperidine facilitates the deprotonation of the acidic methylene protons of malonic acid to form a nucleophilic enolate, which is the key reactive intermediate.

  • Reflux : Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain this temperature with vigorous stirring for 8 hours.

    • Expert Insight : Heating provides the necessary activation energy for two sequential steps: the initial Knoevenagel condensation between the aldehyde and the malonic acid enolate, followed by the thermally induced decarboxylation of the resulting dicarboxylic acid intermediate. The trans isomer is the thermodynamically favored product and crystallizes preferentially.

  • Workup and Precipitation : After the reflux period, cool the reaction mixture in an ice bath. Slowly add cold water (300 mL) to the chilled mixture. The product, being sparingly soluble in the aqueous ethanol mixture, will precipitate out as a crystalline solid.

  • Isolation and Purification : Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual pyridine, piperidine hydrochloride, and unreacted malonic acid.

  • Drying : Dry the purified solid product under vacuum to obtain trans-3-Fluorocinnamic acid. A typical yield for this procedure is over 80%.[10]

This self-validating protocol is designed for high purity and yield, as the final product crystallizes directly from the reaction mixture, minimizing the need for complex chromatographic purification.

Strategic Importance in Drug Discovery

The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, and this compound is a valuable precursor for leveraging this strategy.[2] The fluorine atom at the meta-position imparts several advantageous properties that can be exploited in drug design.

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom on the aromatic ring can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" can increase the half-life and oral bioavailability of a drug candidate.[2]

  • Modulation of Lipophilicity : Fluorine substitution generally increases the lipophilicity (fat-solubility) of a molecule. This can enhance its ability to cross cell membranes and penetrate tissues, including the blood-brain barrier, which is crucial for developing CNS-active agents.[2]

  • Enhanced Binding Interactions : The high electronegativity of fluorine alters the electronic distribution of the phenyl ring. This can modify the pKa of the carboxylic acid group and create favorable dipole-dipole or hydrogen bond interactions with target proteins, potentially increasing binding affinity and selectivity.

Given the wide range of reported biological activities for cinnamic acid derivatives—including anticancer, antimicrobial, and anti-inflammatory properties—this compound serves as an ideal starting point for creating libraries of novel fluorinated compounds for screening and lead optimization.[1][11]

References

3-Fluorocinnamic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Fluorocinnamic acid is a halogenated aromatic carboxylic acid that has garnered significant attention as a versatile building block in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom at the meta-position of the phenyl ring imparts unique physicochemical properties, influencing its reactivity, metabolic stability, and biological activity. This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and applications, with a particular focus on its relevance to drug discovery and development. This document is intended to serve as a valuable resource for researchers, chemists, and pharmaceutical scientists, offering both foundational knowledge and practical insights to facilitate its effective utilization in the laboratory.

Introduction: The Strategic Role of Fluorine in Modern Drug Design

The introduction of fluorine into bioactive molecules is a well-established and powerful strategy in contemporary drug discovery. The unique properties of the fluorine atom—its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. Fluorine substitution can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability and oral bioavailability by altering lipophilicity. This compound is an exemplary fluorinated building block that provides a scaffold for the synthesis of novel therapeutics with potentially enhanced efficacy and safety profiles.

Physicochemical Properties of trans-3-Fluorocinnamic Acid

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development. This section details the key physical and chemical characteristics of the more stable trans isomer of this compound.

Structural and Molecular Data
PropertyValueSource(s)
Chemical Structure See Diagram 1
Molecular Formula C₉H₇FO₂
Molecular Weight 166.15 g/mol
CAS Number 20595-30-6 (trans isomer)[1][2][3]
458-46-8 (isomer unspecified)[4][5][6]
IUPAC Name (E)-3-(3-fluorophenyl)prop-2-enoic acid[4][5]
Canonical SMILES C1=CC(=CC(=C1)C=CC(=O)O)F
InChI InChI=1S/C9H7FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+

Diagram 1: Chemical Structure of trans-3-Fluorocinnamic Acid

Caption: 2D structure of trans-3-Fluorocinnamic acid.

Physical Properties
PropertyValueSource(s)
Appearance Off-white solid/crystalline powder[7]
Melting Point 162-164 °C
Boiling Point 289 °C at 760 mmHg[4]
Solubility Limited solubility in water; more soluble in organic solvents such as ethanol, benzene, and dichloromethane.[8]
pKa Not experimentally determined; predicted to be acidic.
Spectroscopic Data
TechniqueKey Features
¹H NMR Expected signals include those for the aromatic protons (with splitting patterns influenced by the fluorine substituent), the vinyl protons of the acrylic acid moiety (with a large coupling constant characteristic of the trans configuration), and a broad singlet for the carboxylic acid proton. The spectrum is available from SpectraBase[9].
¹³C NMR The spectrum will show distinct resonances for the carboxyl carbon, the two vinyl carbons, and the aromatic carbons. The aromatic carbon signals will exhibit splitting due to coupling with the fluorine atom (C-F coupling). The spectrum is available from SpectraBase[10].
IR Spectroscopy The infrared spectrum provides valuable information about the functional groups present. Key absorption bands are expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1680-1700 cm⁻¹), the C=C stretch of the alkene (around 1620-1640 cm⁻¹), and C-F stretching vibrations. The interpretation is similar to that of cinnamic acid[12].
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (166.15 g/mol ).

Synthesis and Reactivity

Synthesis

trans-3-Fluorocinnamic acid can be reliably synthesized via the Knoevenagel condensation of 3-fluorobenzaldehyde with malonic acid in the presence of a basic catalyst, such as a mixture of pyridine and piperidine[13].

Diagram 2: Synthesis of trans-3-Fluorocinnamic Acid via Knoevenagel Condensation

G Reactant1 3-Fluorobenzaldehyde Product trans-3-Fluorocinnamic Acid Reactant1->Product Reactant2 Malonic Acid Reactant2->Product Catalyst Pyridine/Piperidine Catalyst->Product

Caption: Synthetic scheme for trans-3-Fluorocinnamic acid.

Reactivity

The chemical reactivity of this compound is governed by its three principal functional components: the carboxylic acid group, the α,β-unsaturated double bond, and the fluorinated phenyl ring[14].

  • Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, including esterification, amidation, and reduction to the corresponding alcohol.

  • Alkene Double Bond: The conjugated double bond is susceptible to addition reactions, such as hydrogenation to form 3-(3-fluorophenyl)propanoic acid, and can also participate in cycloaddition reactions.

  • Fluorinated Phenyl Ring: The fluorine atom is a deactivating, ortho-, para-directing group for electrophilic aromatic substitution, though the reaction conditions would need to be carefully controlled to avoid reactions at the other functional groups.

Experimental Protocols

General Handling and Storage

This compound should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is an irritant to the eyes, respiratory system, and skin[5]. Store the compound in a tightly sealed container in a cool, dry place.

Preparation of a Stock Solution

Objective: To prepare a stock solution of trans-3-Fluorocinnamic acid for use in biological assays or chemical reactions.

Materials:

  • trans-3-Fluorocinnamic acid

  • Dimethyl sulfoxide (DMSO) or ethanol

  • Vortex mixer

  • Calibrated analytical balance

  • Volumetric flask

Procedure:

  • Accurately weigh the desired amount of trans-3-Fluorocinnamic acid using an analytical balance.

  • Transfer the solid to a volumetric flask.

  • Add a portion of the chosen solvent (e.g., DMSO or ethanol) to the flask.

  • Gently swirl or vortex the mixture until the solid is completely dissolved. For related compounds like p-coumaric acid, solubilities are in the range of 10-20 mg/mL in these solvents[15].

  • Add the solvent to the flask up to the calibration mark.

  • Cap the flask and invert it several times to ensure a homogeneous solution.

  • Store the stock solution at an appropriate temperature, typically protected from light. For aqueous solutions, it is recommended to prepare them fresh.

Applications in Drug Development

trans-3-Fluorocinnamic acid is a valuable starting material for the synthesis of a wide range of biologically active molecules. The cinnamic acid scaffold itself is known to exhibit various pharmacological activities, and the introduction of the fluorine atom can be used to modulate these properties.

Diagram 3: Role of this compound as a Building Block in Drug Discovery

G A This compound B Synthesis of Derivatives (e.g., amides, esters) A->B C Biological Screening (e.g., enzyme inhibition, cell-based assays) B->C D Identification of Lead Compounds C->D E Structure-Activity Relationship (SAR) Studies D->E F Optimization of Potency and Pharmacokinetic Properties E->F G Drug Candidate F->G

References

A Senior Application Scientist's Guide to 3-Fluorocinnamic Acid Solubility in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluorocinnamic acid, a compound of interest in pharmaceutical and materials science research. While quantitative solubility data is often system-dependent, this document offers a robust theoretical framework, qualitative solubility profiles, and detailed experimental protocols to empower researchers in drug development and other scientific disciplines to effectively utilize this compound. The guide delves into the physicochemical properties of this compound, the thermodynamic principles governing its dissolution, and practical methodologies for determining its solubility in a range of common laboratory solvents.

Introduction: The Critical Role of Solubility

In the realms of drug discovery, formulation development, and materials science, understanding the solubility of a compound is a cornerstone of successful research and development. Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, dictates a molecule's bioavailability, its suitability for various analytical techniques, and its processability in manufacturing. For a molecule like this compound, which possesses both aromatic and carboxylic acid functionalities, its interaction with different solvents is a nuanced interplay of intermolecular forces. This guide aims to provide both the foundational knowledge and the practical tools necessary to navigate the solubility landscape of this compound.

Physicochemical Properties of this compound

A thorough understanding of a molecule's intrinsic properties is paramount to predicting and explaining its solubility. Key physicochemical parameters for this compound are summarized below.

PropertyValueSource
Chemical Formula C₉H₇FO₂[1][2]
Molecular Weight 166.15 g/mol [1][2]
Melting Point 162-164 °C[1]
Appearance White to off-white crystalline powder
pKa (Predicted) ~4.3
logP (Predicted) ~2.1

Theoretical Framework: The Science of Dissolution

The dissolution of a crystalline solid like this compound is a thermodynamically driven process governed by the Gibbs free energy change (ΔG) of the system.[3] The overall process can be conceptualized as two main steps:

  • Lattice Energy (ΔH_lattice): The energy required to overcome the intermolecular forces holding the crystal lattice together. This is an endothermic process.

  • Solvation Energy (ΔH_solvation): The energy released when the solute molecules are surrounded and stabilized by solvent molecules. This is an exothermic process.

The overall enthalpy of solution (ΔH_solution) is the sum of these two enthalpies. The spontaneity of dissolution is also influenced by the change in entropy (ΔS), which is the measure of disorder in the system. The dissolution of a solid into a liquid typically leads to an increase in entropy.

The solubility of this compound is dictated by the interplay of these thermodynamic factors and the nature of the intermolecular forces between the solute and the solvent.

cluster_solid Solid State cluster_solution Solution State Solid This compound Crystal Dissolved Solvated this compound Solid->Dissolved Dissolution (ΔG < 0) Dissolved->Solid Precipitation (ΔG > 0) Enthalpy ΔH_solution = ΔH_lattice + ΔH_solvation Entropy ΔS_solution > 0 (generally)

Caption: Thermodynamic equilibrium of dissolution.

The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" is a useful heuristic for predicting solubility. It is rooted in the principle that substances with similar intermolecular forces are more likely to be miscible.

  • Polar Solvents (e.g., Water, Ethanol, Methanol): These solvents are capable of hydrogen bonding and strong dipole-dipole interactions. The carboxylic acid group of this compound can act as both a hydrogen bond donor and acceptor. However, the nonpolar phenyl ring and the fluorinated aromatic ring contribute to hydrophobicity, which limits its solubility in highly polar solvents like water. The presence of a halogen, like fluorine, can also influence electronic properties and crystal packing, further affecting solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have significant dipole moments but do not have hydrogen bond-donating capabilities. They can interact with the polar carboxylic acid group through dipole-dipole interactions. The nonpolar regions of these solvents can also interact favorably with the aromatic ring of this compound, often leading to better solubility compared to polar protic solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily engage in weak van der Waals forces (London dispersion forces). While the aromatic ring of this compound can interact with aromatic solvents like toluene through π-π stacking, the highly polar carboxylic acid group is poorly solvated, leading to low solubility in nonpolar solvents.

cluster_solvents Solvent Types Solute This compound -COOH (polar, H-bonding) Phenyl Ring (nonpolar) Fluoro Group (polar) PolarProtic Polar Protic (e.g., Water, Ethanol) H-bonding Dipole-Dipole Solute:cooh->PolarProtic:hbond Strong Interaction Solute:phenyl->PolarProtic Unfavorable (Hydrophobic) PolarAprotic Polar Aprotic (e.g., Acetone, DCM) Dipole-Dipole Solute:cooh->PolarAprotic:dipole Moderate Interaction Nonpolar Nonpolar (e.g., Toluene, Hexane) Van der Waals Solute:phenyl->Nonpolar:vdw Favorable Interaction

Caption: Solute-solvent interaction overview.

Qualitative Solubility Profile of this compound

Based on the principles outlined above and the known behavior of similar aromatic carboxylic acids, a qualitative solubility profile for this compound can be predicted. It is crucial to note that these are general guidelines, and experimental determination is essential for precise applications.

Solvent ClassCommon ExamplesPredicted SolubilityRationale
Polar Protic WaterSparingly SolubleThe hydrophobic phenyl ring counteracts the hydrophilic carboxylic acid group.
Methanol, EthanolSolubleThe alkyl chains of the alcohols can interact with the phenyl ring, while the hydroxyl groups form hydrogen bonds with the carboxylic acid.
Polar Aprotic Acetone, Ethyl AcetateSoluble to Very SolubleGood balance of polarity to solvate the carboxylic acid and nonpolar character to interact with the phenyl ring.
Dichloromethane (DCM)Moderately SolubleCan engage in dipole-dipole interactions, but less polar than acetone or ethyl acetate.
Dimethyl Sulfoxide (DMSO)Very SolubleHighly polar aprotic solvent capable of strong dipole-dipole interactions.
Nonpolar TolueneSlightly Solubleπ-π stacking between the aromatic rings can contribute to some solubility.
Hexane, HeptaneInsolubleThe highly polar carboxylic acid group is not effectively solvated.
Aqueous Basic 5% Sodium HydroxideSolubleThe carboxylic acid is deprotonated to form the highly polar and water-soluble carboxylate salt.
Aqueous Acidic 5% Hydrochloric AcidInsolubleThe carboxylic acid remains protonated, and its limited water solubility is maintained.

Experimental Determination of Solubility: A Practical Guide

For research and development, particularly in regulated industries, experimentally determined solubility data is non-negotiable. The following are standard protocols for determining the equilibrium solubility of a compound like this compound.

The Equilibrium Solubility (Shake-Flask) Method

This is the gold standard method for determining thermodynamic solubility.

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and agitate them at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A shaker or rotator in a temperature-controlled incubator is ideal.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.

  • Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Self-Validating System:

  • Mass Balance: Weigh the remaining undissolved solid to confirm that an excess was present throughout the experiment.

  • Time to Equilibrium: Analyze samples at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has reached a plateau, confirming equilibrium.

Start Add excess 3-FCA to solvent Equilibrate Agitate at constant T (24-72h) Start->Equilibrate Separate Centrifuge or Settle Equilibrate->Separate Sample Filter Supernatant Separate->Sample Analyze Quantify by HPLC Sample->Analyze End Calculate Solubility Analyze->End

Caption: Workflow for the Equilibrium Solubility Method.

High-Throughput Screening (HTS) Methods

For early-stage drug discovery, HTS methods can provide rapid, albeit less precise, solubility data.

Example: Miniaturized Shake-Flask in 96-Well Plates

This method adapts the equilibrium solubility protocol to a 96-well plate format, allowing for the simultaneous testing of multiple solvents and conditions. Quantification is often performed using UV-Vis spectroscopy in a plate reader after appropriate dilution.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE).[1][4]

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Toxic if swallowed.[1][4]

  • Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[4]

  • Personal Protective Equipment: Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. A dust mask or respirator should be used when handling larger quantities of the powder.[1]

Always consult the material safety data sheet (MSDS) before handling this compound.

Conclusion

The solubility of this compound is a multifaceted property governed by its molecular structure and the nature of the solvent. While it exhibits limited solubility in water, its solubility is significantly enhanced in polar aprotic and alcoholic solvents. This guide has provided a theoretical foundation for understanding these behaviors, a qualitative solubility profile, and robust experimental protocols for quantitative determination. By leveraging this information, researchers and drug development professionals can make informed decisions regarding solvent selection, formulation strategies, and experimental design, ultimately accelerating their scientific endeavors.

References

Spectroscopic Data of trans-3-Fluorocinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the key spectroscopic data for trans-3-fluorocinnamic acid (CAS No: 20595-30-6), a valuable building block in pharmaceutical and materials science research.[1] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification. This document moves beyond a simple data repository to explain the causal relationships between the molecular structure and its spectral output, offering field-proven insights for researchers.

Molecular Structure and Spectroscopic Overview

trans-3-Fluorocinnamic acid is an organic compound featuring a carboxylic acid group, a trans-configured carbon-carbon double bond, and a fluorine atom at the meta-position of the phenyl ring. Each of these functional groups imparts a distinct and identifiable signature across various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) provides detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atom.

  • Infrared (IR) Spectroscopy identifies the key functional groups through their characteristic vibrational frequencies.

  • Mass Spectrometry (MS) determines the molecular weight and provides structural information through analysis of fragmentation patterns.

The molecular structure and numbering scheme used for NMR assignments are depicted below.

Caption: Molecular structure of trans-3-fluorocinnamic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the complete structural elucidation of organic molecules in solution. For 3-fluorocinnamic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous fingerprint.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The spectrum is characterized by signals in the aromatic, vinylic, and a highly deshielded carboxylic acid region.

Table 1: ¹H NMR Data for trans-3-Fluorocinnamic Acid

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
~12.55 br s - 1H, -COOH
~7.63 d 16.0 1H, Hβ
~7.54 m - 1H, Ar-H
~7.47 m - 1H, Ar-H
~7.26 m - 2H, Ar-H
~6.64 d 16.0 1H, Hα

(Solvent: DMSO-d₆)

Interpretation:

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid appears as a broad singlet at a very downfield chemical shift (~12.55 ppm). Its broadness is a result of hydrogen bonding and chemical exchange with residual water in the solvent.

  • Vinylic Protons (Hα and Hβ): The two protons on the double bond appear as distinct doublets. Hβ, attached to the carbon adjacent to the aromatic ring, is deshielded and appears at ~7.63 ppm. Hα, adjacent to the carbonyl group, appears further upfield at ~6.64 ppm. The large coupling constant of 16.0 Hz is definitive proof of a trans (E) configuration of the double bond.[2]

  • Aromatic Protons (Ar-H): The four protons on the fluorinated phenyl ring appear as a series of multiplets between 7.26 and 7.54 ppm. The meta-substitution pattern and the additional coupling to the ¹⁹F nucleus lead to a complex splitting pattern that is often difficult to resolve at lower field strengths.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments. The presence of the electronegative fluorine atom introduces characteristic carbon-fluorine couplings (JCF), which are invaluable for assigning the aromatic carbons.

Table 2: Predicted ¹³C NMR Data for trans-3-Fluorocinnamic Acid | Chemical Shift (δ) ppm | C-F Coupling (JCF) Hz | Assignment | | :--- | :--- | :--- | :--- | | ~167.5 | - | C=O | | ~162.8 | d, ¹JCF ≈ 245 | C3' | | ~142.5 | d, ⁴JCF ≈ 3 | Cβ | | ~136.9 | d, ³JCF ≈ 8 | C1' | | ~131.2 | d, ³JCF ≈ 8 | C5' | | ~125.1 | s | C6' | | ~120.9 | d, ⁴JCF ≈ 3 | Cα | | ~117.0 | d, ²JCF ≈ 21 | C4' | | ~114.8 | d, ²JCF ≈ 22 | C2' | (Predicted based on data for trans-cinnamic acid and known substituent effects.[2][3] Solvent: DMSO-d₆)

Interpretation:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 167.5 ppm.[2]

  • Vinylic Carbons (Cα and Cβ): Cβ is further downfield (~142.5 ppm) than Cα (~120.9 ppm) due to its direct attachment to the electron-withdrawing aromatic ring.

  • Aromatic Carbons: The carbon directly bonded to fluorine (C3') exhibits a very large one-bond coupling constant (¹JCF) of approximately 245 Hz and is highly deshielded. The other aromatic carbons show smaller two-, three-, or four-bond couplings, which aids in their definitive assignment.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique used to confirm the presence and electronic environment of fluorine in a molecule.[4]

Table 3: Predicted ¹⁹F NMR Data for trans-3-Fluorocinnamic Acid

Chemical Shift (δ) ppm Multiplicity Assignment
-110 to -115 m Ar-F

(Referenced to CFCl₃. The exact shift is solvent-dependent)

Interpretation: The chemical shift for a fluorine atom on an aromatic ring typically falls within the range of -100 to -120 ppm.[5][6] The signal for the single fluorine in this compound is expected to be a multiplet due to coupling with the ortho and para protons on the aromatic ring. This single peak provides unequivocal evidence of the fluorination of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. The spectrum is dominated by absorptions from the carboxylic acid and the conjugated alkene system.

Table 4: Characteristic IR Absorption Bands for trans-3-Fluorocinnamic Acid

Wavenumber (cm⁻¹) Intensity Assignment
3300 - 2500 Broad, Strong O-H stretch (Carboxylic acid, H-bonded)
~1685 Strong C=O stretch (Conjugated Carboxylic Acid)
~1630 Medium C=C stretch (Alkene)
~1580, ~1490 Medium-Weak C=C stretch (Aromatic Ring)
~1250 Strong C-O stretch (Carboxylic Acid) & C-F stretch
~980 Strong =C-H bend (trans-alkene, out-of-plane)

(Predicted based on data for trans-cinnamic acid and general IR tables.[7][8][9])

Interpretation: The most telling feature is the extremely broad O-H stretching band from 3300-2500 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer.[2] The strong C=O stretching absorption appears at a lower wavenumber (~1685 cm⁻¹) than a non-conjugated acid due to its conjugation with the C=C double bond. The sharp, strong band at ~980 cm⁻¹ is a key diagnostic peak for the trans configuration of the double bond. The C-F stretch is expected in the fingerprint region, often overlapping with the C-O stretch.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information from the fragmentation pattern of the molecule upon ionization. Electron Ionization (EI) is a common technique for this class of compounds.

Table 5: Key Fragment Ions in the EI Mass Spectrum of trans-3-Fluorocinnamic Acid

m/z Proposed Fragment Formula
166 Molecular Ion [M]⁺˙ [C₉H₇FO₂]⁺˙
149 [M - OH]⁺ [C₉H₆FO]⁺
121 [M - COOH]⁺ [C₈H₆F]⁺

| 95 | [Fluorophenyl]⁺ | [C₆H₄F]⁺ |

Interpretation of Fragmentation: The fragmentation of trans-3-fluorocinnamic acid is initiated by the ionization of the molecule to form the molecular ion at m/z 166. This is consistent with its molecular weight.[1] The subsequent fragmentation pathway provides a logical roadmap of the molecule's constitution.

G M [M]⁺˙ m/z = 166 M_OH [M - OH]⁺ m/z = 149 M->M_OH - •OH M_COOH [M - COOH]⁺ m/z = 121 M->M_COOH - •COOH Fluorophenyl [C₆H₄F]⁺ m/z = 95 M_COOH->Fluorophenyl - C₂H₂

Caption: Plausible EI fragmentation pathway for trans-3-fluorocinnamic acid.

The primary fragmentation events, based on the established behavior of cinnamic acids,[10] involve the loss of radicals from the carboxylic acid group.

  • Loss of a hydroxyl radical (•OH) leads to the formation of an acylium ion at m/z 149.

  • Loss of the entire carboxyl radical (•COOH) results in the fluorostyrene radical cation at m/z 121.

  • This ion can further fragment by losing acetylene (C₂H₂) to yield the fluorophenyl cation at m/z 95, a common fragment for fluorinated benzene derivatives.

Experimental Protocols

To ensure data reproducibility and integrity, the following standardized protocols are recommended.

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Accurately weigh ~10-15 mg of trans-3-fluorocinnamic acid and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube. Ensure complete dissolution.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds are typical starting parameters.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30). A spectral width of ~220 ppm and a longer relaxation delay (5 seconds) are recommended to ensure quantitative accuracy for all carbon signals.

  • ¹⁹F NMR Acquisition: Use a proton-decoupled single-pulse experiment. A wide spectral width (~250 ppm) is recommended initially, centered around -120 ppm.

  • Data Processing: Apply an exponential window function, Fourier transform the FID, and perform phase and baseline corrections. Reference the ¹H and ¹³C spectra to the residual solvent signal. Reference the ¹⁹F spectrum to an external standard like CFCl₃.

Protocol 2: ATR-FTIR Data Acquisition
  • Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid trans-3-fluorocinnamic acid powder onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The collected data is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: For Electron Ionization (EI), introduce the sample via a direct insertion probe. For Electrospray Ionization (ESI), infuse the solution directly into the source.

  • Mass Analysis: Acquire the spectrum over a mass range of m/z 50-300.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways that are consistent with the observed masses and known chemical principles.

Safety and Handling

trans-3-Fluorocinnamic acid is classified as acutely toxic if swallowed and causes skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. Use a dust mask or work in a well-ventilated fume hood to avoid inhaling the powder.

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[5]

Conclusion

The spectroscopic profile of trans-3-fluorocinnamic acid is well-defined and serves as a reliable basis for its identification and characterization. The ¹H NMR spectrum confirms the trans-alkene geometry with a characteristic J-coupling of ~16 Hz. ¹³C and ¹⁹F NMR spectra provide definitive evidence of the fluorinated aromatic ring system through unique chemical shifts and C-F coupling patterns. Key IR absorptions validate the presence of the carboxylic acid and conjugated double bond, while mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern. Together, these techniques provide a self-validating system for ensuring the structural integrity of this important chemical compound.

References

A Senior Application Scientist's Guide to the Research Applications of 3-Fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Fluorocinnamic acid (3-FCA) is a halogenated derivative of the naturally occurring phenylpropanoid, cinnamic acid. While its parent compound has been extensively studied, the strategic introduction of a fluorine atom at the meta position of the phenyl ring imparts unique physicochemical properties that unlock a diverse range of research applications. This technical guide provides an in-depth exploration of 3-FCA's potential, moving beyond its basic chemical identity to its functional roles in medicinal chemistry, enzyme modulation, and materials science. We will examine its utility as a versatile synthetic scaffold for drug discovery, its specific interactions with key enzymes like Phenylalanine Ammonia-Lyase (PAL), and its emerging role as a monomer for advanced polymers. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of 3-FCA in their work.

Core Molecular Profile of this compound

A foundational understanding of 3-FCA's properties is essential before exploring its applications. The fluorine atom, despite its small size, exerts a powerful influence on the molecule's electronics and conformation due to its high electronegativity.

Chemical and Physical Properties

The key properties of trans-3-Fluorocinnamic acid are summarized below. The trans isomer is the most common and thermodynamically stable form.

PropertyValueReference(s)
CAS Number 20595-30-6[1][2][3]
Molecular Formula C₉H₇FO₂[1][4]
Molecular Weight 166.15 g/mol [1][2][4]
Melting Point 162-164 °C[2][5]
Appearance White crystalline solid-
Solubility Slightly soluble in water, more soluble in organic solvents like ethanol.[6]

The fluorine atom's electron-withdrawing nature increases the acidity of the carboxylic acid group compared to unsubstituted cinnamic acid and can significantly alter non-covalent interactions, influencing crystal packing and protein-ligand binding.[7][8]

Synthesis Pathway: Knoevenagel-Doebner Condensation

A reliable and high-yield synthesis of trans-3-Fluorocinnamic acid is readily achieved via the Knoevenagel-Doebner condensation.[9] This method provides a straightforward route from commercially available starting materials.

Causality of Experimental Choice: This reaction is preferred for its operational simplicity and high stereoselectivity for the trans (E) isomer, which is crucial for most biological applications. The use of a pyridine/piperidine base mixture is key; pyridine acts as a weak base and solvent, while the more nucleophilic piperidine is the active catalyst that forms an intermediate iminium ion with the aldehyde, activating it for condensation with the malonic acid enolate.

Protocol 1: Synthesis of trans-3-Fluorocinnamic Acid

Objective: To synthesize trans-3-Fluorocinnamic acid from 3-fluorobenzaldehyde and malonic acid.

Materials:

  • 3-Fluorobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Ethanol

  • Hydrochloric acid (for workup)

  • Standard reflux and filtration apparatus

Procedure:

  • In a round-bottom flask, combine 3-fluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3-4 volumes).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90°C) with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then chill in an ice bath.

  • Slowly acidify the mixture with cold dilute hydrochloric acid. A white precipitate of this compound will form.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual pyridine and salts.

  • Dry the product under vacuum. Recrystallization from an ethanol/water mixture can be performed for higher purity. The expected yield is typically over 80%.[9]

Applications in Medicinal Chemistry and Drug Discovery

The true potential of 3-FCA is realized when it is used as a molecular scaffold. Its structure is a privileged starting point for creating derivatives with diverse biological activities. The fluorine atom is a bioisostere for a hydrogen atom but provides a distinct electronic signature, often enhancing metabolic stability by blocking sites of oxidative metabolism and improving binding affinity through favorable electrostatic interactions.[2][6]

Scaffold for Antimicrobial and Anticancer Agents

The cinnamic acid framework is present in numerous natural products with established bioactivity.[5][10] Derivatization of the carboxylic acid group, typically into amides or esters, is a common and effective strategy for generating novel therapeutic candidates.[11][12]

  • Antimicrobial Potential: Cinnamic acid derivatives are known to possess antibacterial and antifungal properties.[9] The presence of an electron-withdrawing fluorine atom on the phenyl ring is predicted to enhance this activity.[5] For example, difluoromethyl cinnamoyl amides have shown selective activity against Mycobacterium smegmatis, suggesting potential as leads for new antitubercular drugs.[13]

  • Anticancer Potential: A vast body of research demonstrates the cytotoxic effects of cinnamic acid derivatives against various cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancers.[1][5][10] The mechanism often involves the induction of apoptosis or inhibition of key signaling proteins like matrix metalloproteinases (MMPs).[5] While specific IC₅₀ values for 3-FCA derivatives are not broadly published, related cinnamoyl hybrids have shown potent antiproliferative activity with IC₅₀ values in the low micromolar and even nanomolar range.[10]

The general workflow for exploring these applications is visualized below.

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization fca This compound (3-FCA) activation Carboxylic Acid Activation (e.g., SOCl₂, EDC) fca->activation amides 3-FCA Amide Library activation->amides Amidation esters 3-FCA Ester Library activation->esters Esterification amines Diverse Amines (R-NH₂) amines->amides alcohols Diverse Alcohols (R-OH) alcohols->esters antimicrobial Antimicrobial Assays (MIC Determination) amides->antimicrobial anticancer Anticancer Assays (MTT, IC₅₀ Determination) amides->anticancer enzyme Enzyme Inhibition Assays (Ki Determination) amides->enzyme esters->antimicrobial esters->anticancer esters->enzyme sar Structure-Activity Relationship (SAR) antimicrobial->sar anticancer->sar enzyme->sar lead Lead Compound sar->lead

Caption: Workflow for discovery of bioactive 3-FCA derivatives.

Protocol 2: Screening 3-FCA Amide Derivatives for Antimicrobial Activity

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized 3-FCA amides against a target bacterial strain (e.g., Staphylococcus aureus).

Materials:

  • Library of 3-FCA amide derivatives, dissolved in DMSO.

  • S. aureus (e.g., ATCC 29213).

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Vancomycin or other appropriate positive control antibiotic.

  • DMSO (vehicle control).

Procedure:

  • Prepare Bacterial Inoculum: Culture S. aureus overnight in MHB. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each 3-FCA amide derivative in MHB. A typical concentration range would be from 256 µg/mL down to 0.5 µg/mL.

  • Controls: Include wells with:

    • Bacteria in MHB only (growth control).

    • Bacteria with DMSO (vehicle control, to ensure the solvent has no effect).

    • Bacteria with a serial dilution of the positive control antibiotic.

    • MHB only (sterility control).

  • Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well should be 100-200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD₆₀₀) with a plate reader.

Modulation of Phenylalanine Ammonia-Lyase (PAL)

Phenylalanine Ammonia-Lyase (PAL) is a crucial enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[14] This reaction is the gateway from primary metabolism (amino acid synthesis) to the vast phenylpropanoid secondary metabolism in plants.

3-FCA as a Substrate for Non-Natural Amino Acid Synthesis

The reverse reaction catalyzed by PAL—the amination of a cinnamic acid derivative—is a powerful tool in biotechnology.[12][15] It allows for the stereoselective synthesis of L-phenylalanine and its analogs. By using 3-FCA as a substrate, researchers can enzymatically synthesize L-3-Fluorophenylalanine , a valuable non-natural amino acid used in peptide and protein engineering to probe structure and function.

Causality of Application: The enzymatic synthesis using PAL is highly attractive because it is stereospecific (producing only the L-isomer), operates under mild aqueous conditions, and avoids the use of heavy metal catalysts often required in traditional chemical synthesis.[15]

PAL_Mechanism sub This compound + Ammonia (NH₃) pal Phenylalanine Ammonia-Lyase (PAL) (EC 4.3.1.24) sub->pal Substrates bind to active site prod L-3-Fluorophenylalanine pal->prod Stereoselective amination

Caption: Enzymatic synthesis of L-3-Fluorophenylalanine using PAL.

3-FCA as a Potential PAL Inhibitor

Given its structural similarity to the native product (trans-cinnamic acid), 3-FCA can also act as a competitive inhibitor of PAL's forward reaction (deamination of L-phenylalanine). Studying the inhibition kinetics with fluorinated analogs provides valuable insight into the enzyme's active site and mechanism. This is particularly relevant in plant science, where modulating PAL activity can alter the flux through the phenylpropanoid pathway, impacting the production of lignin, flavonoids, and other important compounds. A specific macromolecular inhibitor of PAL has been identified in plants, highlighting the biological relevance of controlling this enzyme's activity.[16]

Applications in Materials Science

The unique chemical handles on the 3-FCA molecule—the polymerizable double bond and the reactive carboxylic acid—make it an attractive monomer for creating advanced functional polymers.[17]

  • Polyester and Polyamide Synthesis: The carboxylic acid group can readily participate in condensation polymerization reactions with diols or diamines to form polyesters and polyamides, respectively. The rigid phenyl ring incorporated into the polymer backbone can enhance thermal stability and mechanical strength.

  • Photocrosslinkable Polymers: The cinnamate moiety is photoreactive. Upon exposure to UV light (typically ~254 nm), the double bonds can undergo a [2+2] cycloaddition reaction, leading to the formation of a cyclobutane ring. When cinnamoyl groups are appended to a polymer backbone, this reaction can be used to crosslink the polymer chains, forming a stable network. This is the basis for many photoresists and negative-tone photolithography applications.

The incorporation of fluorine into these polymers can impart desirable properties such as increased thermal resistance, chemical inertness, and hydrophobicity, opening avenues for high-performance materials.

Future Directions and Conclusion

This compound represents a molecule of significant, yet not fully exploited, potential. While this guide has outlined its established and prospective applications, future research will likely focus on several key areas:

  • Systematic SAR Studies: A comprehensive synthesis and screening of 3-FCA amide and ester libraries are needed to establish clear structure-activity relationships for antimicrobial and anticancer activities, providing specific quantitative data.

  • Enzyme Engineering: Engineering PAL variants with enhanced activity and specificity towards 3-FCA could optimize the production of L-3-Fluorophenylalanine for broader use in protein engineering and pharmaceutical development.[15]

  • Fluorinated Polymer Development: The synthesis and characterization of novel polyesters, polyamides, and photocrosslinkable polymers derived from 3-FCA could lead to new materials with unique optical, thermal, and dielectric properties.

References

A Technical Guide to Research-Grade 3-Fluorocinnamic Acid for Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of research-grade 3-Fluorocinnamic acid, tailored for researchers, scientists, and professionals in drug development. It covers the commercial sourcing of this compound, its physicochemical characterization, and its applications in scientific research, with a focus on providing practical, field-proven insights.

Introduction: The Strategic Role of Fluorination in Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a well-established class of compounds with a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The strategic incorporation of fluorine into the cinnamic acid scaffold, as seen in this compound, can significantly modulate its physicochemical and biological properties. The high electronegativity of the fluorine atom can alter the electronic distribution of the molecule, influencing its binding affinity to biological targets and enhancing its metabolic stability, making it a valuable building block in medicinal chemistry.

Commercial Sourcing of Research-Grade this compound

The quality and purity of starting materials are paramount in research and drug development. Several reputable suppliers offer research-grade this compound. When selecting a supplier, it is crucial to consider the provided analytical data, such as the Certificate of Analysis (CoA), to ensure the material meets the required specifications for your application.

Table 1: Prominent Commercial Suppliers of Research-Grade this compound

SupplierProduct Name(s)CAS Number(s)PurityKey Documents
Biosynth This compound20595-30-6Inquire--INVALID-LINK--[1]
Sigma-Aldrich (Merck) trans-3-Fluorocinnamic acid20595-30-6≥98%--INVALID-LINK--
Santa Cruz Biotechnology trans-3-Fluorocinnamic acid20595-30-6Inquire--INVALID-LINK--[2]
ChemNet This compound458-46-8; 20595-30-6Inquire--INVALID-LINK--[3]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research.

Table 2: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₇FO₂[1][2]
Molecular Weight 166.15 g/mol [1][2]
CAS Number 20595-30-6 (trans-isomer)[1][2]
Melting Point 162-164 °C
Appearance White crystalline solid[4]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone--INVALID-LINK--
Analytical Characterization: Ensuring Quality and Identity

The identity and purity of this compound should be rigorously verified using standard analytical techniques.

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

  • ¹H NMR: Provides information on the number and environment of protons in the molecule. Representative spectra are available from various sources.[5][6]

  • ¹³C NMR: Confirms the carbon framework of the molecule.[7]

HPLC is a critical technique for assessing the purity of this compound. A well-developed HPLC method can separate the target compound from any impurities or starting materials.

Experimental Protocol: HPLC Purity Analysis of this compound

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 254 nm or 280 nm.

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis a Weigh this compound b Dissolve in Solvent a->b c Filter Sample b->c d Inject Sample c->d e C18 Column Separation d->e f UV Detection e->f g Chromatogram Generation f->g h Peak Integration g->h i Purity Calculation h->i

Caption: Workflow for HPLC analysis of this compound.

Applications in Research and Drug Development

The unique properties imparted by the fluorine atom make this compound and its derivatives valuable tools in various research areas, particularly in drug discovery.

Anticancer Research

Cinnamic acid derivatives have been investigated for their potential as anticancer agents.[8][9] The introduction of a fluorine atom can enhance the cytotoxic effects of these compounds. For instance, fluorinated β-lactams derived from cinnamic acids have shown potent growth inhibition in various cancer cell lines, including breast cancer.[10] The mechanism of action is often linked to the induction of apoptosis.[9]

Anticancer_Mechanism A This compound Derivative B Interaction with Cancer Cell A->B C Induction of Apoptotic Pathways B->C D Inhibition of Cancer Cell Growth C->D

Caption: Simplified pathway of anticancer action.

Antimicrobial Research

Derivatives of cinnamic acid have demonstrated antimicrobial activity against a range of pathogens.[11][12][13][14] The lipophilicity and electronic properties of fluorinated cinnamic acids can influence their ability to penetrate bacterial cell membranes and inhibit essential enzymes.

Enzyme Inhibition

Cinnamic acid derivatives are known to inhibit various enzymes, including protein kinases, which are crucial in cell signaling and are often dysregulated in diseases like cancer.[15][16] The fluorine atom in this compound can enhance its binding affinity to the active site of target enzymes, making it a useful scaffold for designing potent and selective inhibitors.

Conclusion

This compound is a versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its commercial availability from reputable suppliers, coupled with well-established analytical methods for quality control, makes it an accessible and reliable starting material for research and development. The strategic incorporation of a fluorine atom onto the cinnamic acid backbone provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of new drug candidates. As research continues to unravel the diverse biological activities of fluorinated compounds, the importance of this compound in drug discovery is likely to grow.

References

Methodological & Application

Synthesis of 3-Fluorocinnamic Acid via Perkin Reaction: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide for the synthesis of 3-Fluorocinnamic acid, a valuable intermediate in pharmaceutical and materials science research. The protocol detailed herein utilizes the Perkin reaction, a classic and reliable method for the formation of α,β-unsaturated aromatic acids.[1][2][3] This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety information to ensure a successful and safe synthesis.

Introduction

This compound and its derivatives are of significant interest due to their presence in various biologically active molecules and their utility as building blocks in organic synthesis.[4][5] The introduction of a fluorine atom can profoundly alter the pharmacokinetic and physicochemical properties of a molecule, often leading to enhanced metabolic stability and binding affinity. The Perkin reaction, discovered by William Henry Perkin in 1868, provides a straightforward and efficient route to cinnamic acids through the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base.[1][6][7] This method is particularly advantageous for its operational simplicity and the ready availability of starting materials.

This guide will provide a detailed, step-by-step protocol for the synthesis of this compound from 3-fluorobenzaldehyde and acetic anhydride, using triethylamine as the base catalyst. The rationale behind each experimental step will be elucidated, and critical safety precautions will be highlighted to ensure user safety.

Reaction Scheme

The overall reaction for the synthesis of this compound via the Perkin reaction is as follows:

Mechanistic Overview

The Perkin reaction proceeds through a series of well-established steps.[6][8][9] The mechanism involves the formation of a carbanion from the acid anhydride, which then acts as a nucleophile.

  • Carbanion Formation: The base, in this case, triethylamine, abstracts an α-proton from acetic anhydride to form a resonance-stabilized enolate ion (a carbanion).[6][8]

  • Nucleophilic Attack: The enolate ion then attacks the carbonyl carbon of the 3-fluorobenzaldehyde in a nucleophilic addition reaction, forming a tetrahedral intermediate.[6][8]

  • Protonation and Dehydration: The intermediate is protonated, and subsequent elimination of a water molecule (dehydration) leads to the formation of an unsaturated mixed anhydride.[1][8]

  • Hydrolysis: Finally, hydrolysis of the mixed anhydride yields the desired product, this compound, and acetic acid as a byproduct.

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
3-Fluorobenzaldehyde97%Sigma-Aldrich
Acetic Anhydride≥99%Fisher Scientific
Triethylamine≥99.5%Carl ROTH
Hydrochloric Acid (HCl)Concentrated (37%)Standard laboratory supply
Ethanol95%Standard laboratory supply
WaterDeionizedStandard laboratory supply
Round-bottom flask (100 mL)Standard glassware
Reflux condenserStandard glassware
Heating mantle with magnetic stirrer
Magnetic stir bar
Beakers, Erlenmeyer flasks, graduated cylindersStandard glassware
Buchner funnel and filter paper
pH paper or pH meter
Melting point apparatus
Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

Ventilation: All steps should be performed in a well-ventilated fume hood.

Reagent Handling:

  • 3-Fluorobenzaldehyde: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[10][11][12]

  • Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[13][14][15][16][17] Reacts violently with water.

  • Triethylamine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation.[18][19][20][21][22]

  • Concentrated Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluorobenzaldehyde (5.0 g, 40.3 mmol).

    • In the fume hood, carefully add acetic anhydride (7.5 mL, 79.4 mmol) to the flask.

    • Slowly add triethylamine (5.6 mL, 40.2 mmol) to the reaction mixture. Note: The addition of triethylamine may be exothermic.

  • Reaction:

    • Attach a reflux condenser to the round-bottom flask.

    • Heat the reaction mixture to 140-150 °C using a heating mantle and stir for 5-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture into 100 mL of cold water while stirring.

    • Acidify the aqueous mixture to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the crude this compound.

    • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water (2 x 20 mL) to remove any remaining impurities.

  • Purification:

    • The crude product can be purified by recrystallization.[23][24]

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Slowly add hot water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.

    • Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (162-164 °C).[25]

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

    • FT-IR: To identify characteristic functional groups (e.g., C=O, C=C, C-F).

Expected Results

ParameterExpected Value
Appearance White to off-white crystalline solid
Yield 60-75%
Melting Point 162-164 °C[25]
Purity (by HPLC) >98%

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reactionEnsure the reaction temperature is maintained and the reaction time is sufficient.[24][26]
Moisture in reagentsUse anhydrous reagents and dry glassware.[24][26]
Suboptimal reagent ratioEnsure accurate measurement of starting materials.
Product is oily or does not solidify Impurities presentEnsure thorough washing of the crude product. Repeat the recrystallization step.
Broad melting point range Impure productRecrystallize the product again, ensuring slow cooling for better crystal formation.

Visualization of the Workflow

Perkin_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis prep_reagents Measure Reagents: - 3-Fluorobenzaldehyde - Acetic Anhydride - Triethylamine setup Combine Reagents in Round-Bottom Flask prep_reagents->setup reflux Heat and Reflux (140-150°C, 5-6h) setup->reflux cool Cool to Room Temp. reflux->cool quench Pour into Cold Water cool->quench acidify Acidify with HCl (pH ~2) quench->acidify filter_crude Vacuum Filter Crude Product acidify->filter_crude wash_crude Wash with Cold Water filter_crude->wash_crude recrystallize Recrystallize from Ethanol/Water wash_crude->recrystallize filter_pure Vacuum Filter Purified Product recrystallize->filter_pure dry Dry Product filter_pure->dry characterize Characterize: - Melting Point - NMR - FT-IR dry->characterize

Caption: Workflow for the Synthesis of this compound.

Chemical Mechanism Diagram

Perkin_Mechanism benzaldehyde 3-Fluorobenzaldehyde tetrahedral Tetrahedral Intermediate benzaldehyde->tetrahedral anhydride Acetic Anhydride enolate Enolate (Carbanion) anhydride->enolate base Triethylamine (Base) base->anhydride 1. Proton Abstraction enolate->benzaldehyde 2. Nucleophilic Attack alkoxide Alkoxide tetrahedral->alkoxide 3. Protonation mixed_anhydride Unsaturated Mixed Anhydride alkoxide->mixed_anhydride 4. Dehydration product This compound mixed_anhydride->product 5. Hydrolysis

Caption: Mechanism of the Perkin Reaction.

Conclusion

The Perkin reaction offers a robust and efficient method for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably produce this valuable compound in good yield and high purity. The insights into the reaction mechanism and troubleshooting tips further equip scientists to optimize the synthesis and address potential challenges.

References

Synthesis of 3-Fluorocinnamic Acid via Knoevenagel-Doebner Condensation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of trans-3-Fluorocinnamic acid, a valuable building block in pharmaceutical and materials science research. The synthesis is achieved through the Knoevenagel-Doebner condensation, a reliable and efficient method for forming carbon-carbon double bonds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, and validation data.

Introduction and Scientific Context

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, yielding an α,β-unsaturated product[1]. The Doebner modification of this reaction is particularly powerful as it employs a compound with a carboxylic acid group, such as malonic acid, in the presence of pyridine and a catalytic amount of a base like piperidine.[1][2][3] This one-pot reaction is accompanied by a facile decarboxylation, driven by the formation of carbon dioxide, which increases the entropy of the system and pushes the reaction to completion.[4]

3-Fluorocinnamic acid and its derivatives are of significant interest due to the unique properties conferred by the fluorine atom, including altered metabolic stability, binding affinity, and lipophilicity, which are highly desirable in drug design. The Knoevenagel-Doebner condensation provides a straightforward and high-yielding route to this important intermediate.

Mechanistic Insights: The "Why" Behind the Protocol

Understanding the role of each component in the reaction is crucial for troubleshooting and optimization. The synthesis of this compound proceeds through a well-elucidated mechanism.

The Role of Piperidine and Pyridine:

  • Piperidine acts as the primary catalyst. It reacts with the aldehyde (3-fluorobenzaldehyde) to form a highly reactive iminium ion. This intermediate is more electrophilic than the original aldehyde, making it more susceptible to nucleophilic attack.[2]

  • Pyridine serves a dual purpose. It acts as the solvent for the reaction and also as a base that facilitates the deprotonation of malonic acid to form the nucleophilic enolate. Furthermore, pyridine promotes the final decarboxylation step of the intermediate to yield the α,β-unsaturated carboxylic acid.[1][4]

The synergistic action of piperidine and pyridine is key to the efficiency of the Doebner modification.

Reaction Mechanism Visualization:

Knoevenagel_Doebner_Mechanism cluster_1 Iminium Ion Formation cluster_2 Nucleophilic Attack cluster_3 Decarboxylation & Elimination 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Iminium_Ion Iminium Ion (more electrophilic) 3-Fluorobenzaldehyde->Iminium_Ion + Piperidine Piperidine_cat Piperidine (cat.) Intermediate_Adduct Intermediate Adduct Iminium_Ion->Intermediate_Adduct + Enolate Malonic_Acid Malonic Acid Enolate Enolate Malonic_Acid->Enolate + Pyridine Decarboxylation Decarboxylation (-CO2) Intermediate_Adduct->Decarboxylation Final_Product trans-3-Fluorocinnamic Acid Decarboxylation->Final_Product Elimination of Piperidine

Caption: Mechanism of the Knoevenagel-Doebner Condensation.

Experimental Protocol

This protocol is based on a successfully reported synthesis of trans-3-Fluorocinnamic acid, affording a high yield of the desired product.[5]

Reagents and Materials
Reagent/MaterialMolecular FormulaMW ( g/mol )AmountMolesNotes
3-FluorobenzaldehydeC₇H₅FO124.1140 g0.322Corrosive, handle with care.
Malonic AcidC₃H₄O₄104.0647 g0.452Irritant.
PyridineC₅H₅N79.1010 g0.126Flammable, toxic.
PiperidineC₅H₁₁N85.155 g0.059Flammable, toxic, corrosive.
Ethanol (95%)C₂H₅OH46.07150 mL-Solvent.
Water (distilled)H₂O18.02300 mL-For work-up.
Equipment
  • 500 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Stir bar

  • Beakers

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Safety Precautions
  • This procedure must be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Pyridine and piperidine are toxic and have strong, unpleasant odors. Handle with extreme care.

  • 3-Fluorobenzaldehyde is corrosive. Avoid contact with skin and eyes.

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL round-bottom flask, combine 3-fluorobenzaldehyde (40 g), malonic acid (47 g), ethanol (150 mL), pyridine (10 g), and piperidine (5 g).[5]

  • Reflux: Add a magnetic stir bar to the flask, attach a reflux condenser, and heat the mixture to reflux with constant stirring. Maintain a gentle reflux for 8 hours.[5] The extended reflux time ensures the reaction proceeds to completion.

  • Cooling and Precipitation: After 8 hours, turn off the heat and allow the reaction mixture to cool to room temperature. Subsequently, chill the flask in an ice bath.

  • Work-up: To the chilled reaction mixture, add 300 mL of cold water. The product, trans-3-Fluorocinnamic acid, will precipitate as a crystalline solid.[5]

  • Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold water to remove any residual pyridine and other water-soluble impurities.

  • Drying: Dry the purified product, for instance, in a desiccator under vacuum, to obtain the final trans-3-Fluorocinnamic acid. The reported yield for this procedure is 84% (44.6 g).[5]

Experimental Workflow Visualization:

Workflow cluster_workflow Synthesis Workflow A 1. Combine Reactants (3-Fluorobenzaldehyde, Malonic Acid, Ethanol, Pyridine, Piperidine) B 2. Reflux (8 hours with stirring) A->B C 3. Cool & Precipitate (Room temp then ice bath) B->C D 4. Add Water (300 mL, cold) C->D E 5. Isolate Product (Vacuum Filtration) D->E F 6. Wash with Water E->F G 7. Dry Product F->G

Caption: Step-by-step experimental workflow.

Product Characterization and Validation

To confirm the identity and purity of the synthesized trans-3-Fluorocinnamic acid, a series of analytical techniques should be employed.

Physicochemical Properties
PropertyExpected ValueSource
Molecular FormulaC₉H₇FO₂[6]
Molecular Weight166.15 g/mol [6]
AppearanceWhite crystalline solid[5]
Melting Point162-164 °C[6]
Purity>98%[6]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. A spectrum for trans-3-Fluorocinnamic acid is available for comparison.[7] Expected signals include multiplets for the aromatic protons, doublets for the alkene protons, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the alkene carbons, and the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic coupling.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands: a broad O-H stretch for the carboxylic acid (~2500–3300 cm⁻¹), a sharp C=O stretch (~1680–1700 cm⁻¹), and a C=C stretch for the alkene (~1620 cm⁻¹).[8]

Conclusion

The Knoevenagel-Doebner condensation is a highly effective and reliable method for the synthesis of trans-3-Fluorocinnamic acid. The protocol detailed herein is robust, high-yielding, and based on well-understood chemical principles. By carefully following the outlined procedure and safety precautions, researchers can confidently synthesize this valuable compound for applications in drug discovery and materials science. The provided characterization data serves as a benchmark for validating the successful synthesis of the target molecule.

References

Application Notes and Protocols for the Synthesis of 3-Fluorocinnamic Acid via the Heck Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Heck Reaction and 3-Fluorocinnamic Acid

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, offering a powerful method for carbon-carbon bond formation.[1][2] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has proven indispensable for creating substituted alkenes with high stereo- and regioselectivity.[1][3] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1]

Among the vast array of molecules synthesized using this reaction, cinnamic acid derivatives are of particular interest due to their prevalence in pharmaceuticals, fine chemicals, and materials science.[4][5][6] Specifically, this compound is a valuable building block in drug development, with the fluorine atom often imparting desirable pharmacokinetic properties such as enhanced metabolic stability and binding affinity. This document provides a detailed protocol for the synthesis of this compound, grounded in the fundamental principles of the Heck reaction, and offers insights into the rationale behind the experimental design.

The Catalytic Heart of the Reaction: Unraveling the Heck Mechanism

The efficacy of the Heck reaction lies in its catalytic cycle, which typically involves a palladium(0) species.[2][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle can be broadly divided into four key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (e.g., 3-bromofluorobenzene), forming a Pd(II) intermediate.[7][8]

  • Alkene Coordination and Insertion (Carbopalladation): The alkene (acrylic acid) coordinates to the Pd(II) complex. This is followed by a migratory insertion of the alkene into the palladium-aryl bond.[7][8]

  • Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated in a syn-fashion, leading to the formation of the C=C double bond in the product (this compound) and a palladium-hydride species. This step is generally stereospecific, favoring the formation of the trans or E-isomer.[2][3]

  • Reductive Elimination and Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle. The base is essential for neutralizing the hydrogen halide byproduct.[9]

Below is a visualization of the catalytic cycle:

Heck_Mechanism cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) Alkene_Complex [Ar-Pd(II)L₂(Alkene)]⁺X⁻ PdII_Aryl->Alkene_Complex Alkene Coordination Insertion_Product R-CH₂-CH(Ar)-Pd(II)L₂-X Alkene_Complex->Insertion_Product Migratory Insertion Hydride_Complex H-Pd(II)L₂-X Insertion_Product->Hydride_Complex β-Hydride Elimination (Product Out) Product Substituted Alkene Insertion_Product->Product Product Formation Hydride_Complex->Pd0 Reductive Elimination (Base) BaseHX Base-HX Hydride_Complex->BaseHX Byproduct ArX Aryl Halide (Ar-X) Alkene Alkene

Caption: The catalytic cycle of the Heck reaction.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 1-bromo-3-fluorobenzene and acrylic acid.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Role
1-Bromo-3-fluorobenzeneC₆H₄BrF175.001.75 g10.0Aryl Halide
Acrylic AcidC₃H₄O₂72.060.86 g12.0Alkene
Palladium(II) AcetatePd(OAc)₂224.5022.5 mg0.1Catalyst Precursor
Tri-o-tolylphosphineP(o-tol)₃304.3760.9 mg0.2Ligand
TriethylamineEt₃N101.192.02 g20.0Base
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL-Solvent
Diethyl Ether(C₂H₅)₂O74.12As needed-Extraction Solvent
Hydrochloric Acid (2M)HCl36.46As needed-Acidification
Anhydrous Magnesium SulfateMgSO₄120.37As needed-Drying Agent
Step-by-Step Procedure

The following workflow outlines the key stages of the synthesis:

Caption: Experimental workflow for this compound synthesis.

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add palladium(II) acetate (22.5 mg, 0.1 mmol) and tri-o-tolylphosphine (60.9 mg, 0.2 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is crucial as the Pd(0) species is oxygen-sensitive.

  • Reagent Addition: Add N,N-dimethylformamide (50 mL), 1-bromo-3-fluorobenzene (1.75 g, 10.0 mmol), acrylic acid (0.86 g, 12.0 mmol), and triethylamine (2.02 g, 20.0 mmol) to the flask.

  • Reaction: Heat the reaction mixture to 120-130°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 1-bromo-3-fluorobenzene spot. The reaction is typically complete within 4-6 hours.

  • Workup - Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with 100 mL of water and filter to remove any palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with diethyl ether (3 x 50 mL) to remove any unreacted starting materials and non-polar byproducts.

  • Acidification and Precipitation: Carefully acidify the aqueous layer to a pH of approximately 2 with 2M hydrochloric acid. A white precipitate of this compound should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold water (2 x 20 mL).

  • Drying: Dry the solid product in a vacuum oven at 60°C to a constant weight.

  • Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis. The expected melting point for trans-3-Fluorocinnamic acid is 162-164°C.

Discussion of Experimental Choices and Troubleshooting

  • Catalyst System: Palladium(II) acetate is a common and air-stable precatalyst that is reduced in situ to the active Pd(0) species.[1] Tri-o-tolylphosphine is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and promotes oxidative addition. Other phosphine ligands like triphenylphosphine can also be used.[1]

  • Base: Triethylamine acts as both a base to neutralize the HBr formed during the reaction and potentially as a reducing agent for the Pd(II) precatalyst.[1][9] Other bases such as potassium carbonate or sodium acetate can also be employed.[1]

  • Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the reaction at elevated temperatures.[10] N-methyl-2-pyrrolidone (NMP) is another suitable solvent.[11]

  • Temperature: The reaction is typically performed at elevated temperatures (110-140°C) to ensure a reasonable reaction rate, especially when using aryl bromides.[12][13]

  • Troubleshooting:

    • Low Yield: This could be due to incomplete reaction, catalyst deactivation, or loss of product during workup. Ensure an inert atmosphere is maintained and that the reagents are of high purity.

    • Formation of Palladium Black: Significant precipitation of palladium black indicates catalyst decomposition. This can sometimes be mitigated by using a higher ligand-to-palladium ratio or by adding a phase-transfer catalyst under certain conditions.

    • Mixture of Isomers: While the Heck reaction generally favors the trans product, the presence of the cis isomer can occur. Purification by recrystallization may be necessary.

Conclusion

The Heck reaction provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying mechanism and the role of each component, researchers can successfully implement and adapt this protocol for the synthesis of a wide range of cinnamic acid derivatives and other valuable organic compounds.

References

The Strategic Utility of 3-Fluorocinnamic Acid in the Synthesis of Chiral β-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Fluorine and Chiral Scaffolds

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When combined with the stereochemical precision of chiral building blocks, fluorinated compounds offer a powerful toolkit for medicinal chemists.

Among the most valuable of these building blocks are the β-amino acids. Unlike their proteinogenic α-amino acid counterparts, β-amino acids provide access to novel peptide secondary structures (foldamers) and often exhibit enhanced resistance to proteolytic degradation.[2] This application note details the utility of trans-3-fluorocinnamic acid as a readily available precursor for the synthesis of (±)-3-amino-3-(3-fluorophenyl)propanoic acid, a key intermediate for fluorinated pharmaceuticals and biologically active molecules. We will provide a detailed protocol for its synthesis via a conjugate addition of ammonia, discuss the underlying mechanism, and explore the importance of this transformation for researchers in organic synthesis and drug development.

Physicochemical Properties and Safety Data

trans-3-Fluorocinnamic acid is a crystalline solid at room temperature. Its key properties and safety information are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 20595-30-6[3]
Molecular Formula C₉H₇FO₂[3]
Molecular Weight 166.15 g/mol [3]
Melting Point 162-164 °C[3]
Appearance Off-white to white powder/crystalsN/A
SMILES O=C(O)/C=C/c1cccc(F)c1[3]
InChI Key RTSIUKMGSDOSTI-SNAWJCMRSA-N[3]

Safety Profile:

trans-3-Fluorocinnamic acid is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

Hazard StatementDescription
H301 Toxic if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Application Note: Synthesis of (±)-3-Amino-3-(3-fluorophenyl)propanoic Acid

The primary application of 3-fluorocinnamic acid is its conversion to the corresponding β-amino acid. This transformation is achieved through the addition of an amine across the activated α,β-unsaturated carbonyl system. The following protocol is a robust method for synthesizing racemic 3-amino-3-(3-fluorophenyl)propanoic acid. This method is analogous to the well-established Rodionov reaction, which synthesizes β-amino acids from aldehydes, malonic acid, and ammonia in one pot; here, we adapt the principles for a reaction starting with the pre-formed cinnamic acid derivative.

Causality and Experimental Design

The core of this synthesis is a Michael (or conjugate) addition of ammonia to the electron-deficient β-carbon of the cinnamic acid. The electron-withdrawing nature of the carboxylic acid group polarizes the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack.

  • Nucleophile : Aqueous ammonia provides the nucleophilic NH₃ species required for the addition.

  • Solvent : Ethanol is chosen as a co-solvent to ensure the solubility of the organic precursor, this compound.

  • Temperature & Pressure : The reaction is heated in a sealed autoclave. The elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate, while the sealed vessel contains the ammonia pressure and prevents the evaporation of the solvent mixture.

  • Work-up : The reaction work-up involves the evaporation of volatile components (ethanol, excess ammonia) and subsequent purification. As the product is an amino acid, it is zwitterionic and can be sparingly soluble in organic solvents, often precipitating from the reaction mixture upon cooling or concentration.

Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine this compound, Ethanol, and Aqueous Ammonia in an Autoclave B Seal Autoclave and Heat (e.g., 100-120 °C for 12-24 h) A->B 1. Sealing & Heating C Cool to Room Temperature Vent Autoclave B->C 2. Cooling D Concentrate Mixture under Reduced Pressure C->D 3. Solvent Removal E Isolate Crude Product (Precipitation/Filtration) D->E 4. Isolation F Purify by Recrystallization E->F 5. Purification

References

3-Fluorocinnamic acid in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

A Methodological Framework for Evaluating 3-Fluorocinnamic Acid in Enzyme Inhibition Assays

Abstract

Cinnamic acid and its derivatives represent a significant class of naturally inspired molecules with a broad spectrum of biological activities, including the modulation of enzyme function.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of this compound (3-FCA) as a potential enzyme inhibitor. While specific data on 3-FCA is emerging, this guide leverages established methodologies for the broader class of cinnamic acid derivatives to provide robust, adaptable protocols for key enzyme targets. We will delve into the causality behind experimental design, present detailed, self-validating protocols for assays involving tyrosinase, α-glucosidase, and urease, and outline the necessary steps for data analysis and interpretation, thereby providing a complete framework for investigating the inhibitory potential of this compound.

Introduction: The Scientific Rationale

Cinnamic acid derivatives are widely studied for their diverse biological activities, which often stem from their ability to interact with and modulate the activity of critical enzymes.[2] These enzymes can be implicated in a range of pathologies, from metabolic disorders to infectious diseases and cancer.[1][3] The core structure of cinnamic acid provides a versatile scaffold that can be modified to enhance potency and selectivity.

The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry. Fluorine's high electronegativity and small size can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. These changes can lead to enhanced binding affinity for a target enzyme or improved pharmacokinetic properties. Therefore, 3-FCA is a compound of significant interest for screening against various enzyme targets.

This guide provides the foundational knowledge and practical protocols to empower researchers to systematically evaluate 3-FCA's inhibitory profile.

Physicochemical Properties of this compound

A clear understanding of the test compound's properties is essential for proper handling, solution preparation, and interpretation of results.

PropertyValueSource
CAS Number 20595-30-6[4]
Molecular Formula C₉H₇FO₂[5]
Molecular Weight 166.15 g/mol [5]
Appearance White to off-white crystalline powderN/A
Melting Point 162-164 °C
Solubility Soluble in DMSO, Ethanol, MethanolN/A

General Principles of Enzyme Inhibition

Before proceeding to specific protocols, it is crucial to understand the fundamental mechanisms by which a small molecule like 3-FCA might inhibit an enzyme. The type of inhibition dictates how the inhibitor interacts with the enzyme and its substrate, which can be elucidated through kinetic studies.[6]

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[6]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme. This binding event changes the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding.[6]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product.[7]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both the binding of the substrate and the catalytic rate.

The following diagram illustrates these basic reversible inhibition mechanisms.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E_c Enzyme (E) ES_c ES Complex E_c->ES_c + S EI_c EI Complex (Inactive) E_c->EI_c + I ES_c->E_c + Product E_nc Enzyme (E) ES_nc ES Complex E_nc->ES_nc + S EI_nc EI Complex E_nc->EI_nc + I ES_nc->E_nc + Product ESI_nc ESI Complex (Inactive) ES_nc->ESI_nc + I EI_nc->ESI_nc + S E_u Enzyme (E) ES_u ES Complex E_u->ES_u + S ES_u->E_u + Product ESI_u ESI Complex (Inactive) ES_u->ESI_u + I

Caption: General mechanisms of reversible enzyme inhibition.

Target Selection and Assay Protocols

Based on the known activities of cinnamic acid derivatives, we present detailed protocols for three distinct and relevant enzyme targets. These protocols are designed to be robust starting points for the evaluation of 3-FCA.

Mushroom Tyrosinase Inhibition Assay
  • Scientific Rationale: Tyrosinase is a key enzyme in melanin biosynthesis and is also responsible for enzymatic browning in fruits and vegetables.[8] Its inhibitors are of great interest in the cosmetics, food, and medical industries.[8][9] Several cinnamic acid derivatives have shown potent inhibitory activity against mushroom tyrosinase, making it an excellent primary screen for 3-FCA.[7][8]

  • Assay Principle: This assay measures the diphenolase activity of tyrosinase, which catalyzes the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopaquinone. The formation of dopaquinone is monitored spectrophotometrically by measuring the increase in absorbance at 475 nm.

  • Detailed Protocol:

    • Reagent Preparation:

      • Phosphate Buffer: 50 mM Sodium Phosphate, pH 6.8.

      • Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., ≥1000 units/mg, from Sigma-Aldrich) in phosphate buffer. Dilute to a working concentration of ~30-40 U/mL immediately before use. The optimal concentration should be determined empirically to yield a linear reaction rate for 5-10 minutes.

      • L-DOPA Substrate: Prepare a 2.5 mM solution of L-DOPA in phosphate buffer. This solution should be made fresh to avoid auto-oxidation.

      • 3-FCA Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

      • Reference Inhibitor: Prepare a 1 mM stock solution of Kojic acid in phosphate buffer.

    • Assay Procedure (96-well plate format):

      • Add 140 µL of phosphate buffer to each well.

      • Add 20 µL of the test compound (3-FCA diluted from stock) or control solution to the appropriate wells:

        • Test Wells: 3-FCA at various final concentrations (e.g., 1 µM to 1000 µM).

        • Negative Control: 20 µL of buffer containing the same percentage of DMSO as the test wells.

        • Blank Well: 20 µL of buffer (to measure substrate auto-oxidation).

        • Reference Control: Kojic acid at a final concentration known to give significant inhibition (e.g., 30 µM).[8]

      • Add 20 µL of the tyrosinase enzyme solution to all wells except the Blank well. Add 20 µL of buffer to the Blank well.

      • Pre-incubate the plate at 25°C for 10 minutes to allow for enzyme-inhibitor interaction.

      • Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to all wells.

      • Immediately measure the absorbance at 475 nm every minute for 10-20 minutes using a microplate reader.

    • Self-Validation & Controls:

      • The Negative Control (with DMSO) defines 100% enzyme activity.

      • The Blank corrects for non-enzymatic oxidation of L-DOPA.

      • The Reference Inhibitor (Kojic acid) validates that the assay can detect known inhibitors.

Yeast α-Glucosidase Inhibition Assay
  • Scientific Rationale: α-Glucosidase is a key enzyme involved in carbohydrate digestion in the small intestine.[10] Inhibiting this enzyme can delay glucose absorption and lower postprandial blood glucose levels, making it a critical target for managing type 2 diabetes.[10][11] Cinnamic acid derivatives have been reported as effective α-glucosidase inhibitors.[12][13]

  • Assay Principle: The enzyme α-glucosidase from Saccharomyces cerevisiae hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to release p-nitrophenol (pNP). The amount of yellow-colored pNP produced is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance at 405 nm.

  • Detailed Protocol:

    • Reagent Preparation:

      • Phosphate Buffer: 100 mM Sodium Phosphate, pH 6.8.

      • α-Glucosidase Solution: Prepare a stock solution of α-glucosidase from S. cerevisiae (e.g., from Sigma-Aldrich) in phosphate buffer. Dilute to a working concentration of ~0.2 U/mL just before use.

      • pNPG Substrate: Prepare a 1 mM solution of pNPG in phosphate buffer.

      • 3-FCA Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

      • Reference Inhibitor: Prepare a 10 mM stock solution of Acarbose in phosphate buffer.

      • Stop Solution: 0.1 M Sodium Carbonate (Na₂CO₃).

    • Assay Procedure (96-well plate format):

      • Add 50 µL of phosphate buffer to each well.

      • Add 10 µL of the test compound (3-FCA) or control solution to the appropriate wells.

      • Add 20 µL of the α-glucosidase solution to each well.

      • Pre-incubate the plate at 37°C for 15 minutes.

      • Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

      • Incubate the plate at 37°C for 20 minutes.

      • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to each well.

      • Measure the absorbance at 405 nm using a microplate reader.

    • Self-Validation & Controls:

      • Negative Control: DMSO vehicle instead of inhibitor.

      • Blank: All reagents except the enzyme (add buffer instead) to correct for background absorbance.

      • Reference Inhibitor: Acarbose to confirm assay sensitivity.

Jack Bean Urease Inhibition Assay
  • Scientific Rationale: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[14] This reaction leads to an increase in pH. Urease is a key virulence factor for several pathogens, such as Helicobacter pylori (implicated in gastritis and ulcers) and Proteus mirabilis (associated with urinary tract infections).[15] Therefore, urease inhibitors are valuable as potential therapeutic agents.[14][16]

  • Assay Principle: This protocol utilizes the Berthelot (indophenol) method to quantify the ammonia produced by urease activity. Ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex, which is measured spectrophotometrically at 625 nm.

  • Detailed Protocol:

    • Reagent Preparation:

      • Phosphate Buffer: 20 mM Sodium Phosphate, pH 7.0, containing 1 mM EDTA.

      • Urease Solution: Prepare a stock solution of Jack Bean Urease (e.g., from Sigma-Aldrich) in phosphate buffer. Dilute to a working concentration of ~25 U/mL.

      • Urea Substrate: Prepare a 100 mM solution of urea in phosphate buffer.

      • 3-FCA Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

      • Reference Inhibitor: Prepare a 1 mM stock solution of Thiourea in phosphate buffer.[16]

      • Phenol Reagent (Reagent A): 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside.

      • Alkaline Hypochlorite Reagent (Reagent B): 0.5% (w/v) sodium hypochlorite and 0.6% (w/v) sodium hydroxide.

    • Assay Procedure (in microcentrifuge tubes):

      • In a tube, mix 25 µL of the urease solution with 5 µL of the test compound (3-FCA) or control solution.

      • Pre-incubate at 37°C for 15 minutes.

      • Initiate the reaction by adding 55 µL of the urea substrate solution.

      • Incubate at 37°C for 10 minutes.

      • Add 400 µL of Reagent A and 400 µL of Reagent B to stop the reaction and begin color development.

      • Incubate at 50°C for 20 minutes for the color to develop.

      • Transfer 200 µL from each tube to a 96-well plate and measure the absorbance at 625 nm.

    • Self-Validation & Controls:

      • Negative Control: DMSO vehicle.

      • Blank: All reagents except the enzyme.

      • Reference Inhibitor: Thiourea to validate the assay.

Data Analysis and Interpretation

A standardized approach to data analysis is critical for generating reliable and comparable results.[17]

Calculation of Percent Inhibition

The first step is to calculate the percentage of enzyme activity inhibited by 3-FCA at each concentration.

% Inhibition = [ ( Acontrol - Ablank ) - ( Asample - Ablank ) ] / ( Acontrol - Ablank ) * 100

Where:

  • Acontrol is the absorbance of the negative control (enzyme + substrate + DMSO).

  • Asample is the absorbance of the test well (enzyme + substrate + 3-FCA).

  • Ablank is the absorbance of the blank (substrate only, no enzyme).

Determination of IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a standard measure of inhibitor potency.

The workflow for determining the IC₅₀ value is as follows:

Caption: Workflow for IC₅₀ determination.
Kinetic Analysis (Optional Advanced Step)

To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies should be performed.[10] This involves measuring the initial reaction rates at various substrate concentrations in the presence of several fixed concentrations of the inhibitor. The data are then plotted using a Lineweaver-Burk or Dixon plot to determine the inhibition type and calculate the inhibition constant (Kᵢ).[7][18]

Comparative IC₅₀ Data for Cinnamic Acid Derivatives

The following table provides context by listing reported IC₅₀ values for various cinnamic acid derivatives against the target enzymes discussed. This can serve as a benchmark for results obtained with 3-FCA.

CompoundTarget EnzymeIC₅₀ Value (mM)Inhibition TypeSource
2-Chlorocinnamic acidMushroom Tyrosinase0.765Uncompetitive[7]
2,4-Dichlorocinnamic acidMushroom Tyrosinase0.295Uncompetitive[7]
N-trans-coumaroyltyramineα-Glucosidase0.42Uncompetitive[11]
Cinnamic Acid Ester Derivative 5a Mushroom Tyrosinase0.002Non-competitive[8]
Cinnamic Acid Ester Derivative 6a Mushroom Tyrosinase0.0106Mixed-type[8]

*Note: 5a is (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate; 6a is (E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylate.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for investigating the enzyme inhibition potential of this compound. By leveraging established protocols for the broader family of cinnamic acid derivatives, researchers can efficiently screen 3-FCA against relevant targets like tyrosinase, α-glucosidase, and urease. The emphasis on proper controls, systematic data analysis, and an understanding of the underlying biochemical principles will ensure the generation of high-quality, reliable data. These methodologies will be instrumental in elucidating the biological activity of 3-FCA and assessing its potential for applications in drug discovery and development.

References

Application Notes and Protocols for Screening 3-Fluorocinnamic Acid Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Cinnamic Acid Derivatives in Oncology

Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon, serves as a foundational scaffold for a diverse range of bioactive compounds.[1] Its derivatives have garnered significant attention in medicinal chemistry for their broad pharmacological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties.[2][3] Numerous studies have demonstrated that modifications to the cinnamic acid structure can yield compounds with potent antiproliferative and pro-apoptotic effects against various cancer cell lines, such as those from breast, prostate, and lung cancers.[2][4][5]

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, membrane permeability, and binding affinity. While there is a wealth of data on the anticancer effects of cinnamic acid and its hydroxylated or methoxylated derivatives, specific data on the anticancer activity of 3-Fluorocinnamic acid is less prevalent. However, the known bioactivity of related fluorinated compounds—such as 3-fluoro β-lactams which exhibit notable antiproliferative effects—provides a strong rationale for investigating this compound as a potential anticancer agent.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of this compound against a panel of cancer cell lines. It outlines a hierarchical workflow, from initial cytotoxicity screening to more detailed mechanistic assays, explaining the scientific principles behind each protocol.

Experimental Design: A Phased Approach to Screening

A successful screening campaign requires a logical and structured workflow. We propose a three-phase approach to comprehensively evaluate the anticancer potential of this compound. This ensures that resources are used efficiently, with promising results from initial, broad screenings justifying progression to more complex and targeted mechanistic studies.

G cluster_0 Phase 1: Initial Viability Screening cluster_2 Phase 3: Pathway Analysis P1_Start Prepare this compound Stock P1_Cells Select & Culture Cancer Cell Lines (e.g., MCF-7, PC-3, A549, HCT116) P1_Assay High-Throughput Cytotoxicity Assay (MTT or SRB) P1_Cells->P1_Assay P1_IC50 Determine IC50 Values (48h & 72h endpoints) P1_Assay->P1_IC50 P2_Apoptosis Apoptosis Assays (Annexin V/PI Staining) P1_IC50->P2_Apoptosis If IC50 is potent (<50 µM) P2_Caspase Caspase Activity Assay (Caspase-3/7) P2_CellCycle Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) P3_Western Western Blot Analysis (e.g., PARP, Caspases, Bcl-2, Bax, NF-κB) P2_CellCycle->P3_Western Based on Apoptosis & Cell Cycle Data

Caption: Hierarchical workflow for screening this compound.

Phase 1: Initial Viability and Cytotoxicity Screening

Objective: To determine if this compound exhibits cytotoxic or anti-proliferative effects on a panel of cancer cell lines and to calculate its half-maximal inhibitory concentration (IC50).

Rationale: The initial screening phase utilizes robust, high-throughput colorimetric assays to measure cell viability. The choice of cell lines should ideally represent different cancer types (e.g., breast, prostate, lung, colon) to assess the breadth of the compound's activity. We recommend two well-established assays: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which measures total cellular protein.[7][8] Running both can provide a more complete picture, as they rely on different cellular properties.[8][9]

Protocol 1.1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (CAS 458-46-8)[10]

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Harvest and count cells in the exponential growth phase. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[7][11] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[12]

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO.[13] Perform serial dilutions in complete culture medium to create working solutions at 2x the final desired concentrations (e.g., ranging from 0.1 µM to 200 µM).[11]

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.[7] Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.[7]

  • Incubation: Incubate the plates for the desired time points (e.g., 48 and 72 hours) at 37°C, 5% CO2.[7]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 2-4 hours at 37°C.[7]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[12]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

Data Presentation: IC50 Values

All quantitative data should be summarized in a clear, tabular format for easy comparison across cell lines and time points.

Cell LineCancer TypeIC50 (µM) at 48hIC50 (µM) at 72h
MCF-7Breast AdenocarcinomaExperimental ValueExperimental Value
PC-3Prostate AdenocarcinomaExperimental ValueExperimental Value
A549Lung CarcinomaExperimental ValueExperimental Value
HCT116Colon CarcinomaExperimental ValueExperimental Value

Phase 2: Elucidating the Mechanism of Cell Death

Objective: To determine if the growth inhibition observed in Phase 1 is due to the induction of apoptosis or cell cycle arrest.

Rationale: If this compound shows potent cytotoxicity, the next logical step is to understand how it kills cancer cells. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[4] Key hallmarks of apoptosis include the externalization of phosphatidylserine (PS) on the cell membrane and the activation of executioner caspases like caspase-3 and -7. Concurrently, analyzing the cell cycle distribution can reveal if the compound causes cells to arrest in a specific phase (G1, S, or G2/M), preventing proliferation.[14]

Protocol 2.1: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[15] Annexin V binds to PS exposed on the outer leaflet of the cell membrane during early apoptosis, while PI, a DNA-binding dye, can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[15][16]

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[17]

  • Washing: Wash the cells twice with cold PBS.[15]

  • Staining: Resuspend the cell pellet in 1x Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[15]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[18]

  • Analysis: Analyze the samples immediately by flow cytometry. Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.[15]

Protocol 2.2: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]

Materials:

  • Cancer cell line of interest

  • This compound

  • PBS

  • Ice-cold 70% ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound at IC50 concentrations for 24 hours.

  • Harvesting: Harvest cells, wash with PBS, and obtain a single-cell suspension.

  • Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing.[14][19] Incubate at 4°C for at least 2 hours.[14]

  • Washing: Wash the fixed cells with PBS to remove the ethanol.[19]

  • Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A.[14] RNase A is crucial to prevent the staining of RNA.[14]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.[19]

  • Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.[19]

Phase 3: Investigating Molecular Targets and Signaling Pathways

Objective: To identify the key molecular players and signaling pathways modulated by this compound that lead to the observed cellular effects.

Rationale: Cinnamic acid and its derivatives are known to modulate several critical signaling pathways often dysregulated in cancer.[2][20][21] These include pathways controlling apoptosis (e.g., Bcl-2 family proteins, caspases) and inflammation/survival (e.g., NF-κB).[2][21] Western blotting is a powerful technique to investigate changes in the expression levels of key proteins within these pathways following treatment with this compound.

G cluster_0 Potential Upstream Effects cluster_1 Apoptotic Cascade TFA This compound PK Inhibition of Oncogenic Protein Kinases? (e.g., EGFR, JAK2) TFA->PK NFKB_Inhibit Inhibition of NF-κB Pathway? TFA->NFKB_Inhibit Bax ↑ Bax (Pro-apoptotic) TFA->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) TFA->Bcl2 Casp8 Caspase-8 PK->Casp8 Kinases can inhibit apoptosis NFKB_Inhibit->Bcl2 NF-κB promotes Bcl-2 expression Casp9 Caspase-9 Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Casp8->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Potential signaling pathways affected by this compound.

Protocol 3.1: Western Blot Analysis of Apoptosis-Related Proteins

Procedure Outline:

  • Protein Extraction: Treat cells with this compound, harvest, and lyse them to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, and NF-κB p65). A loading control (e.g., β-actin or GAPDH) is essential.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Interpretation:

  • An increase in Cleaved Caspase-3 and Cleaved PARP confirms the activation of the apoptotic cascade.

  • A change in the Bax/Bcl-2 ratio (increased Bax, decreased Bcl-2) indicates a shift towards a pro-apoptotic state.

  • A decrease in the phosphorylation or total level of NF-κB p65 would suggest that this compound inhibits this key pro-survival pathway, a known mechanism for some cinnamic acid derivatives.[2]

Conclusion and Future Directions

This guide provides a systematic framework for the initial evaluation of this compound as a potential anticancer agent. Positive results from this screening cascade—demonstrated by potent IC50 values, induction of apoptosis, and modulation of key cancer-related signaling pathways—would provide a strong foundation for further preclinical development. Subsequent studies could include screening against a broader panel of cell lines, including drug-resistant models, and eventual evaluation in in vivo animal models to assess efficacy and safety. The exploration of cinnamic acid derivatives continues to be a promising avenue in the search for novel cancer therapeutics.[3]

References

Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of 3-Fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Cinnamic acid and its derivatives are a well-documented class of organic compounds, naturally occurring in plants, that exhibit a broad spectrum of biological activities, including noteworthy antimicrobial properties.[1][2][3] The modification of the core cinnamic acid skeleton, such as through halogenation, presents a promising avenue for the development of novel therapeutic agents to combat the rising threat of antimicrobial resistance.[1][4] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the robust evaluation of the antimicrobial activity of a specific derivative, 3-Fluorocinnamic acid. The protocols herein are grounded in international standards to ensure reproducibility and scientific validity, focusing on the determination of Minimum Inhibitory Concentration (MIC) and qualitative susceptibility via disk diffusion.

Scientific Rationale & Hypothesized Mechanism of Action

Before embarking on experimental evaluation, it is crucial to understand the foundational principles of the test compound. Cinnamic acids are believed to exert their antimicrobial effects through multiple mechanisms, a multifactorial approach that can be advantageous in overcoming resistance.[5] While the precise mechanism for this compound requires specific investigation, the established modes of action for related compounds provide a strong hypothetical basis.

Primary Hypothesized Mechanisms:

  • Membrane Disruption: As lipophilic compounds, cinnamic acid derivatives can intercalate into the bacterial cell membrane. This disrupts the membrane's structural integrity and fluidity, leading to increased permeability, leakage of essential intracellular components (ions, ATP, nucleic acids), and ultimately, cell death.[6]

  • Enzyme Inhibition: Key bacterial enzymes involved in metabolic pathways or cell wall synthesis can be targeted. The carboxylic acid group and the aromatic ring are capable of interacting with active sites of enzymes, inhibiting their function.

  • Inhibition of Macromolecular Synthesis: Evidence suggests some antibiotics can interfere with the synthesis of DNA, RNA, and proteins, which are vital for bacterial survival and replication.[7]

The addition of a fluorine atom to the cinnamic acid structure can significantly alter its electronic properties, lipophilicity, and binding capabilities, potentially enhancing its penetration through microbial membranes and its interaction with molecular targets.

Cmpd This compound Membrane Bacterial Cell Membrane Cmpd->Membrane Intercalation Enzymes Essential Bacterial Enzymes Cmpd->Enzymes Binding Macromolecules DNA, RNA, Protein Synthesis Cmpd->Macromolecules Interference Disruption Membrane Integrity Disruption Membrane->Disruption Leakage Leakage of Intracellular Contents Disruption->Leakage Death Bacterial Cell Death or Growth Inhibition Leakage->Death Inhibition Enzyme Inhibition Enzymes->Inhibition Inhibition->Death SynthInhibit Inhibition of Synthesis Macromolecules->SynthInhibit SynthInhibit->Death cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Controls cluster_final Incubation & Reading prep_broth Dispense 50µL Broth (Wells 2-12) prep_cmpd Add 100µL Compound (Well 1) prep_broth->prep_cmpd dilute Transfer 50µL (Well 1 → 2 → ... → 10) prep_cmpd->dilute inoculate Add 50µL Standardized Inoculum (Wells 1-11) dilute->inoculate controls Setup Controls Well 11: Growth Well 12: Sterility inoculate->controls incubate Incubate 16-20h @ 37°C controls->incubate read Read MIC: Lowest Concentration with No Growth incubate->read Inoculum Prepare 0.5 McFarland Inoculum Swab Swab Mueller-Hinton Agar Plate Inoculum->Swab Dry Allow Plate to Dry (5-15 min) Swab->Dry Disk Apply Blank Disk & Pipette Compound Dry->Disk Incubate Invert & Incubate 16-18h @ 37°C Disk->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure

References

Application Notes and Protocols for Assessing the Cytotoxicity of 3-Fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Toxicological Screening of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant interest in the fields of pharmacology and drug development. These molecules, found naturally in various plants, have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] Notably, recent research has focused on the anticancer potential of cinnamic acid derivatives, with studies showing their ability to induce cytotoxicity in various cancer cell lines.[1][2][3]

3-Fluorocinnamic acid, a synthetic derivative, is of particular interest due to the unique properties conferred by the fluorine atom, which can enhance metabolic stability and binding affinity. While the precise molecular mechanisms of this compound's cytotoxicity are still under investigation, preliminary studies on related compounds suggest that it may induce apoptosis through pathways such as the TNFA-TNFR1 mediated extrinsic apoptotic pathway.[2] Given its potential as a therapeutic agent, rigorous and standardized methods for evaluating its cytotoxic effects are paramount for researchers, scientists, and drug development professionals.

This comprehensive guide provides detailed protocols for assessing the cytotoxicity of this compound using three well-established and reliable assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Crystal Violet assay for cell viability. The causality behind experimental choices is explained to ensure scientific integrity and the generation of robust, reproducible data.

Physicochemical Properties and Safe Handling of this compound

A thorough understanding of the physicochemical properties and safety precautions for this compound is essential for its proper use in a laboratory setting.

PropertyValue
Chemical Formula C₉H₇FO₂[4][5]
Molecular Weight 166.15 g/mol [4][5]
CAS Number 20595-30-6[6]
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents such as ethanol and DMSO.

Safety and Handling:

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.[7][8]

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8] It is also toxic if swallowed (H301).

  • Precautionary Statements:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][8]

    • Wash skin thoroughly after handling.[7][8]

    • Use only outdoors or in a well-ventilated area.[7][8]

    • Wear protective gloves, eye protection, and face protection.[7][8]

    • IF ON SKIN: Wash with plenty of soap and water.[7][8]

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

    • Store in a well-ventilated place and keep the container tightly closed.[7]

Always consult the Safety Data Sheet (SDS) for complete safety information before handling this compound.[7][9]

Choosing the Right Cytotoxicity Assay

The selection of an appropriate cytotoxicity assay is critical and depends on the specific research question. This guide details three complementary assays that measure different aspects of cell health:

  • MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10]

  • LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of plasma membrane integrity.[11][12]

  • Crystal Violet Assay: Stains the DNA and proteins of adherent cells, providing a measure of the total number of viable cells remaining after treatment.[13]

The following workflow diagram illustrates the general process for assessing the cytotoxicity of this compound.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution prep_cells Culture and Seed Adherent Cells in 96-well Plates treat_cells Treat Cells with Serial Dilutions of this compound prep_cells->treat_cells incubate Incubate for a Defined Period (e.g., 24, 48, 72 hours) treat_cells->incubate mtt MTT Assay incubate->mtt ldh LDH Assay incubate->ldh cv Crystal Violet Assay incubate->cv read_absorbance Measure Absorbance with a Plate Reader mtt->read_absorbance ldh->read_absorbance cv->read_absorbance calc_viability Calculate Percent Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: General workflow for assessing the cytotoxicity of this compound.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[14][15] The amount of formazan produced is directly proportional to the number of viable cells.[14][15]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)[15]

  • Cell culture medium

  • Adherent cell line of choice

  • 96-well plates

  • Solubilization solution (e.g., acidified isopropanol or SDS-HCl solution)[15][16]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[16] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[10][14]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[14]

Data Analysis:

  • Subtract the absorbance of the no-cell control from all other readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Protocol 2: LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant.[11] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[11]

Materials:

  • This compound

  • DMSO

  • Cell culture medium

  • Adherent cell line of choice

  • 96-well plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is crucial to set up the following controls:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.[17]

    • No-cell control: Medium only.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate.[18] Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.[18]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.[18][19]

  • Stop Reaction and Absorbance Measurement: Add the stop solution (if provided in the kit) to each well.[18] Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[19] A reference wavelength (e.g., 680 nm) can be used for background correction.[18]

Data Analysis:

  • Subtract the absorbance of the no-cell control from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Protocol 3: Crystal Violet Assay for Cell Viability

The Crystal Violet assay is a simple and rapid method for determining cell viability based on the staining of adherent cells.[20][13] The dye binds to proteins and DNA of the cells, and the amount of dye retained is proportional to the number of viable, attached cells.[20][13]

Materials:

  • This compound

  • DMSO

  • Cell culture medium

  • Adherent cell line of choice

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)

  • Crystal Violet staining solution (0.1% to 0.5% w/v in 20% methanol)[21]

  • Solubilization solution (e.g., 10% acetic acid or 1% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, carefully remove the medium. Gently wash the cells with PBS. Add the fixative solution to each well and incubate for 15-20 minutes at room temperature.

  • Staining: Remove the fixative and add the Crystal Violet staining solution to each well, ensuring the cell monolayer is completely covered.[21] Incubate for 15-30 minutes at room temperature.

  • Washing: Gently wash the plate with tap water to remove excess stain.[20] Invert the plate on a paper towel and allow it to air dry completely.

  • Dye Solubilization: Add the solubilization solution to each well to dissolve the stain.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15-30 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[21]

Data Analysis:

  • Subtract the absorbance of the no-cell control from all other readings.

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

Potential Mechanism of Action and Signaling Pathway

While the specific signaling pathways affected by this compound are yet to be fully elucidated, studies on its parent compound, cinnamic acid, suggest a potential mechanism involving the induction of apoptosis. One proposed pathway is the activation of the extrinsic apoptotic pathway through the TNFα-TNFR1 signaling cascade.

G cluster_pathway Proposed Apoptotic Pathway compound This compound tnfa TNFα compound->tnfa Induces tnfr1 TNFR1 tnfa->tnfr1 Binds tradd TRADD tnfr1->tradd Recruits fadd FADD tradd->fadd Recruits pro_cas8 Pro-caspase-8 fadd->pro_cas8 Recruits cas8 Caspase-8 pro_cas8->cas8 Cleavage pro_cas3 Pro-caspase-3 cas8->pro_cas3 Cleavage cas3 Caspase-3 pro_cas3->cas3 Cleavage apoptosis Apoptosis cas3->apoptosis

Caption: Proposed extrinsic apoptotic pathway induced by this compound.

Conclusion

The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound's cytotoxic effects. By employing a multi-assay approach that interrogates cell metabolism, membrane integrity, and overall viability, researchers can obtain reliable and reproducible data. This information is crucial for advancing our understanding of the therapeutic potential of this compound and for making informed decisions in the drug development pipeline. Further investigation into the specific molecular targets and signaling pathways of this compound is warranted to fully elucidate its mechanism of action.

References

Application Note & Protocol: Assessing the Cell Permeability of 3-Fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to assess the cell permeability of 3-Fluorocinnamic acid. We delve into the foundational principles of cellular transport, offering a rationale for experimental design and assay selection. Detailed, step-by-step protocols for two industry-standard assays, the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay, are presented. This guide is structured to provide not only procedural instructions but also the scientific context necessary for robust experimental design, data interpretation, and troubleshooting.

Introduction: The Imperative of Permeability in Drug Discovery

The journey of a drug from administration to its target site is a complex odyssey, with cellular membranes representing critical checkpoints. Permeability, the facility with which a molecule traverses these biological barriers, is a pivotal determinant of a drug's oral bioavailability and overall pharmacokinetic profile.[1][][3][4] A compound with excellent target affinity but poor permeability is unlikely to achieve therapeutic concentrations in vivo. Therefore, early and accurate assessment of cell permeability is a cornerstone of modern drug discovery, enabling the selection and optimization of drug candidates with a higher probability of clinical success.[5]

This application note focuses on this compound, a cinnamic acid derivative. Cinnamic acids and their analogues are of interest in various fields, including pharmaceuticals. Understanding the permeability of this specific compound is crucial for evaluating its potential as a therapeutic agent.

This compound: Compound Profile

PropertyValueSource
Chemical Name (2E)-3-(3-fluorophenyl)prop-2-enoic acid[6]
Synonyms trans-3-Fluorocinnamic acid, m-Fluorocinnamic acid[6][7]
CAS Number 20595-30-6[7][8][9]
Molecular Formula C₉H₇FO₂[8][9][10]
Molecular Weight 166.15 g/mol [7][8][9][10]
Melting Point 162-164 °C[7]

Choosing the Right Assay: A Dichotomy of Models

The selection of a permeability assay is contingent on the stage of drug discovery and the specific questions being addressed. A tiered approach is often employed, starting with high-throughput, cost-effective assays and progressing to more complex, physiologically relevant models.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based, high-throughput assay that predicts passive diffusion.[11][12][13] It is an excellent tool for early-stage screening to rank-order compounds based on their lipophilicity and ability to cross a synthetic membrane.[11]

  • Cell-Based Assays (Caco-2, MDCK): These assays utilize monolayers of immortalized cell lines, such as Caco-2 (human colorectal adenocarcinoma) or MDCK (Madin-Darby canine kidney) cells, which differentiate to form tight junctions and mimic the intestinal epithelium or the blood-brain barrier, respectively.[14][15][16] These models are more complex and lower-throughput than PAMPA but provide more comprehensive data by accounting for passive diffusion, active transport (uptake and efflux), and paracellular transport.[12][14]

For a comprehensive evaluation of this compound, we will detail the protocols for both PAMPA (for initial passive permeability assessment) and the Caco-2 assay (to investigate active transport phenomena).

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay provides a rapid and cost-effective method to estimate the passive permeability of a compound.[11][13] The assay measures the diffusion of the test compound from a donor compartment, through a synthetic lipid-infused membrane, to an acceptor compartment.[12][17]

Principle

A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The test compound is added to the donor wells, and the plate is placed on top of an acceptor plate containing buffer. The rate at which the compound appears in the acceptor well is used to calculate its permeability.

Materials
  • 96-well filter plates (e.g., Millipore MultiScreen-IP PAMPA filter plate)

  • 96-well acceptor plates (low-binding)

  • Lecithin (from soybean)

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • This compound

  • Control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like atenolol)

  • Multichannel pipette

  • Plate shaker

  • UV/Vis spectrophotometer or LC-MS/MS system

Step-by-Step Methodology
  • Preparation of Solutions:

    • Lipid Solution: Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate until the lecithin is fully dissolved.[13]

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Dosing Solution: Dilute the stock solution to a final concentration of 100 µM in PBS with 5% DMSO.[18] Prepare dosing solutions for control compounds similarly.

    • Acceptor Buffer: PBS (pH 7.4) with 5% DMSO.

  • Assay Procedure:

    • Membrane Coating: Gently dispense 5 µL of the 1% lecithin/dodecane solution onto the membrane of each well of the donor filter plate.[13]

    • Acceptor Plate Preparation: Add 300 µL of acceptor buffer to each well of the 96-well acceptor plate.[13]

    • Donor Plate Loading: Carefully place the lipid-coated donor plate on top of the acceptor plate. Add 150 µL of the dosing solution (test compound or controls) to the appropriate wells of the donor plate.[13]

    • Incubation: Cover the plate assembly and incubate at room temperature for 10-20 hours on a plate shaker with gentle agitation.[13]

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Transfer 100 µL from each well of both the donor and acceptor plates to a new 96-well plate for analysis.

    • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

Data Analysis

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = [-(V_D * V_A) / ((V_D + V_A) * A * t)] * ln(1 - [C_A(t) / C_{eq}])**

Where:

  • V_D = Volume of the donor well (cm³)

  • V_A = Volume of the acceptor well (cm³)

  • A = Area of the membrane (cm²)

  • t = Incubation time (s)

  • C_A(t) = Concentration in the acceptor well at time t

  • C_{eq} = Equilibrium concentration

Expected Results and Interpretation

The Papp value provides a quantitative measure of passive permeability. The results can be categorized as follows:

Permeability ClassPapp (x 10⁻⁶ cm/s)
High> 10
Medium1 - 10
Low< 1

This classification is a general guideline and may vary between laboratories.

Protocol 2: Caco-2 Cell Permeability Assay

The Caco-2 permeability assay is a well-established in vitro model for predicting human oral drug absorption.[14][19] Caco-2 cells, when cultured on semi-permeable supports, differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the human intestinal epithelium, including the formation of tight junctions and the expression of various transporters.[14][16][20]

Principle

Caco-2 cells are seeded on Transwell® inserts and cultured for approximately 21 days to form a confluent and differentiated monolayer.[21][22] The permeability of this compound is assessed by adding it to either the apical (A) or basolateral (B) side of the monolayer and measuring its appearance on the opposite side over time. This allows for the determination of both absorptive (A to B) and efflux (B to A) transport.[14]

Materials
  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin

  • Transwell® permeable supports (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Control compounds (e.g., propranolol - high permeability; atenolol - low permeability; digoxin - P-gp substrate)

  • Lucifer yellow

  • TEER meter

  • LC-MS/MS system

Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Maintain Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days, changing the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Transepithelial Electrical Resistance (TEER): Measure the TEER of the Caco-2 monolayers using a TEER meter. The TEER values should be stable and typically greater than 200 Ω·cm² before proceeding with the permeability assay.[21][23]

    • Lucifer Yellow Permeability: To assess paracellular permeability, add Lucifer yellow to the apical side and measure its appearance in the basolateral compartment after a defined incubation period. The permeability of Lucifer yellow should be low (typically <1% of the initial concentration per hour).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A to B) Transport: Add the dosing solution of this compound (e.g., 10 µM in HBSS) to the apical compartment and fresh HBSS to the basolateral compartment.

    • Basolateral to Apical (B to A) Transport: Add the dosing solution to the basolateral compartment and fresh HBSS to the apical compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the receiver compartment at various time points (e.g., 30, 60, 90, and 120 minutes). Replace the collected volume with fresh HBSS.

    • At the end of the experiment, collect samples from the donor compartment.

  • Sample Analysis:

    • Analyze the concentration of this compound in all collected samples using a validated LC-MS/MS method.

Data Analysis

The apparent permeability coefficient (Papp) is calculated for both A to B and B to A directions using the following equation:

Papp = (dQ/dt) / (A * C₀)**[24]

Where:

  • dQ/dt = The rate of appearance of the compound in the receiver compartment (µmol/s)

  • A = The surface area of the membrane (cm²)

  • C₀ = The initial concentration of the compound in the donor compartment (µM)

The efflux ratio (ER) is calculated to determine if the compound is a substrate for efflux transporters:

ER = Papp (B to A) / Papp (A to B)**[24]

Expected Results and Interpretation
  • Papp (A to B) Value: This value indicates the rate of absorption across the intestinal-like barrier. The classification is similar to the PAMPA assay.

  • Efflux Ratio (ER): An efflux ratio greater than 2 is generally considered an indication of active efflux, suggesting that the compound may be a substrate for transporters like P-glycoprotein (P-gp).[21][24]

Papp (A to B) (x 10⁻⁶ cm/s)Absorption Potential
> 10High
1 - 10Medium
< 1Low

Data Visualization and Workflow

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the PAMPA and Caco-2 assays.

PAMPA_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Analysis prep_lipid Prepare 1% Lecithin in Dodecane coat_membrane Coat Donor Plate Membrane prep_lipid->coat_membrane prep_compound Prepare Dosing Solution (this compound) add_compound Add Dosing Solution to Donor Plate prep_compound->add_compound assemble Assemble Donor and Acceptor Plates coat_membrane->assemble fill_acceptor Fill Acceptor Plate with Buffer fill_acceptor->assemble assemble->add_compound incubate Incubate with Shaking add_compound->incubate collect_samples Collect Samples from Donor and Acceptor Wells incubate->collect_samples analyze Analyze by LC-MS/MS collect_samples->analyze calculate Calculate Papp analyze->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco2_Workflow cluster_culture Phase 1: Cell Culture & Differentiation cluster_integrity Phase 2: Monolayer Integrity Check cluster_permeability Phase 3: Permeability Assay cluster_analysis Phase 4: Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts culture_cells Culture for 21-25 Days seed_cells->culture_cells measure_teer Measure TEER culture_cells->measure_teer ly_assay Perform Lucifer Yellow Assay measure_teer->ly_assay wash_monolayer Wash Monolayer ly_assay->wash_monolayer add_compound Add Dosing Solution (A->B and B->A) wash_monolayer->add_compound incubate Incubate at 37°C add_compound->incubate collect_samples Collect Samples Over Time incubate->collect_samples analyze Analyze by LC-MS/MS collect_samples->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caption: Workflow for the Caco-2 Cell Permeability Assay.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low compound recovery in Caco-2 assay Poor solubility, non-specific binding to plates, metabolism by cells, accumulation in the cell monolayer.[20]- Verify compound solubility in the assay buffer.- Use low-binding plates.- Analyze cell lysates to check for intracellular accumulation.- Co-dose with a general metabolic inhibitor if metabolism is suspected.
High variability in Papp values Inconsistent cell monolayer integrity, pipetting errors, analytical variability.- Ensure consistent TEER values across all wells before starting the assay.- Use calibrated pipettes and careful technique.- Validate the analytical method for accuracy and precision.
Low TEER values in Caco-2 monolayers Incomplete confluence, cell toxicity from the test compound, improper cell culture technique.- Allow sufficient time for cells to form a tight monolayer.- Assess the cytotoxicity of this compound at the tested concentration.- Review and optimize cell culture and seeding procedures.

Conclusion

The assessment of cell permeability is a critical step in the evaluation of any potential drug candidate. By employing a combination of assays, such as PAMPA for an initial screen of passive permeability and the Caco-2 assay for a more detailed investigation of both passive and active transport mechanisms, researchers can gain valuable insights into the pharmacokinetic potential of this compound. The protocols and guidelines presented in this application note provide a robust framework for obtaining reliable and reproducible permeability data, thereby facilitating informed decision-making in the drug discovery and development process.

References

Application Note: 3-Fluorocinnamic Acid as a Versatile Precursor for the Synthesis of Novel Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance drug efficacy, metabolic stability, and pharmacokinetic profiles.[1][2][3] This guide provides an in-depth exploration of 3-fluorocinnamic acid as a key starting material for the synthesis of diverse, fluorinated heterocyclic systems. We will move beyond simple procedural lists to explain the causality behind synthetic choices, focusing on the reactivity imparted by the fluorine substituent. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed synthetic strategies and step-by-step protocols for the preparation of high-value fluorinated coumarins, quinolones, and pyrazoles.

The Strategic Importance of Fluorine in Heterocyclic Chemistry

The introduction of fluorine into a drug candidate can profoundly and beneficially influence its biological properties.[2][3] The high electronegativity and small size of the fluorine atom can alter the electronic environment of a molecule, impact its pKa, and form strong bonds with carbon, often leading to increased metabolic stability.[1][4] Furthermore, fluorine can modulate lipophilicity and conformational preferences, which are critical for membrane permeability and target binding affinity.[2][3]

Utilizing building blocks like this compound, which already contain the desired fluorine substituent, is an efficient strategy. It circumvents the need for potentially harsh or non-selective fluorination methods later in a synthetic sequence, which can be a significant challenge in complex heterocyclic systems.[1] The electron-withdrawing nature of the fluorine atom on the phenyl ring of this compound also modulates the reactivity of the α,β-unsaturated carboxylic acid system, influencing its behavior in cyclization and addition reactions.

Synthetic Pathways from this compound

This compound is an excellent precursor for a variety of heterocyclic frameworks. Its structure contains multiple reactive sites that can be exploited for cyclization reactions.

Workflow: From Precursor to Diverse Heterocyclic Cores

The following diagram illustrates the central role of this compound as a branching point for synthesizing different classes of fluorinated heterocycles.

G cluster_0 cluster_1 Reaction Pathways cluster_2 Intermediate Scaffolds cluster_3 Final Heterocyclic Products A This compound B Activation (e.g., SOCl₂) → Acid Chloride A->B Acylation Precursor D Cyclocondensation (e.g., with Phenols) A->D Direct Cyclization E Amidation & Cyclization (e.g., with Anilines) A->E Amide Formation F 3-Fluoro-Chalcone B->F Friedel-Crafts Acylation C Reduction / Modification → Saturated Acid / Alcohol G Fluorinated Acrylate Esters C->G I Fluorinated Coumarins D->I J Fluorinated Quinolones E->J H Fluorinated Pyrazoles / Pyrazolines F->H Reaction with Hydrazine K Other Heterocycles (Pyrimidines, etc.) G->K

Caption: Synthetic utility of this compound.

A. Synthesis of Fluorinated Coumarins

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocycles with diverse biological activities.[5] The presence of fluorine can enhance these properties.[6] A common route to coumarins is the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester. Alternatively, reactions like the Perkin condensation can be adapted. Using this compound, one can envision a synthesis via an acid-catalyzed reaction with an activated phenol.

Causality: The reaction is driven by the electrophilic aromatic substitution on the electron-rich phenol ring, followed by intramolecular trans-esterification to form the lactone ring of the coumarin. The 3-fluorophenyl group remains as a key substituent at the 3- or 4-position, depending on the specific synthetic route chosen. The synthesis of fluorinated 3-phenylcoumarin derivatives has been shown to yield potent steroid sulfatase inhibitors.[7]

B. Synthesis of Fluorinated Quinolones

Fluoroquinolones are a clinically significant class of broad-spectrum antibiotics whose mechanism involves the inhibition of bacterial DNA gyrase.[8] The fluorine atom at the C6 position is a hallmark of this class, conferring potent antimicrobial activity.[8] Syntheses often involve the cyclization of an N-arylenamine derivative. This compound can be converted into an ester or amide and then reacted with an aniline in a reaction analogous to the Conrad-Limpach synthesis to build the quinolone core.

Causality: The key step is the thermal or acid-catalyzed intramolecular cyclization of an arylamino-acrylate intermediate, derived from this compound and a substituted aniline. The electron-withdrawing fluorine on the cinnamic acid precursor can influence the regioselectivity of the cyclization. This approach leads directly to valuable scaffolds like fluorinated quinoline-4-carboxylic acids.[9]

C. Synthesis of Fluorinated Pyrazolines via Chalcone Intermediates

Pyrazolines, five-membered nitrogen-containing heterocycles, are important pharmacophores. A robust method for their synthesis involves the cyclocondensation of an α,β-unsaturated ketone (a chalcone) with hydrazine or its derivatives. This compound is an ideal starting point for the required chalcone intermediate.

Causality: The synthesis is a two-step process.

  • Chalcone Formation: this compound is first converted to its more reactive acid chloride (e.g., using thionyl chloride). This acid chloride then undergoes a Friedel-Crafts acylation with an aromatic compound (e.g., benzene in the presence of AlCl₃) to yield the corresponding 1-(3-fluorophenyl)-3-aryl-prop-2-en-1-one, which is a chalcone.

  • Cyclization: The resulting chalcone is reacted with hydrazine hydrate in a suitable solvent like ethanol. The reaction proceeds via a Michael addition of the hydrazine to the enone system, followed by intramolecular cyclization and dehydration to afford the stable fluorinated pyrazoline ring.

Data Summary: Heterocyclic Systems from this compound

Heterocyclic ClassKey ReagentsGeneral ConditionsSignificance
Fluorinated Coumarins Phenols, Acid Catalyst (e.g., H₂SO₄)Heating, Dehydrating conditionsAntiviral, Anti-inflammatory, Enzyme Inhibitors[6][7]
Fluorinated Quinolones Anilines, Base (e.g., NaH), High Temp.Thermal Cyclization (e.g., in Dowtherm A)Antibacterial Agents[8][9][10]
Fluorinated Pyrazolines Thionyl Chloride, Aromatic Substrate, AlCl₃, Hydrazine HydrateTwo-step: Friedel-Crafts followed by CyclocondensationAnticancer, Antimicrobial, Antidepressant Activities[11]

Detailed Experimental Protocols

The following protocols are illustrative examples based on established chemical principles and literature precedents. Researchers should always perform their own risk assessment and optimization.

Protocol 1: Synthesis of 6-Fluoro-2-(3-fluorophenyl)-quinoline-4-carboxylic Acid

This protocol is adapted from methodologies for synthesizing fluorinated quinoline-4-carboxylic acids.[9] It showcases the construction of the quinolone core.

Step 1: Synthesis of Diethyl 2-((4-fluorophenyl)amino)fumarate

  • To a stirred solution of 4-fluoroaniline (11.1 g, 0.1 mol) in ethanol (150 mL), add diethyl acetylenedicarboxylate (17.0 g, 0.1 mol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure. The resulting oil (diethyl 2-((4-fluorophenyl)amino)fumarate) is typically used in the next step without further purification.

Step 2: Synthesis of Diethyl 2-(3-(3-fluorophenyl)acryloyl)malonate This step requires the acyl chloride of this compound.

  • In a round-bottom flask, reflux a mixture of this compound (16.6 g, 0.1 mol) and thionyl chloride (15 mL) for 2 hours. Remove excess thionyl chloride by distillation.

  • In a separate flask, prepare a solution of diethyl malonate (16.0 g, 0.1 mol) and magnesium ethoxide (prepared from 2.4 g of Mg in 50 mL of absolute ethanol).

  • Add the crude this compound chloride dropwise to the diethyl malonate solution at 0 °C and stir for 4 hours at room temperature.

  • Quench the reaction with dilute HCl and extract with diethyl ether. Dry the organic layer over MgSO₄ and concentrate to yield the crude β-ketoester.

Step 3: Cyclization to form the Quinolone Ring

  • Combine the products from Step 1 and Step 2 in a high-boiling point solvent like Dowtherm A (200 mL).

  • Heat the mixture to 240-250 °C for 30 minutes. A precipitate will form.

  • Cool the mixture, and add hexane (100 mL) to dilute.

  • Filter the solid product, wash with hexane, and dry.

Step 4: Hydrolysis to the Carboxylic Acid

  • Suspend the solid from Step 3 in a mixture of acetic acid (100 mL), concentrated HCl (20 mL), and water (20 mL).

  • Reflux the mixture for 6 hours until a clear solution is obtained.

  • Cool the reaction mixture in an ice bath. The product will precipitate.

  • Filter the solid, wash with cold water, and recrystallize from dioxane to yield the final product, 6-fluoro-2-(3-fluorophenyl)-quinoline-4-carboxylic acid.[9]

Conclusion

This compound is a powerful and versatile building block for the synthesis of medicinally relevant fluorinated heterocycles. Its pre-installed fluorine atom and multiple reactive handles provide an efficient entry point to diverse molecular scaffolds, including coumarins, quinolones, and pyrazolines. The synthetic strategies and protocols outlined in this guide demonstrate the causality behind the reaction pathways and provide a solid foundation for researchers to explore the vast potential of this reagent in drug discovery and development. The continued exploration of such fluorinated precursors will undoubtedly fuel the innovation of next-generation therapeutics.

References

Application Notes and Protocols for the Quantification of 3-Fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluorocinnamic acid (3-FCA) is a halogenated derivative of cinnamic acid. Cinnamic acid and its derivatives are of significant interest in pharmaceutical and industrial research due to their diverse biological activities and applications as precursors in chemical synthesis. The introduction of a fluorine atom onto the phenyl ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and biological activity. As such, robust and reliable analytical methods for the accurate quantification of 3-FCA in various matrices are crucial for researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the quantification of this compound using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to be adaptable to specific research needs.

I. High-Performance Liquid Chromatography (HPLC) for this compound Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. For a molecule like this compound, which possesses a chromophore, HPLC coupled with a Diode Array Detector (DAD) or a UV detector is a highly suitable method. Reversed-phase HPLC is the most common mode of separation for such analytes.

Scientific Principles

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or buffer and an organic modifier like acetonitrile or methanol. This compound, being a moderately polar compound, will partition between the stationary and mobile phases. Its retention time will be influenced by the exact composition of the mobile phase; a higher proportion of the organic modifier will lead to a shorter retention time. The aromatic ring and the carboxylic acid group in 3-FCA allow for strong absorbance in the UV region, enabling sensitive detection.

Experimental Workflow: HPLC-DAD Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Sample Containing 3-FCA Vortex Vortex & Sonicate Sample->Vortex Standard 3-FCA Standard Solvent Diluent (e.g., Mobile Phase) Standard->Solvent Solvent->Vortex Filter Filter (0.45 µm) Vortex->Filter Autosampler Autosampler Filter->Autosampler Inject Column C18 Column Autosampler->Column Pump HPLC Pump Pump->Autosampler Detector DAD/UV Detector Column->Detector Data Data Acquisition System Detector->Data Chromatogram Chromatogram Data->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound using HPLC.

Detailed Protocol: HPLC-DAD Method

1. Reagents and Materials:

  • This compound reference standard (≥98% purity)[1][2]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid or Formic acid (analytical grade)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]

3. Preparation of Mobile Phase and Standard Solutions:

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase.

  • Vortex and sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic elution can be used. A good starting point is a gradient of Mobile Phase A and Mobile Phase B. For example, a linear gradient from 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Based on the UV spectrum of cinnamic acid derivatives, a wavelength of around 270-280 nm is a suitable starting point.[5] A DAD can be used to scan a range (e.g., 200-400 nm) to determine the optimal wavelength.[6]

6. Method Validation:

  • The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[7]

  • Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[8]

Representative HPLC Method Validation Data

The following table provides representative performance characteristics for an HPLC method for a cinnamic acid derivative, which can be used as a benchmark for the validation of a this compound method.

Validation ParameterRepresentative Performance MetricReference
Linearity Range0.5 - 100 µg/mL[9]
Correlation Coefficient (r²)> 0.999[9]
Accuracy (Recovery)98 - 102%[8]
Precision (RSD)< 2%[9]
Limit of Detection (LOD)0.01 - 0.03 µg/mL[9]
Limit of Quantitation (LOQ)0.03 - 0.09 µg/mL[9]

II. Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification

GC-MS is a highly sensitive and selective technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a polar compound like this compound, derivatization is often necessary to increase its volatility and thermal stability for GC analysis.

Scientific Principles

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the gaseous mobile phase and the liquid or solid stationary phase. The mass spectrometer then ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio, and detects them. The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for high-confidence identification. Derivatization, for instance by converting the carboxylic acid to a more volatile ester, is a common strategy for analyzing acidic compounds by GC.[10]

Experimental Workflow: GC-MS Analysis with Derivatization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis Sample Sample Containing 3-FCA Deriv Derivatization Reagent (e.g., PFBBr) Sample->Deriv Standard 3-FCA Standard Standard->Deriv Extract Liquid-Liquid Extraction Deriv->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in Solvent Dry->Reconstitute Injector GC Injector Reconstitute->Injector Inject Column Capillary Column Injector->Column MS Mass Spectrometer Column->MS Data Data Acquisition MS->Data TIC Total Ion Chromatogram Data->TIC MassSpec Mass Spectrum TIC->MassSpec Quant Quantification MassSpec->Quant

Caption: Workflow for GC-MS analysis of this compound after derivatization.

Detailed Protocol: GC-MS Method

1. Reagents and Materials:

  • This compound reference standard (≥98% purity)[1][2]

  • Pentafluorobenzyl bromide (PFBBr) (derivatizing agent)

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Iso-octane (GC grade)

  • Sodium sulfate (anhydrous)

  • Appropriate deuterated internal standard (optional but recommended for improved accuracy)

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A fused-silica capillary column suitable for the analysis of derivatized acids (e.g., 5% phenyl-polymethylsiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[11]

3. Derivatization Procedure:

  • To a known amount of sample or standard in a vial, add a solution of PFBBr in acetonitrile and a solution of DIPEA in acetonitrile.[10]

  • Vortex the mixture and allow it to react at room temperature for at least 20 minutes.[10]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of iso-octane for GC-MS analysis.

4. GC-MS Conditions:

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[11][12]

  • Mass Analyzer Mode: Scan mode (e.g., m/z 50-500) for initial identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Source Temperature: 230 °C[11]

  • Quadrupole Temperature: 150 °C[11]

5. Method Validation:

  • Similar to the HPLC method, the GC-MS method must be validated for its intended use.

  • The validation will include parameters such as specificity (demonstrated by the unique mass spectrum), linearity, range, accuracy, precision, LOD, and LOQ.

Representative GC-MS Method Validation Data

The following table provides expected performance characteristics for a GC-MS method for a derivatized organic acid.

Validation ParameterRepresentative Performance Metric
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Accuracy (Recovery)90 - 110%
Precision (RSD)< 15%
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantitation (LOQ)0.5 - 5 ng/mL

III. UV-Vis Spectrophotometry for this compound Quantification

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the ultraviolet-visible region. Due to the conjugated system of the aromatic ring and the acrylic acid side chain, this compound exhibits strong UV absorbance, making this technique suitable for its quantification in simple matrices.

Scientific Principles

UV-Vis spectrophotometry is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution of this compound at its wavelength of maximum absorbance (λmax), its concentration can be determined by comparing it to a calibration curve prepared from standards of known concentrations.

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Spectrophotometer cluster_analysis Data Analysis Sample Sample Containing 3-FCA Solvent Solvent (e.g., Methanol) Sample->Solvent Standard 3-FCA Standard Standard->Solvent Dilute Serial Dilution Solvent->Dilute Scan Wavelength Scan (to find λmax) Solvent->Scan Blank Dilute->Scan Measure Measure Absorbance at λmax Scan->Measure Calibration Calibration Curve Measure->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for UV-Vis spectrophotometric quantification of this compound.

Detailed Protocol: UV-Vis Spectrophotometry Method

1. Reagents and Materials:

  • This compound reference standard (≥98% purity)[1][2]

  • Methanol (spectroscopic grade) or another suitable transparent solvent.

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

2. Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

3. Determination of λmax:

  • Prepare a dilute solution of this compound in methanol (e.g., 10 µg/mL).

  • Scan the absorbance of the solution over a wavelength range of 200-400 nm using methanol as the blank.[6]

  • The wavelength at which the maximum absorbance occurs is the λmax. For cinnamic acid derivatives, this is expected to be around 270 nm.[5]

4. Preparation of Calibration Curve:

  • From a stock solution of this compound, prepare a series of standard solutions of known concentrations that bracket the expected concentration of the unknown sample.

  • Measure the absorbance of each standard solution at the predetermined λmax using the solvent as a blank.

  • Plot a graph of absorbance versus concentration. The resulting plot should be a straight line passing through the origin, in accordance with the Beer-Lambert law.

5. Sample Analysis:

  • Prepare a solution of the unknown sample in the same solvent used for the standards, ensuring the absorbance falls within the linear range of the calibration curve.

  • Measure the absorbance of the sample solution at the λmax.

  • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Representative UV-Vis Method Validation Data
Validation ParameterRepresentative Performance Metric
λmax~270 nm
Linearity Range1 - 25 µg/mL
Correlation Coefficient (r²)> 0.998
Molar Absorptivity (ε)To be determined experimentally

IV. Sample Preparation Considerations

The choice of sample preparation technique is critical for accurate and reliable quantification. The complexity of the sample matrix will dictate the extent of cleanup required.

  • For simple matrices (e.g., pure substances, simple formulations): Direct dissolution in a suitable solvent followed by filtration may be sufficient.[4]

  • For complex matrices (e.g., biological fluids, environmental samples): More extensive sample preparation is necessary to remove interfering substances.

    • Liquid-Liquid Extraction (LLE): This can be used to extract this compound from aqueous samples into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): SPE is a powerful technique for sample cleanup and concentration. A reversed-phase SPE cartridge can be used to retain this compound from an aqueous sample, after which it can be eluted with an organic solvent.[13]

Important Considerations for Sample Preparation:

  • Ensure that the chosen solvent does not interfere with the analysis (e.g., is transparent in the UV region of interest for spectrophotometry).

  • For MS-based methods, it is crucial to use volatile buffers and avoid non-volatile salts that can cause ion suppression and contaminate the instrument.

  • Always include appropriate quality control samples, such as blanks and spikes, to monitor the efficiency and reproducibility of the sample preparation process.

V. Conclusion

The analytical methods detailed in these application notes provide a comprehensive guide for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, selectivity, sample matrix, and available instrumentation. For high sensitivity and selectivity, especially in complex matrices, HPLC-DAD and GC-MS are the methods of choice. For rapid and cost-effective analysis in simpler matrices, UV-Vis spectrophotometry is a viable option. It is imperative that any method chosen is properly validated to ensure the generation of accurate and reliable data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluorocinnamic acid. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic protocols for higher yields and purity.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of this compound

Potential Cause 1: Ineffective Condensation Reaction

The Knoevenagel and Perkin reactions are the most common methods for synthesizing cinnamic acid derivatives.[1][2] A low yield often points to issues with the reaction conditions.

  • Solution (Knoevenagel Condensation):

    • Base Selection: The choice and amount of base are critical. A mixture of pyridine and piperidine is effective for the Knoevenagel condensation of 3-fluorobenzaldehyde with malonic acid.[3] Alternatively, triethylamine (TEA) can be used as a less carcinogenic surrogate for pyridine.[2] Ensure the bases are of high purity and used in appropriate catalytic amounts.

    • Reaction Time and Temperature: The reaction often requires heating at reflux for several hours.[3] Insufficient reaction time or temperature can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Water Removal: The Knoevenagel condensation produces water, which can reverse the reaction. While not always necessary for this specific synthesis, if yields are consistently low, consider using a Dean-Stark apparatus to remove water azeotropically, especially if using a solvent like toluene.[4]

  • Solution (Perkin Reaction):

    • Anhydrous Conditions: The Perkin reaction, which uses an acid anhydride and its corresponding carboxylate salt, is sensitive to moisture.[5] Ensure all reagents and glassware are thoroughly dried. Use anhydrous sodium or potassium acetate as the base.[5][6]

    • High Temperature: This reaction typically requires high temperatures (often >165 °C) to proceed efficiently.[7] Ensure your heating setup can maintain the required temperature consistently. Microwave irradiation has been shown to reduce reaction times.[5]

Potential Cause 2: Degradation of Starting Materials or Product

Side reactions, such as polymerization or decomposition, can reduce the yield, often indicated by the formation of a dark brown or black reaction mixture.[4]

  • Solution:

    • Purity of 3-Fluorobenzaldehyde: The aldehyde starting material can be prone to oxidation to the corresponding carboxylic acid. Use freshly distilled or high-purity 3-fluorobenzaldehyde.

    • Temperature Control: While heating is necessary, excessive temperatures can lead to degradation. Maintain a gentle reflux and avoid localized overheating.[4]

    • Inert Atmosphere: For sensitive substrates or prolonged reaction times, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Issue 2: Presence of Impurities in the Final Product

Potential Cause 1: Unreacted Starting Materials

The final product may be contaminated with unreacted 3-fluorobenzaldehyde or malonic acid (in the case of Knoevenagel condensation).

  • Solution:

    • Reaction Monitoring: Use TLC to monitor the consumption of the limiting reagent. Continue the reaction until the starting material spot is no longer visible.

    • Work-up Procedure: During the work-up, washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will remove unreacted malonic acid and the desired this compound product by converting them to their water-soluble salts. Subsequent acidification of the aqueous layer will precipitate the pure product.[4] Unreacted 3-fluorobenzaldehyde will remain in the organic layer.

Potential Cause 2: Formation of Side Products

Side reactions can lead to various impurities that are difficult to separate from the desired product.

  • Solution:

    • Stoichiometry Control: Carefully control the stoichiometry of the reactants. A slight excess of the malonic acid or acetic anhydride can help drive the reaction to completion but may require more rigorous purification.

    • Purification Technique: Recrystallization is a highly effective method for purifying cinnamic acids.[3][8] Ethanol or an ethanol-water mixture is a common solvent system for this purpose.[3][8] If recrystallization is insufficient, column chromatography on silica gel can be employed.[9]

Frequently Asked Questions (FAQs)

Q1: Which is the best method for synthesizing this compound?

A: The Knoevenagel condensation of 3-fluorobenzaldehyde with malonic acid is a widely used and reliable method, often providing high yields (around 84%) under relatively mild conditions.[3] The Perkin reaction is another classic method for cinnamic acid synthesis, though it often requires higher temperatures.[10][11]

Q2: What is the mechanism of the Knoevenagel condensation for this synthesis?

A: The mechanism involves three main steps:

  • Deprotonation: A base (like piperidine or pyridine) deprotonates the active methylene group of malonic acid to form a nucleophilic enolate.[12]

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of 3-fluorobenzaldehyde.[12]

  • Dehydration and Decarboxylation: The resulting intermediate undergoes dehydration to form a double bond. Subsequent heating in the presence of a base like pyridine often leads to decarboxylation to yield the final this compound.[12][13]

Q3: Can I use other synthetic routes like the Heck or Wittig reaction?

A: Yes, the Heck and Wittig reactions are viable alternatives for forming the carbon-carbon double bond in this compound, though they are less commonly reported for this specific compound.

  • Heck Reaction: This would involve the palladium-catalyzed coupling of 3-fluorobromobenzene (or another aryl halide) with acrylic acid.[14][15] Careful optimization of the catalyst, ligand, base, and solvent would be necessary.[16][17]

  • Wittig Reaction: This would involve the reaction of 3-fluorobenzaldehyde with a phosphorus ylide derived from an alpha-haloacetate (e.g., (triphenylphosphoranylidene)acetic acid ethyl ester) followed by hydrolysis of the resulting ester.[18][19]

Q4: How can I confirm the stereochemistry of the synthesized this compound?

A: The Knoevenagel and Perkin reactions typically yield the more stable trans (or E) isomer.[6] The stereochemistry can be confirmed using ¹H NMR spectroscopy. The coupling constant (J-value) between the two vinylic protons of the double bond is significantly larger for the trans isomer (typically 12-18 Hz) compared to the cis isomer (typically 6-12 Hz).

Experimental Protocols

Protocol 1: Synthesis of trans-3-Fluorocinnamic Acid via Knoevenagel Condensation [3]

ReagentMolar Eq.MW ( g/mol )Amount
3-Fluorobenzaldehyde1.0124.1140 g
Malonic Acid1.4104.0647 g
Pyridine-79.1010 g
Piperidine-85.155 g
Ethanol--150 mL

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluorobenzaldehyde (40 g), malonic acid (47 g), and an ethanolic solution (150 mL) containing pyridine (10 g) and piperidine (5 g).

  • Heat the mixture at reflux with stirring for 8 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • After the reaction is complete, cool the mixture in an ice bath.

  • Add water (300 mL) to the chilled reaction mixture to precipitate the product.

  • Collect the crystalline trans-3-fluorocinnamic acid by vacuum filtration.

  • Wash the solid with cold water and dry it thoroughly.

  • The expected yield is approximately 84% (44.6 g) with a melting point of 162-163 °C.[3]

Visual Diagrams

Knoevenagel Condensation Workflow

Knoevenagel_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Work-up cluster_product Purification & Product Reactants 3-Fluorobenzaldehyde + Malonic Acid Reflux Heat at Reflux (8 hours) Reactants->Reflux Catalyst Pyridine/Piperidine in Ethanol Catalyst->Reflux Cooling Cool in Ice Bath Reflux->Cooling Precipitation Add Water Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Water Filtration->Washing Drying Dry Washing->Drying Product trans-3-Fluorocinnamic Acid Drying->Product

A typical workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of This compound Cause1 Ineffective Condensation Start->Cause1 Cause2 Degradation Start->Cause2 Cause3 Loss during Work-up Start->Cause3 Sol1 Check Base Quality/Amount Increase Reaction Time/Temp Remove Water Cause1->Sol1 Investigate Sol2 Use Pure Aldehyde Control Temperature Use Inert Atmosphere Cause2->Sol2 Investigate Sol3 Optimize pH for Precipitation Thorough Extraction Cause3->Sol3 Investigate

A logic diagram for troubleshooting low product yield.

References

Technical Support Center: Purification of Crude 3-Fluorocinnamic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Fluorocinnamic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to help you navigate the challenges of this purification technique.

Introduction to Recrystallization of this compound

Recrystallization is a powerful technique for purifying solid organic compounds.[1] The underlying principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.[2] For this compound, an ideal recrystallization process involves dissolving the crude solid in a minimum amount of a hot solvent in which it is highly soluble, followed by cooling to induce the formation of pure crystals as its solubility decreases. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.

The success of this technique hinges on the careful selection of a solvent and precise control over the cooling process. This guide will provide you with the necessary knowledge to make informed decisions and troubleshoot common issues encountered during the recrystallization of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization of this compound, offering probable causes and actionable solutions.

Q1: My this compound does not fully dissolve in the hot solvent, even after adding a large volume.

  • Probable Cause 1: Inappropriate Solvent Selection. The solvent may have poor dissolving power for this compound, even at elevated temperatures.

    • Solution: Consult the solvent selection guide (see FAQ section). Based on the polar carboxylic acid group and the relatively nonpolar fluorophenyl group, a moderately polar solvent is a good starting point. Ethanol, or a mixed solvent system like ethanol/water, is often effective for cinnamic acid derivatives.[3][4]

  • Probable Cause 2: Presence of Insoluble Impurities. The crude material may contain impurities that are insoluble in the chosen solvent.

    • Solution: If the majority of your compound has dissolved and only a small amount of solid remains, it is likely an insoluble impurity. In this case, perform a hot filtration to remove the solid impurities before proceeding to the cooling and crystallization step.

Q2: No crystals form after cooling the solution, even in an ice bath.

  • Probable Cause 1: Supersaturation Has Not Been Reached. The solution may be too dilute, meaning an excessive amount of solvent was used.

    • Solution: Reheat the solution and carefully evaporate some of the solvent to increase the concentration of this compound. Once the volume is reduced, allow the solution to cool again.

  • Probable Cause 2: Inhibition of Nucleation. Crystal growth requires an initial nucleation site. Sometimes, spontaneous nucleation is slow to occur.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide a surface for crystals to begin forming.

    • Solution 2: Seeding. If you have a small amount of pure this compound, add a tiny "seed crystal" to the cooled solution. This will act as a template for further crystal growth.

Q3: The product has "oiled out" instead of forming crystals.

  • Probable Cause 1: The solution became supersaturated at a temperature above the melting point of this compound. This is more common when the compound is significantly impure, as impurities can depress the melting point.

    • Solution: Reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point slightly. Allow the solution to cool more slowly. Slow cooling is critical to allow the solution to reach a temperature below the compound's melting point before crystallization begins.

  • Probable Cause 2: Rapid Cooling. Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal lattice.

    • Solution: Ensure the hot, saturated solution is allowed to cool slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling rate.

Q4: The recrystallized this compound has a low melting point and a broad melting range.

  • Probable Cause: Incomplete Removal of Impurities. The recrystallization was not effective in removing all impurities.

    • Solution 1: Repeat the Recrystallization. A second recrystallization will often significantly improve purity.

    • Solution 2: Inefficient Washing. The crystals may not have been washed properly after filtration, leaving behind mother liquor containing impurities on the crystal surfaces. Wash the collected crystals with a small amount of the ice-cold recrystallization solvent.

    • Solution 3: Inappropriate Solvent. The chosen solvent may have similar solubility properties for both the this compound and the impurities. Consider a different solvent or solvent system.

Q5: The percent recovery of pure this compound is very low.

  • Probable Cause 1: Using too much solvent. An excessive volume of solvent will result in a significant amount of the product remaining dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Probable Cause 2: Premature crystallization during hot filtration. If hot filtration was performed, the solution may have cooled and deposited crystals on the filter paper.

    • Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. You can do this by passing some hot, pure solvent through it just before filtering your solution.

  • Probable Cause 3: Washing with warm or room-temperature solvent. Washing the collected crystals with a solvent that is not ice-cold will dissolve some of the product.

    • Solution: Always use ice-cold solvent for washing the crystals on the filter.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the recrystallization of this compound?

A good recrystallization solvent should exhibit high solubility for this compound at its boiling point and low solubility at room temperature or below.[2] The impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent. For this compound, which is a carboxylic acid, polar protic solvents are a good starting point. A mixed solvent system, such as ethanol and water, is often ideal. This compound is generally soluble in hot ethanol and less soluble in cold water. By creating a hot, saturated solution in a minimal amount of ethanol and then adding hot water dropwise until the solution becomes slightly turbid (cloudy), you can achieve a state of saturation that will lead to crystallization upon slow cooling.[3] One patent suggests that fluorocinnamic acid can be recrystallized from 95% ethanol.[5]

Qualitative Solubility of this compound

SolventSolubility at Room TemperatureSolubility at Boiling Point
WaterSparingly SolubleModerately Soluble
EthanolModerately SolubleHighly Soluble
MethanolModerately SolubleHighly Soluble
Ethyl AcetateSolubleHighly Soluble
TolueneSparingly SolubleModerately Soluble
HexaneInsolubleSparingly Soluble

This table is based on general principles of solubility for similar organic acids and available literature. Experimental verification is recommended.

Q2: What are the common impurities in crude this compound?

Common impurities can include starting materials from the synthesis, such as 3-fluorobenzaldehyde and malonic acid, as well as side-products from the reaction. The nature of these impurities will depend on the synthetic route used.

Q3: How does slow cooling affect the purity of the crystals?

Slow cooling is crucial for the formation of large, well-ordered crystals.[3] This allows for the selective incorporation of this compound molecules into the growing crystal lattice while rejecting impurity molecules, which remain in the solution. Rapid cooling can trap impurities within the crystal lattice, leading to a less pure product.

Q4: What is the expected melting point of pure this compound?

The literature melting point for trans-3-Fluorocinnamic acid is in the range of 162-164 °C. A sharp melting point within this range is a good indicator of high purity.

Q5: Is it necessary to use a fume hood for this procedure?

Yes, it is always recommended to perform recrystallizations in a well-ventilated fume hood. Many organic solvents are volatile and may be flammable or have associated health risks.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol is suitable if a single solvent with a large temperature-dependent solubility for this compound is identified (e.g., water, though recovery may be lower).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum on, and then transfer them to a watch glass to air dry or dry in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization of this compound (Ethanol/Water)

This is often the most effective method for purifying cinnamic acid derivatives.

  • Dissolution in "Good" Solvent: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Addition of "Bad" Solvent: While keeping the solution hot, add hot water dropwise until the solution becomes faintly and persistently cloudy (the cloud point).

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold ethanol/water mixture (in the same approximate ratio as the final recrystallization mixture).

  • Drying: Dry the purified crystals.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude this compound B Add Minimum Hot Solvent A->B C Hot Solution D Hot Filtration (Optional) C->D Insoluble Impurities Present E Clear Hot Solution C->E No Insoluble Impurities D->E F Slow Cooling E->F G Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Final Product J->K Pure this compound Troubleshooting_Logic Start No Crystals Form Upon Cooling Q1 Is the solution clear or cloudy? Start->Q1 Cloudy Cloudy Solution (Oiling Out) Q1->Cloudy Cloudy Clear Clear Solution (Supersaturated) Q1->Clear Clear Action_Cloudy1 Reheat to Dissolve Oil Cloudy->Action_Cloudy1 Action_Cloudy2 Add a Small Amount of Hot Solvent Action_Cloudy1->Action_Cloudy2 Action_Cloudy3 Cool Slowly Action_Cloudy2->Action_Cloudy3 J Success! Action_Cloudy3->J Action_Clear1 Scratch Inner Surface of Flask Clear->Action_Clear1 Action_Clear2 Add a Seed Crystal Clear->Action_Clear2 Q2 Still no crystals? Action_Clear1->Q2 Action_Clear2->Q2 Action_Clear3 Too Much Solvent Used Q2->Action_Clear3 Yes Q2->J No, Crystals Formed Action_Clear4 Reheat and Evaporate Some Solvent Action_Clear3->Action_Clear4 Action_Clear4->J

References

Technical Support Center: Troubleshooting Low Regioselectivity in Fluorinated Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists and researchers engaged in the synthesis of fluorinated compounds. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into one of the most common challenges in organofluorine chemistry: achieving high regioselectivity. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in electrophilic aromatic fluorination?

A1: The regioselectivity of electrophilic aromatic fluorination is primarily governed by a combination of electronic and steric effects of the substituents already present on the aromatic ring. Electron-donating groups (EDGs) generally direct the incoming electrophilic fluorine to the ortho and para positions, while electron-withdrawing groups (EWGs) direct it to the meta position.[1][2] The interplay between the inductive and resonance effects of these substituents determines the electron density at different positions on the ring, thereby influencing the site of electrophilic attack.

Q2: How do I choose the right fluorinating agent for my reaction?

A2: The choice of fluorinating agent is critical and depends on the nature of your substrate and the desired outcome. For electrophilic fluorinations, reagents like Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and N-Fluoro-O-benzenedisulfonimide (NFOBS) are commonly used.[1][3] Selectfluor is a powerful and versatile reagent, while NFSI is known for its high efficiency and is often used in metal-catalyzed reactions.[4][5] The reactivity of these N-F reagents has been studied, and understanding their kinetic profiles can aid in selecting the most appropriate one for a specific transformation.[6] For deoxyfluorination of alcohols, reagents like DAST and Deoxo-Fluor are common choices.[7]

Q3: Can the solvent choice significantly impact the regioselectivity of my fluorination reaction?

A3: Absolutely. The solvent can influence both the reaction rate and selectivity.[8] Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to have a remarkable effect on the reactivity and site-selectivity of certain C-H activation reactions.[9][10] In some cases, a less polar solvent may favor the formation of a specific isomer.[8] It is crucial to screen a range of anhydrous, non-nucleophilic solvents, as some fluorinating agents can react with the solvent.[11][12]

Q4: How can I confirm the regiochemical outcome of my fluorination reaction?

A4: The most powerful technique for determining the regioselectivity of fluorinated compounds is Nuclear Magnetic Resonance (NMR) spectroscopy.[13] 19F NMR is particularly useful due to its high sensitivity and large chemical shift dispersion.[14][15][16][17] Additionally, 1H-19F and 13C-19F coupling constants provide valuable information for structural elucidation.[13][15] For complex mixtures, advanced 2D NMR techniques may be necessary to unequivocally assign the structures of the different regioisomers.[13][15][16]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in the Electrophilic Fluorination of an Aromatic Compound

You are attempting to fluorinate a substituted aromatic ring and are observing a mixture of regioisomers, leading to a difficult purification process and low yield of the desired product.

Causality Analysis Workflow

Caption: Troubleshooting workflow for low regioselectivity.

Step-by-Step Troubleshooting Protocol
  • Re-evaluate Substrate Electronics:

    • Explanation: The inherent electronic properties of the substituents on your aromatic ring are the primary drivers of regioselectivity.[1] A weakly directing group may not provide sufficient differentiation between the possible sites of fluorination.

    • Action: Analyze the directing ability of the substituents on your starting material. If you have competing directing groups, the stronger one will typically dominate.

  • Modify Steric Environment:

    • Explanation: Steric hindrance can prevent the fluorinating agent from accessing a particular position, even if it is electronically favored.[1][8]

    • Action: Consider using a bulkier fluorinating agent or a sterically hindered catalyst. This can sometimes enhance selectivity by favoring attack at the less sterically crowded position.[8]

  • Optimize Reaction Temperature:

    • Explanation: Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.[8] Conversely, if the reaction is sluggish, a moderate increase in temperature might be necessary, but this can sometimes lead to reduced selectivity.

    • Action: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) and monitor the progress. If the reaction is too slow, gradually increase the temperature.

  • Conduct a Solvent Screen:

    • Explanation: The polarity and coordinating ability of the solvent can significantly influence the regiochemical outcome.[8] Fluorinated solvents, in particular, have been shown to promote unique reactivity and selectivity.[9][10]

    • Action: Screen a range of solvents with varying polarities. Consider using fluorinated alcohols like HFIP or TFE. Ensure the chosen solvent is compatible with your fluorinating agent.[11][12]

  • Investigate Catalyst Effects:

    • Explanation: The use of transition metal catalysts (e.g., palladium) or Lewis acids can override the substrate's inherent directing effects and enforce a specific regioselectivity.[1][5] The choice of catalyst and ligand is crucial.

    • Action: If applicable to your reaction, screen a variety of catalysts. For example, in C-H activation/fluorination, the directing group and the metal catalyst work in concert to determine the site of fluorination.[11]

Data Summary: Effect of Reaction Parameters on Regioselectivity
ParameterVariationExpected Impact on RegioselectivityRationale
Temperature DecreaseIncreaseFavors the kinetically controlled product, which is often the more selective pathway.[8]
Solvent Polarity VaryCan significantly alterSolvent can influence the stability of charged intermediates and the effective size of the reagents.[8]
Catalyst Change Lewis/Transition MetalCan reverse or enhance selectivityThe catalyst can coordinate to a directing group, overriding the substrate's natural electronic preferences.[1]
Fluorinating Agent Increase Steric BulkMay increase selectivityA bulkier reagent will preferentially attack the less sterically hindered position.[8]
Issue 2: Lack of Regioselectivity in the Fluorination of a Heterocycle

Heterocyclic compounds often possess multiple reactive C-H bonds, leading to the formation of a mixture of isomers upon fluorination.[11]

Decision Pathway for Heterocycle Fluorination

G start Low Regioselectivity in Heterocycle Fluorination directing_group Utilize a Directing Group Strategy start->directing_group catalyst_choice Optimize Catalyst System directing_group->catalyst_choice Directing group coordinates to catalyst reagent_select Select Appropriate Fluorinating Reagent catalyst_choice->reagent_select conditions Fine-tune Reaction Conditions reagent_select->conditions analysis Analyze Product Mixture by 19F NMR conditions->analysis

Caption: Decision pathway for improving heterocycle fluorination.

Troubleshooting Strategies
  • Exploit Directing Groups:

    • Explanation: The most effective strategy for controlling regioselectivity in heterocycle C-H fluorination is the use of a directing group.[11] This functional group coordinates to the metal catalyst, bringing it into close proximity with a specific C-H bond.

    • Action: If your substrate does not already contain a suitable directing group, consider installing one. Common directing groups include pyridines, amides, and carboxylic acids.

  • Systematic Catalyst and Ligand Screening:

    • Explanation: The choice of catalyst is paramount in directed C-H functionalization reactions. Different metals and ligands will exhibit varying efficiencies and selectivities.

    • Action: Screen a panel of catalysts (e.g., Pd, Rh, Cu) and ligands. The electronic and steric properties of the ligand can fine-tune the reactivity of the metal center.

  • Choice of Fluorinating Reagent:

    • Explanation: Different electrophilic fluorinating reagents can display different selectivities.[11] For instance, NFSI is commonly employed in palladium-catalyzed C-H fluorinations.[4][5]

    • Action: If you are using a particular N-F reagent with poor results, try others such as Selectfluor or a different N-fluorosulfonimide derivative.

  • Employ Milder Reaction Conditions:

    • Explanation: Sensitive heterocyclic substrates can undergo decomposition or side reactions under harsh conditions.[11]

    • Action: Consider using neutral fluorination methods or adding a mild base to prevent the formation of byproducts.[11] Lowering the reaction temperature can also be beneficial.[11]

Experimental Protocols

Protocol 1: General Procedure for Screening Reaction Conditions for Regioselectivity
  • Setup: In an array of oven-dried reaction vials, add the substrate (1.0 equiv) and a magnetic stir bar.

  • Solvent Addition: To each vial, add a different anhydrous solvent (e.g., acetonitrile, dichloromethane, THF, HFIP) to achieve a concentration of 0.1 M.

  • Reagent Addition: Add the catalyst (if required, e.g., 5-10 mol%) and the fluorinating agent (1.1-1.5 equiv).

  • Reaction: Stir the reactions at the desired temperature (e.g., room temperature, 0 °C, or an elevated temperature) and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reactions appropriately (e.g., with a saturated aqueous solution of NaHCO₃). Extract the product with a suitable organic solvent.

  • Analysis: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Analyze the crude product mixture by ¹H and ¹⁹F NMR to determine the ratio of regioisomers.

Protocol 2: Analysis of Regioisomers by 19F NMR Spectroscopy
  • Sample Preparation: Prepare a solution of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard proton-decoupled ¹⁹F NMR spectrum. The large chemical shift range of ¹⁹F NMR often allows for the baseline separation of signals from different regioisomers.[14]

  • Quantification: Integrate the signals corresponding to each regioisomer. The ratio of the integrals will give the regioselectivity of the reaction.

  • Structural Assignment: For unambiguous assignment, 2D NMR experiments such as ¹H-¹⁹F HETCOR or HMBC may be necessary to correlate the fluorine signals with specific protons or carbons in the molecule.[15][16]

References

Navigating Challenging Reactions: A Technical Support Guide for 3-Fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Fluorocinnamic acid. This guide is crafted for researchers, chemists, and drug development professionals who are leveraging this versatile fluorinated building block in their synthetic endeavors. The unique electronic properties imparted by the fluorine atom can present both opportunities and challenges in chemical transformations. This document provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive understanding of the underlying chemical principles to help you navigate harsh reaction conditions and achieve your desired outcomes.

Section 1: Core Characteristics and Stability Profile

A thorough understanding of the physicochemical properties and stability of this compound is fundamental to successful experimentation. The fluorine atom at the meta-position influences the molecule's acidity, reactivity, and stability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 20595-30-6[1][2]
Molecular Formula C₉H₇FO₂[1][2]
Molecular Weight 166.15 g/mol [1][2]
Melting Point 162-164 °C[1]
Appearance White to off-white crystalline powder[3]

Solubility Profile:

Successful reactions begin with effective dissolution. Based on experimental data for similar cinnamic acid derivatives and general principles of solubility, the following table provides guidance on solvent selection.

Table 2: Solubility of this compound in Common Laboratory Solvents

SolventPolarity IndexSolubilityRecommendations & Notes
Water 9.0Sparingly SolubleSolubility is pH-dependent; increases at higher pH due to salt formation.[4]
Methanol 6.6SolubleA good choice for many reactions, particularly esterifications.[4]
Ethanol 5.2SolubleSimilar to methanol, a suitable protic solvent.
Tetrahydrofuran (THF) 4.2Moderately SolubleOften used in amidation reactions; may require gentle warming.
Ethyl Acetate 4.3Slightly SolublePrimarily used for extraction during work-up.
Dichloromethane (DCM) 3.4Slightly SolubleCan be used for some coupling reactions, but solubility may be limited.
N,N-Dimethylformamide (DMF) 6.4Very SolubleA good option for reactions with solubility challenges, but higher boiling point can complicate removal.[5]
Dimethyl Sulfoxide (DMSO) 7.2Very SolubleRecommended for challenging dissolution cases, but difficult to remove. Use anhydrous grades to avoid side reactions.[5]

Stability Under Harsh Conditions:

This compound is a robust molecule, but its reactivity can be influenced by extreme conditions. Understanding its degradation pathways is key to minimizing byproduct formation.

  • pH Sensitivity: In highly basic solutions, deprotonation of the carboxylic acid increases water solubility but can also promote oxidative degradation of the alkene.[1] Strongly acidic conditions may lead to side reactions, though the trifluoromethoxy analogue shows stability in 0.1 M HCl at 60°C for 24 hours.[4]

  • Thermal Stress: Elevated temperatures, particularly above its melting point, can lead to decarboxylation, yielding 3-fluorostyrene.[6] This is a common degradation pathway for cinnamic acids.

  • Oxidative Degradation: The alkene double bond is susceptible to oxidation.[1] Reactions involving strong oxidizing agents should be approached with caution. Studies on similar compounds show degradation with 3% H₂O₂.[4]

  • Light Sensitivity: As with many cinnamic acid derivatives, prolonged exposure to UV light may cause isomerization of the trans-double bond to the cis-isomer or other degradation pathways.[1] It is advisable to store the compound in a dark, well-ventilated area.

Section 2: Troubleshooting Guide for Common Reactions

This section addresses frequently encountered issues in a question-and-answer format, providing both immediate solutions and the scientific reasoning behind them.

Diagram 1: General Troubleshooting Workflow

Start Reaction Failure or Low Yield Diagnosis Diagnose Issue Start->Diagnosis Purity Check Starting Material Purity (NMR, LC-MS) Reagents Verify Reagent Quality (Freshness, Anhydrous) Purity->Reagents Stoichiometry Confirm Stoichiometry and Order of Addition Reagents->Stoichiometry Conditions Re-evaluate Reaction Conditions (Solvent, Temp, Time) Stoichiometry->Conditions Solubility Poor Solubility? Conditions->Solubility Problem Identification Diagnosis->Purity Initial Checks Incomplete Incomplete Reaction? Solubility->Incomplete No Sol_Action Change Solvent (e.g., DMF, DMSO) Increase Temperature Use Sonication Solubility->Sol_Action Yes Byproducts Byproduct Formation? Incomplete->Byproducts No Inc_Action Increase Temperature Extend Reaction Time Use More Potent Reagents Incomplete->Inc_Action Yes By_Action Lower Temperature Purify Starting Materials Re-evaluate Catalyst/Reagents Byproducts->By_Action Yes Success Successful Reaction Sol_Action->Success Inc_Action->Success By_Action->Success

Caption: A general workflow for troubleshooting challenging reactions.

FAQ 1: Amidation Reactions

Q1: My amidation reaction with EDC/HOBt is sluggish and gives a low yield. What's going wrong?

A1: This is a common issue, often stemming from several factors:

  • Reagent Quality: Ensure your coupling agents (EDC, HOBt) and amine are fresh and, critically, that your solvent (e.g., DMF, DCM) is anhydrous. Moisture can hydrolyze the activated O-acylisourea intermediate, reverting it to the starting carboxylic acid.[5]

  • Insufficient Activation: The electron-withdrawing fluorine atom can slightly deactivate the carboxyl group towards activation. You may need to increase the reaction temperature to 40-50 °C to enhance the rate.[5]

  • Poorly Nucleophilic Amine: If your amine is sterically hindered or electron-deficient, it will be less nucleophilic.

  • Causality: The reaction proceeds via the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. HOBt can then react with this intermediate to form an activated ester, which is less prone to side reactions and racemization. A weak nucleophile (the amine) will react slowly with this activated species, and any moisture present can compete with the amine, leading to hydrolysis and low yields.

Solutions:

  • Switch to a More Potent Coupling Agent: For challenging couplings, consider using more powerful uronium- or phosphonium-based reagents like HATU, HBTU, or PyBOP.[5][7] These reagents form even more reactive activated esters, which are more susceptible to attack by weak nucleophiles.

  • Increase Temperature: Gently heating the reaction can often overcome the activation energy barrier without promoting significant side reactions.[5]

  • Check Reagent Stoichiometry: Ensure you are using at least a stoichiometric amount of the coupling agent and amine. An excess of the amine can sometimes be beneficial if it is not a precious reagent.

Q2: I'm attempting to couple this compound with a sterically hindered amine and the reaction is not proceeding. What are the best conditions?

A2: Sterically hindered amines require highly reactive electrophiles for successful acylation.

  • Causality: The bulky substituents around the nitrogen atom of the amine create steric hindrance, making it difficult for the nucleophilic nitrogen to approach the electrophilic carbon of the activated carboxylic acid.

Solutions:

  • Use Powerful Coupling Reagents: HATU or COMU are excellent choices for sterically demanding couplings as they generate highly reactive activated species.[5]

  • Elevated Temperatures: You may need to run the reaction at a higher temperature for an extended period to overcome the steric barrier.

  • Convert to an Acyl Halide: A more forcing, yet highly effective, approach is to convert the this compound to its acyl chloride or acyl fluoride. The acyl halide is significantly more electrophilic and will react more readily with hindered amines. This is a two-step process but is often necessary for particularly challenging substrates.

Diagram 2: Amidation Reaction Pathway

cluster_activation Activation Step cluster_coupling Coupling Step Acid This compound Intermediate O-Acylisourea Intermediate Acid->Intermediate + EDC EDC EDC->Intermediate Amide Amide Product Intermediate->Amide + Urea Urea Byproduct Intermediate->Urea Amine R-NH2 Amine->Amide

Caption: A simplified pathway for EDC-mediated amidation.

FAQ 2: Esterification Reactions

Q1: My Fischer esterification of this compound with methanol is slow and incomplete.

A1: Fischer esterification is an equilibrium-controlled process.[8]

  • Causality: The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol. Water is formed as a byproduct. Since the reaction is reversible, the presence of water can drive the equilibrium back towards the starting materials.

Solutions:

  • Use a Large Excess of Alcohol: Using the alcohol as the solvent is a common and effective way to shift the equilibrium towards the product side, according to Le Châtelier's principle.[8]

  • Remove Water: If using a different solvent, employ methods to remove water as it forms. This can be achieved with a Dean-Stark apparatus for azeotropic removal of water with a suitable solvent like toluene.

  • Increase Catalyst Loading: Ensure you have a sufficient amount of acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Increase Temperature and Reaction Time: Refluxing the reaction mixture for an adequate amount of time (often several hours) is typically necessary to reach equilibrium.

FAQ 3: Palladium-Catalyzed Cross-Coupling Reactions

Q1: I am planning a Heck reaction with a derivative of this compound. What are the key considerations?

A1: The Heck reaction is a powerful tool for C-C bond formation, but success depends on several factors.

  • Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligand is crucial. For electron-poor alkenes like acrylates, phosphine ligands are commonly used.

  • Base: A base (e.g., triethylamine, sodium acetate) is required to neutralize the HX generated during the catalytic cycle and regenerate the Pd(0) catalyst.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used.

  • Potential Issue - β-Hydride Elimination: The regioselectivity of the Heck reaction is determined by the β-hydride elimination step. With cinnamic acid derivatives, this step generally proceeds to give the (E)-alkene as the major product.

Section 3: Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and scale of your reaction.

Protocol 1: EDC/HOBt Mediated Amidation
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq).

  • Solvent Addition: Add anhydrous DMF (or another suitable anhydrous polar aprotic solvent) to dissolve the reagents.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. If the reaction is sluggish, as monitored by TLC, gently warm the mixture to 40-50 °C.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Fischer Esterification with Methanol
  • Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a large excess of methanol (e.g., 10-20 equivalents or as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester. Further purification can be achieved by chromatography if necessary.

Section 4: Concluding Remarks

This compound is a valuable synthetic intermediate, and a systematic approach to reaction design and troubleshooting is key to unlocking its full potential. By understanding its intrinsic properties and the mechanistic underpinnings of common chemical transformations, researchers can overcome challenges related to harsh reaction conditions. This guide serves as a foundational resource, and we encourage adaptation and optimization of the provided protocols to suit your specific synthetic goals.

References

Technical Support Center: Synthesis and Purification of 3-Fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Fluorocinnamic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and removing reaction byproducts. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions during your experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when synthesizing this compound?

The byproduct profile depends heavily on the synthetic route employed. Here are the most common impurities associated with standard methods:

  • Unreacted Starting Materials: The most straightforward impurities are residual starting materials. This frequently includes 3-fluorobenzaldehyde.

  • Cis Isomer: Most synthetic routes that generate a double bond can produce both E (trans) and Z (cis) isomers. The trans isomer is typically the thermodynamically more stable and desired product, but the cis isomer is a very common process-related impurity.[1]

  • Reaction-Specific Byproducts:

    • Perkin Reaction: Involves the condensation of an aromatic aldehyde with an acid anhydride.[2][3] Potential byproducts include self-condensation products of the anhydride.

    • Wittig Reaction: This reaction between an aldehyde and a phosphonium ylide invariably produces a stoichiometric amount of triphenylphosphine oxide as a significant byproduct that must be removed.[4][5]

    • Heck Reaction: This palladium-catalyzed reaction can sometimes lead to regioisomers (arylation at different positions on the alkene) or byproducts from side reactions, depending on the catalyst and conditions used.[6][7]

Q2: My final product has a low and broad melting point. What does this indicate?

A sharp melting point is a key indicator of purity for a crystalline solid. The literature value for trans-3-Fluorocinnamic acid is approximately 162-164 °C. A melting point that is depressed (lower than the literature value) and broad (melts over a range of several degrees) strongly suggests the presence of impurities.[1] These impurities disrupt the crystal lattice of the pure compound, requiring less energy to break it down.

Q3: How can I quickly assess the purity of my crude reaction mixture?

Thin-Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective technique for monitoring reaction progress and assessing the purity of the crude product.[8][9] By spotting your crude mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the number of components. A pure product should ideally show a single spot. The presence of multiple spots indicates impurities.

Q4: How does the unwanted cis isomer impact my final product, and how can it be removed?

The presence of the cis isomer can affect the pharmacological activity, physical properties, and patentability of your final compound. Fortunately, the two isomers often have different physical properties, such as solubility and crystal packing efficiency. Recrystallization is a highly effective method for separation.[1][10] The trans isomer is typically less soluble and more crystalline, allowing it to selectively precipitate from a saturated solution upon cooling, leaving the more soluble cis isomer behind in the mother liquor.

Section 2: Troubleshooting Guide for Byproduct Removal

This section provides a deeper dive into specific purification challenges.

Issue 1: My analysis (TLC, HPLC) shows significant unreacted 3-fluorobenzaldehyde.
  • Causality & Identification: This indicates an incomplete reaction. The aldehyde can be identified on a TLC plate by co-spotting with a standard or by its characteristic retention time in an HPLC analysis.

  • Troubleshooting Strategy: Acid-Base Extraction

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 1M sodium bicarbonate solution). The acidic this compound will be deprotonated to its carboxylate salt and move into the aqueous layer.

    • The neutral aldehyde byproduct will remain in the organic layer.

    • Separate the layers. The organic layer containing the aldehyde can be discarded.

    • Slowly acidify the aqueous layer with cold 1M HCl until the this compound precipitates out.

    • Filter the solid, wash with cold water to remove salts, and dry thoroughly.

Issue 2: My product from a Wittig synthesis is contaminated with triphenylphosphine oxide.
  • Causality & Identification: Triphenylphosphine oxide (TPPO) is a stoichiometric byproduct of the Wittig reaction.[4] It is a high-boiling, crystalline solid that can sometimes co-precipitate with the desired product.

  • Troubleshooting Strategy 1: Selective Precipitation TPPO has different solubility properties than the cinnamic acid product. Stirring the crude solid in a solvent like diethyl ether or a mixture of hexane/ethyl acetate will often dissolve the TPPO and some other organic impurities, leaving the more polar cinnamic acid as a solid to be filtered off.

  • Troubleshooting Strategy 2: Column Chromatography If precipitation is insufficient, column chromatography is a definitive solution. TPPO is significantly less polar than this compound.

    • Stationary Phase: Silica gel.

    • Mobile Phase: Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The TPPO will elute first, followed by the desired acid.[11][12]

Issue 3: HPLC analysis confirms the presence of both cis and trans isomers.
  • Causality & Identification: Most alkene syntheses are not perfectly stereoselective. HPLC is the best method for quantifying the isomer ratio, as the two isomers will have distinct retention times.[13][14]

  • Troubleshooting Strategy: Optimized Recrystallization This is the most common and effective method for isomer purification. The key is solvent selection.

    • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, water, and mixtures thereof) to find a system where the compound is sparingly soluble at room temperature but fully soluble when hot. An ethanol/water mixture is often a good starting point for cinnamic acids.[10]

    • Procedure: Dissolve the crude solid in the minimum amount of hot solvent. Allow the solution to cool slowly and undisturbed to room temperature. This slow cooling is critical as it favors the formation of highly ordered crystals of the less soluble trans isomer.

    • Cooling: Once crystal formation appears complete at room temperature, place the flask in an ice bath to maximize recovery.

    • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Validation: Check the purity of the recrystallized product by HPLC and melting point analysis.

Section 3: Standardized Purification & Analysis Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a standard procedure for purifying this compound contaminated with common byproducts.

  • Solvent Selection: Begin with a 95:5 ethanol/water mixture.[15]

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add the hot solvent mixture dropwise while stirring and heating until the solid just dissolves. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot-filter the solution to remove the carbon.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, pure crystals.

  • Yield Maximization: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce maximum precipitation.

  • Isolation: Collect the crystals using a Büchner funnel under vacuum.

  • Washing: Wash the crystals with a small portion of the cold solvent mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

  • Characterization: Determine the melting point and run an HPLC analysis to confirm purity.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for analyzing the purity of this compound.[13][14][16]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be 50:50 Water:Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 250 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample. The peak corresponding to this compound should be the major peak. Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

Section 4: Visual Workflows

G cluster_synthesis Synthesis Phase cluster_analysis Analysis & Decision cluster_purification Purification Phase Synthesis Chemical Synthesis (e.g., Perkin, Wittig, Heck) Workup Initial Reaction Workup (Quenching, Extraction) Synthesis->Workup Crude Crude this compound Workup->Crude Analysis Purity Analysis (TLC, HPLC, MP) Crude->Analysis Decision Purity Acceptable? Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization No Pure Pure Product (>98%) Decision->Pure Yes Recrystallization->Analysis Chromatography Column Chromatography Recrystallization->Chromatography If Impurities Persist Chromatography->Analysis

Caption: General workflow for synthesis, analysis, and purification.

G start Crude Product Analysis (HPLC, TLC, MP) q1 Impurity Type? start->q1 a1 Unreacted Aldehyde (Non-polar) q1->a1 a2 TPPO (from Wittig) (Medium polarity) q1->a2 a3 Cis-Isomer / Other (Similar Polarity) q1->a3 s1 Action: Acid-Base Extraction or Column Chromatography a1->s1 end Re-analyze for Purity s1->end s2 Action: Selective Precipitation or Column Chromatography a2->s2 s2->end s3 Action: Recrystallization a3->s3 s3->end

Caption: Troubleshooting decision tree for byproduct removal.

Section 5: Data Summary

Impurity TypeLikely Synthetic OriginRecommended Primary Removal MethodRecommended Secondary Method
3-FluorobenzaldehydeAll Methods (Incomplete Reaction)Acid-Base ExtractionColumn Chromatography
Triphenylphosphine OxideWittig ReactionColumn ChromatographySelective Precipitation
cis-3-Fluorocinnamic AcidAll Methods (Lack of Stereoselectivity)RecrystallizationPreparative HPLC
Acetic Anhydride PolymersPerkin ReactionRecrystallizationColumn Chromatography

Section 6: References

  • Biosynth. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Desiraju, G. R., & Kumar, D. (2014). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Crystal Growth & Design, 14(11), 5679-5687.

  • University of Minnesota Duluth. (2020, October 9). Recrystallization of Cinnamic acid and Tryptamine Part I [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Aakeröy, C. B., et al. (2007). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. CrystEngComm, 9, 46-54.

  • Al-Kaissi, E. N., & Al-Janabi, A. H. (2013). Thin layer chromatography, high performance liquid chromatography and melting point for extraction and purification of cinnamic acid from cinnamon bark (Cinnamon aromaticum). Journal of Environmental Studies, 11, 11.

  • BenchChem. (n.d.). A Comparative Guide to the Analytical Characterization of 3-(Trifluoromethoxy)cinnamic Acid. Retrieved from --INVALID-LINK--

  • Aakeröy, C. B., et al. (2007). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. Request PDF. Retrieved from --INVALID-LINK--

  • Al-Kaissi, E. N., & Al-Janabi, A. H. (2013). Extraction and purification of Cinnamic acid from Cinnamon bark (Cinnamon aromaticum) and detection of Antioxidant effects against Cyclophosphamide in mice. ResearchGate. Retrieved from --INVALID-LINK--

  • Bartleby.com. (n.d.). Recrystallization Of Cinnamic Acid Lab Report. Retrieved from --INVALID-LINK--

  • Satya, N., Prakash, S., & Meena, V. (2012). Purification of Cinnamaldehyde from Cinnamon Species by Column Chromatography. Semantic Scholar. Retrieved from --INVALID-LINK--

  • Satya, N., Prakash, S., & Meena, V. (2012). Purification of Cinnamaldehyde from Cinnamon Species by Column Chromatography. International Science Community Association. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). HPLC Separation of Cinnamic Acid, Salicylic Acid, and Quercetin on Newcrom B Column. Retrieved from --INVALID-LINK--

  • Cambridge University Press. (n.d.). Perkin Reaction. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN102633625B - Preparation method of fluorocinnamic acid. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Perkin reaction. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). trans-3-Fluorocinnamic acid. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • The Organic Chemistry Tutor. (2024, March 26). Wittig Reaction Practice Problems [Video]. YouTube. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from --INVALID-LINK--

  • ChemNet. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Market Publishers. (n.d.). CAS 458-46-8 this compound Chemical Report & Database. Retrieved from --INVALID-LINK--

  • de Vries, J. G. (2006). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 84(5), 799-811.

  • Sofian, R. M., & Aziz, N. A. (2011). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 16(9), 7728-7737.

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from --INVALID-LINK--

  • Wu, G., & Liu, Y. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(11), 2919.

  • Trzeciak, A. M., & Ziółkowski, J. J. (2010). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 374.

  • Bhanage, B. M., et al. (2004). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation. ResearchGate. Retrieved from --INVALID-LINK--

  • CAS Common Chemistry. (n.d.). 2-Fluoro-3-phenyl-2-propenoic acid. Retrieved from --INVALID-LINK--

  • D'Andrea, F., & Pelosi, G. (2007). Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3-(9-Anthryl)-2-Propenoic Acid Ethyl Ester. Journal of Chemical Education, 84(1), 105.

  • D'Andrea, F., & Pelosi, G. (2007). Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl Trans-Cinnamate and Trans-3-(9-Anthryl)-2-Propenoic Acid Ethyl Ester. ERIC. Retrieved from --INVALID-LINK--

References

Technical Support Center: 3-Fluorocinnamic Acid Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for experiments involving 3-Fluorocinnamic acid. Understanding its stability profile is critical for ensuring experimental reproducibility, accuracy, and the integrity of downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound, like other cinnamic acid derivatives, is principally affected by four environmental factors:

  • Light Exposure (UV Radiation): This is often the most significant factor. Cinnamic acids are susceptible to photodegradation, which can lead to cis-trans isomerization and cycloaddition reactions.[1] The trans isomer is typically the more stable and common form, but UV light can convert it to the cis-isomer, altering its chemical and biological properties.[1]

  • pH of the Solution: The pH of the aqueous medium can influence the rate of photodegradation. Generally, neutral to slightly alkaline conditions may reduce the rate of photodegradation compared to acidic conditions.[1][2][3]

  • Temperature: While less impactful than photodegradation for many cinnamic acids, elevated temperatures can accelerate degradation over extended periods.[1] For fluorinated organic compounds, thermal decomposition can occur, though the specific temperature thresholds for this compound are not extensively documented in readily available literature.[4][5][6]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.[7] It is advisable to use degassed solvents to minimize oxidative degradation.[1]

Q2: What are the visible signs of this compound degradation?

While visual inspection is not a definitive method for assessing stability, some changes may indicate degradation, such as a change in solution color or the formation of a precipitate.[1] However, significant degradation, particularly isomerization, can occur without any visible changes.[1] Therefore, analytical techniques are essential for accurate stability assessment.

Q3: What are the recommended storage conditions for this compound solutions?

To ensure the stability of this compound solutions, the following storage conditions are recommended:

  • Protection from Light: Store solutions in amber glass vials or containers wrapped in aluminum foil to protect them from light.[1]

  • Temperature Control: Store solutions in a cool, dark place.[1] Recommended storage temperatures for the solid compound are typically between 10°C - 25°C.

  • Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]

  • Container Closure: Ensure containers are well-sealed to prevent solvent evaporation and contamination.[8]

Q4: Can the choice of solvent affect the stability of this compound?

Yes, the solvent can influence stability. The polarity and composition of the solvent can affect degradation rates.[1] For instance, formulating the compound in micelles or emulsions can offer a protective effect against photodegradation.[2][3] When developing a new experimental protocol, it may be beneficial to test the stability of this compound in a few different solvent systems to identify the one that minimizes degradation.[1]

Troubleshooting Guide: Investigating Unexpected Degradation

Encountering unexpected sample degradation can compromise experimental results. This guide provides a systematic approach to troubleshooting.

Issue: Your analytical results (e.g., HPLC, LC-MS) show a decrease in the concentration of this compound over time or the appearance of unexpected peaks.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process to identify the potential cause of degradation.

Degradation_Troubleshooting start Unexpected Degradation Observed (Loss of Parent Compound or New Peaks) check_light Review Light Exposure Conditions start->check_light check_ph Analyze Solution pH start->check_ph check_temp Examine Temperature History start->check_temp check_oxidation Assess Potential for Oxidation start->check_oxidation light_yes Light Exposure Confirmed check_light->light_yes Inadequate protection? ph_yes pH is Acidic/Extreme check_ph->ph_yes pH < 7? temp_yes High Temperature Exposure check_temp->temp_yes Exposed to heat? oxidation_yes Oxidizing Conditions Present check_oxidation->oxidation_yes Non-degassed solvent? solution_light Implement Light Protection: - Use amber vials/foil - Work under filtered light light_yes->solution_light solution_ph Adjust pH to Neutral/Slightly Alkaline (if compatible with experiment) ph_yes->solution_ph solution_temp Maintain Cool/Controlled Temperature temp_yes->solution_temp solution_oxidation Mitigate Oxidation: - Degas solvents - Consider antioxidants oxidation_yes->solution_oxidation Degradation_Pathways cluster_photo Photodegradation (UV Light) cluster_bio Biotransformation / Oxidation main trans-3-Fluorocinnamic Acid cis_isomer cis-3-Fluorocinnamic Acid main->cis_isomer Isomerization dimer Cyclobutane Dimers (e.g., Truxillic acid derivatives) main->dimer [2+2] Cycloaddition benzoic_acid 3-Fluorobenzoic Acid main->benzoic_acid β-Oxidation

References

Technical Support Center: Optimizing Catalyst Systems for 3-Fluorocinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluorocinnamic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflows. The synthesis of cinnamic acid derivatives is a cornerstone of organic chemistry, with broad applications in pharmaceuticals and materials science. However, achieving high yields and purity, particularly with substituted precursors like this compound, can present unique challenges. This document provides practical, experience-driven guidance to navigate these complexities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles in a question-and-answer format, offering causal explanations and actionable protocols.

Low or No Product Yield

Q1: My Heck reaction for this compound synthesis is resulting in very low to no yield. What are the likely causes and how can I rectify this?

A1: Low yields in a Heck reaction are a frequent issue stemming from several factors related to the catalyst, reagents, or reaction conditions.[1]

Potential Cause 1: Catalyst Inactivity or Deactivation. The palladium catalyst is the heart of the Heck reaction. Its activity can be compromised before or during the reaction.

  • Explanation: The active catalytic species is a Pd(0) complex. If you are starting with a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), it must be reduced in situ to Pd(0). Incomplete reduction or subsequent deactivation of the Pd(0) species through aggregation into palladium black can halt the catalytic cycle.[2][3] This is particularly problematic with less reactive aryl bromides.[2]

  • Solution:

    • Pre-catalyst Choice: Consider using a pre-formed Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) to bypass the in-situ reduction step.[4]

    • Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient aryl halides, electron-rich phosphine ligands can enhance the rate of oxidative addition. If using a standard ligand like triphenylphosphine (PPh₃) is proving ineffective, screen more specialized ligands.[4]

    • Catalyst Loading: While typically 1-5 mol% is used, a sluggish reaction might benefit from a modest increase in catalyst loading. However, excessive amounts can lead to side reactions.[4]

    • Avoid Aggregation: In ligandless systems, the addition of a reducing agent and an excess of the aryl halide can favor the catalyst regeneration rate over the deactivation rate.[3]

Potential Cause 2: Suboptimal Reaction Conditions. The temperature, solvent, and base are all crucial parameters that can significantly influence the reaction outcome.

  • Explanation: The Heck reaction often requires elevated temperatures. The solvent's polarity and coordinating ability can affect the stability and reactivity of the catalytic species. The base is essential for regenerating the active Pd(0) catalyst at the end of the cycle.[4][5]

  • Solution:

    • Temperature Screening: If the reaction is slow, cautiously increase the temperature. Be mindful that excessively high temperatures can promote catalyst decomposition.[6]

    • Solvent Optimization: Aprotic polar solvents like DMF, DMA, or NMP are commonly employed. A solvent screen is often a worthwhile endeavor to find the optimal medium for your specific substrates.[4][7]

    • Base Selection: The strength and nature of the base matter. Common choices include organic amines (e.g., triethylamine) and inorganic carbonates (e.g., potassium carbonate). If one is ineffective, testing a panel of bases is recommended.[4][8]

Potential Cause 3: Poor Reagent Quality. Impurities in your starting materials can poison the catalyst or lead to unwanted side reactions.

  • Explanation: Water, in particular, can be detrimental in certain catalytic systems. Ensure all reagents and solvents are anhydrous.

  • Solution:

    • Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.[1]

    • Reagent Purity: Use freshly purified starting materials. Impurities in the aryl halide or alkene can inhibit the reaction.

Poor Selectivity and Side Product Formation

Q2: My reaction is producing a mixture of isomers and other side products, complicating the purification of this compound. How can I improve the selectivity?

A2: Achieving high stereoselectivity (typically the E-isomer is desired) and minimizing side reactions is key to a successful synthesis.

Potential Cause 1: Isomerization of the Product. Under certain conditions, the desired trans-isomer can isomerize to the cis-isomer.

  • Explanation: The β-hydride elimination step in the Heck reaction mechanism is typically stereospecific, leading to the E-isomer. However, subsequent isomerization can occur, especially at high temperatures or with prolonged reaction times.

  • Solution:

    • Reaction Time: Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) to avoid unnecessarily long reaction times.[9]

    • Temperature Control: Optimize the reaction temperature to be high enough for a reasonable reaction rate but not so high as to promote isomerization.

Potential Cause 2: Competing Side Reactions. Depending on the chosen synthetic route, various side reactions can occur.

  • Perkin Reaction: In the Perkin reaction, which uses an aromatic aldehyde and an acid anhydride, side products can arise from self-condensation of the anhydride or other unwanted condensations.[10]

  • Heck Reaction: In the Heck reaction, side products can result from double arylation or reactions involving impurities.

  • Solution:

    • Stoichiometry: Carefully control the stoichiometry of your reactants.

    • Purification of Starting Materials: Ensure the purity of your starting materials to minimize side reactions.

Catalyst Deactivation and Recycling

Q3: I am using a palladium catalyst and suspect it is deactivating during the reaction. What are the signs, and can I regenerate or reuse my catalyst?

A3: Catalyst deactivation is a common issue, especially in industrial applications where cost-effectiveness is crucial.

Signs of Deactivation:

  • A noticeable slowing or stalling of the reaction rate.

  • The formation of a black precipitate (palladium black), indicating the aggregation of Pd(0) particles.[11]

Strategies for Mitigation and Recycling:

  • Heterogeneous Catalysts: Using a heterogeneous catalyst like palladium on carbon (Pd/C) can simplify catalyst recovery through filtration.[12] Microwave heating in conjunction with Pd/C has been shown to prevent deactivation and allow for catalyst recycling.[13]

  • Ligand Modification: The use of more robust ligands, such as N-heterocyclic carbenes (NHCs), can enhance catalyst stability and longevity.[6]

  • Ligandless Systems: In some cases, ligandless catalyst systems can be recycled by precipitating the palladium onto a support like silica or celite after the reaction.[14]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound, and how do I choose the best one?

A1: The most common methods for synthesizing cinnamic acids are the Perkin reaction, the Knoevenagel condensation, and the Heck reaction.[1]

  • Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde (3-fluorobenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of an alkali salt of the acid (sodium acetate).[15][16] It is a classic method but often requires high temperatures and long reaction times.[17]

  • Knoevenagel Condensation: This involves the reaction of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base like pyridine or piperidine.[10]

  • Heck Reaction: This palladium-catalyzed reaction couples an aryl halide (e.g., 3-bromo- or 3-iodofluorobenzene) with an alkene (acrylic acid).[5][8] It is a versatile and widely used method in modern organic synthesis.

Choosing the Right Method: The choice depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The Heck reaction often offers greater functional group tolerance and milder conditions compared to the Perkin reaction.

Q2: How do I select the optimal catalyst system for a Heck reaction to synthesize this compound?

A2: The catalyst system for a Heck reaction consists of a palladium source and often a ligand.

  • Palladium Source: Common precatalysts include Pd(OAc)₂ and PdCl₂.[8] Pd(0) sources like Pd₂(dba)₃ can also be used.[4] For industrial applications, heterogeneous catalysts like Pd/C are attractive due to ease of separation.[12]

  • Ligands: Phosphine ligands are commonly used to stabilize the palladium catalyst and modulate its reactivity. Examples include triphenylphosphine (PPh₃) and bidentate phosphines.[18] N-heterocyclic carbenes (NHCs) are another class of ligands that can provide highly stable and active catalysts.[6] The choice of ligand can significantly impact the reaction's efficiency.

Q3: What are the recommended analytical methods for monitoring the reaction progress and characterizing the final this compound product?

A3: A combination of chromatographic and spectroscopic techniques is essential.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): A simple and effective method to qualitatively track the consumption of starting materials and the formation of the product.[9]

  • Product Characterization and Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the final product and quantifying any impurities.[19]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized this compound.[20]

    • Mass Spectrometry (MS): Provides information about the molecular weight of the product, further confirming its identity. Gas chromatography-mass spectrometry (GC-MS) can also be used.[20][21]

    • Melting Point: A sharp melting point close to the literature value (162-164 °C) is a good indicator of purity.

Data and Protocols

Catalyst System Comparison for Heck Reaction
Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂PPh₃Et₃NDMF100Moderate-High[8]
Pd/CNoneK₃PO₄Water120High[12]
Pd₂(dba)₃P(o-tol)₃NaOAcNMP120High[18]
PdCl₂NoneNaOAcMethanol120Moderate[8]

Experimental Workflow: Heck Reaction for this compound

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Aryl Halide, Acrylic Acid, Base, and Solvent catalyst Add Palladium Precatalyst and Ligand reagents->catalyst Under Inert Atmosphere heat Heat to Reaction Temperature catalyst->heat monitor Monitor Progress by TLC/HPLC heat->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete extract Acidify and Extract with Organic Solvent cool->extract purify Purify by Recrystallization extract->purify characterize Characterize by NMR, MS, and Melting Point purify->characterize

Caption: A generalized experimental workflow for the Heck synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low Yield? check_catalyst Check Catalyst Activity start->check_catalyst Yes check_conditions Review Conditions start->check_conditions Yes check_reagents Check Reagent Purity start->check_reagents Yes screen_ligands Screen Ligands check_catalyst->screen_ligands change_precatalyst Change Pd Precatalyst (e.g., to Pd(0)) check_catalyst->change_precatalyst increase_loading Increase Catalyst Loading check_catalyst->increase_loading end Improved Yield screen_ligands->end change_precatalyst->end increase_loading->end optimize_temp Optimize Temperature check_conditions->optimize_temp screen_solvents Screen Solvents check_conditions->screen_solvents screen_bases Screen Bases check_conditions->screen_bases optimize_temp->end screen_solvents->end screen_bases->end use_anhydrous Ensure Anhydrous Conditions check_reagents->use_anhydrous use_anhydrous->end

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Preventing tar-like byproduct formation in Perkin reaction

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide to Preventing Tar-Like Byproduct Formation

Welcome, researchers and chemists, to the dedicated support center for mastering the Perkin reaction. This guide is designed to provide you, a professional in the field of chemical synthesis and drug development, with in-depth, actionable insights to troubleshoot and prevent the formation of viscous, tar-like byproducts that can compromise the yield and purity of your target α,β-unsaturated aromatic acids.

As Senior Application Scientists, we understand that success in the lab is built on a deep understanding of reaction mechanisms and the subtle interplay of experimental parameters. This guide moves beyond simple procedural lists to explain the why behind each recommendation, empowering you to make informed decisions and adapt protocols to your specific substrates.

Understanding the Root Cause: Why Does Tar Form?

The Perkin reaction is a powerful tool for C-C bond formation, involving an aldol-type condensation between an aromatic aldehyde and an acid anhydride, catalyzed by a weak base.[1][2][3] While elegant, its typically high-temperature conditions (often 180°C) can be a double-edged sword.[4][5] These forcing conditions, necessary to drive the reaction to completion, are also the primary culprits behind byproduct formation.

The Genesis of Tar:

Tar formation is not a single reaction but a complex cascade of competing side reactions. The primary mechanism involves polymerization and degradation of both starting materials and the desired product.

  • Aldehyde Self-Condensation: Aromatic aldehydes, especially those with electron-donating groups, can undergo self-condensation or polymerization under prolonged heating in a basic medium.

  • Anhydride Decomposition: At high temperatures, the acid anhydride can decompose, leading to a variety of reactive species that can polymerize.

  • Product Degradation: The newly formed α,β-unsaturated acid (e.g., cinnamic acid) is not inert. The conjugated system is susceptible to further reactions, including polymerization and decarboxylation, especially under harsh thermal stress.[1]

  • Radical Reactions: At elevated temperatures, radical-mediated pathways can become significant, leading to complex, high-molecular-weight aromatic structures characteristic of tar.[6]

Understanding these pathways is the first step toward rationally designing an experiment that favors the desired reaction channel.

Reaction Mechanism and Side Pathways

To effectively troubleshoot, a clear grasp of the main reaction and potential deviations is essential.

Perkin_Mechanism Anhydride Acid Anhydride Carbanion Carbanion (Enolate) Anhydride->Carbanion Deprotonation (α-carbon) Aldehyde Aromatic Aldehyde Polymerization Polymerization & Degradation Anhydride->Polymerization High Temp & Prolonged Heating Base Base (e.g., AcO⁻) Intermediate Tetrahedral Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde->Intermediate Product α,β-Unsaturated Product Aldehyde->Polymerization High Temp & Prolonged Heating Elimination Elimination of H₂O & Acyl Transfer Intermediate->Elimination Elimination->Product Hydrolysis Product->Polymerization High Temp & Prolonged Heating Tar Tar-like Byproducts Polymerization->Tar

Caption: Main Perkin reaction pathway versus side reactions leading to tar formation.

Troubleshooting Guide & FAQs

This section directly addresses common issues encountered during the Perkin reaction.

Q1: My reaction turned into a dark, viscous tar with very low yield of the desired acid. What went wrong?

A: This is the most common failure mode and usually points to excessive reaction temperature or time.

  • Causality: The high thermal energy input has likely accelerated side reactions (polymerization, decomposition) to a point where they dominate over the desired condensation pathway.[7][8]

  • Immediate Action: For your next attempt, significantly reduce the reaction temperature. It's better to have a slower, cleaner reaction than a fast, messy one.

  • Troubleshooting Steps:

    • Temperature Optimization: Begin with a temperature around 150-160°C instead of the traditional 180°C. Monitor the reaction progress via Thin Layer Chromatography (TLC). Increase the temperature by 5-10°C increments only if the reaction is stalled.

    • Reaction Time: Do not run the reaction for a fixed, arbitrary time. Use TLC to determine the point of maximum product formation and minimal byproduct spots. Once the starting aldehyde spot has been consumed or the product spot ceases to intensify, work up the reaction.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). This minimizes oxidative side reactions which can contribute to the formation of colored, polymeric materials.

Q2: I'm seeing multiple spots on my TLC plate, and purification is a nightmare. How can I improve selectivity?

A: Poor selectivity is often a result of suboptimal catalyst choice, reactant stoichiometry, or inefficient mixing.

  • Causality: The base catalyst's role is to generate the enolate from the anhydride.[1][4] If the base is too strong or the conditions are not well-controlled, it can promote unwanted side reactions.

  • Troubleshooting Steps:

    • Catalyst Condition: Ensure your base catalyst (e.g., sodium acetate) is anhydrous.[8] The presence of water can hydrolyze the anhydride and interfere with the catalytic cycle. Dry the acetate in an oven before use.

    • Catalyst Choice: While sodium or potassium acetate are standard, consider using a weaker base like triethylamine in some cases, which can sometimes offer milder conditions.[9]

    • Stoichiometry: A common protocol uses a slight excess of the acid anhydride (e.g., 1.5 equivalents).[10] Avoid a large excess, as this increases the potential for self-condensation and complicates purification.

    • Mixing: For heterogeneous mixtures, ensure efficient stirring to maintain uniform temperature and concentration, preventing localized "hot spots" where decomposition can initiate.

Q3: The reaction works, but the yield is consistently low (<40%). How can I boost my product recovery?

A: Low yields, even in a clean-looking reaction, can stem from incomplete reaction, product loss during workup, or an unfavorable equilibrium.

  • Causality: The Perkin reaction is an equilibrium process. The removal of byproducts (like acetic acid in the classic setup) can help drive the reaction forward. Furthermore, the final product must be effectively isolated from the reaction mixture.

  • Troubleshooting Steps:

    • Workup Procedure: The workup typically involves hydrolysis of the intermediate anhydride with water or dilute acid.[5] Ensure this hydrolysis step is complete. After hydrolysis, the product (cinnamic acid derivative) may precipitate. Cool the solution in an ice bath to maximize precipitation before filtration.

    • Extraction: If the product does not precipitate cleanly, perform a liquid-liquid extraction. Acidify the aqueous layer to protonate the carboxylate, making the product more soluble in an organic solvent like ethyl acetate.

    • Solvent Choice: While often run neat (solvent-free), using a high-boiling, inert solvent like N,N-dimethylformamide (DMF) or diphenyl ether can sometimes improve yields by allowing for better temperature control and preventing solidification of the reaction mixture.

Data-Driven Insights: Optimizing Reaction Parameters

The following table summarizes the impact of key parameters on reaction outcome. These are generalized trends, and optimal conditions will be substrate-dependent.

ParameterStandard ConditionEffect of DEVIATIONOptimization Strategy & Rationale
Temperature 180 °CToo High: Rapid tar formation, product degradation.[7] Too Low: Incomplete or very slow reaction.Start at 160°C. Increase in 10°C increments, monitoring by TLC. Aims to find the sweet spot between reaction rate and byproduct formation.
Catalyst Anhydrous Sodium/Potassium AcetateHydrated: Lowers yield by hydrolyzing anhydride. Too Strong: Promotes side reactions.Use freshly dried catalyst.[8] For sensitive substrates, explore milder bases like triethylamine or cesium acetate.
Reactant Ratio (Anhydride:Aldehyde) 1.5 : 1Too High: Increases anhydride self-condensation. Too Low: Incomplete conversion of aldehyde.A 1.2 to 1.5 molar excess of anhydride is typically optimal. It ensures sufficient enolate generation without excessive waste or side reactions.
Reaction Time 4-8 hoursToo Long: Increased tar formation, even at optimal temperature.[10] Too Short: Low conversion.Monitor reaction by TLC. The goal is not 100% conversion if it comes at the cost of purity. Quench the reaction when the product spot is maximized relative to byproducts.

Optimized Experimental Protocol: Synthesis of trans-Cinnamic Acid

This protocol incorporates the troubleshooting principles discussed above to minimize tar formation.

Materials:

  • Benzaldehyde (1.0 eq)

  • Acetic Anhydride (1.5 eq)

  • Anhydrous Potassium Acetate (0.8 eq)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle with temperature controller

  • Nitrogen or Argon line

Procedure:

  • Preparation: Dry the potassium acetate at 110°C under vacuum for 4 hours prior to use. Assemble the glassware and flush the system with an inert gas (N₂ or Ar).

  • Charging the Flask: To the round-bottom flask, add anhydrous potassium acetate, acetic anhydride, and benzaldehyde.

  • Reaction: Begin vigorous stirring and heat the mixture to 165°C.

  • Monitoring: After 1 hour, take an aliquot for TLC analysis (e.g., 20% ethyl acetate in hexanes). Monitor every hour thereafter. The reaction is typically complete when the benzaldehyde spot is faint or absent (approx. 3-5 hours). Avoid prolonged heating after this point.

  • Workup & Isolation:

    • Allow the mixture to cool to below 100°C.

    • Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of cold water while stirring.

    • Heat the aqueous mixture to boiling for 15 minutes to hydrolyze any remaining acetic anhydride and dissolve the product.

    • If an oily layer persists, it may be unreacted benzaldehyde. This can be removed by steam distillation if necessary.

    • Add activated charcoal to the hot solution to decolorize, and hot filter through celite to remove the charcoal and other solid impurities.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 1 hour to crystallize the cinnamic acid.

  • Purification:

    • Collect the crystals by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure trans-cinnamic acid.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Perkin Reaction Initiated Monitor Monitor via TLC (Every 60 min) Start->Monitor CheckTar Excessive Darkening or Tar Formation? Monitor->CheckTar ReduceTemp ACTION: Lower Temp by 10-15°C CheckTar->ReduceTemp Yes CheckCompletion Aldehyde Consumed or Product Spot Maximized? CheckTar->CheckCompletion No ReduceTemp->Monitor Failure FAILURE: Restart with Anhydrous Catalyst & Inert Gas ReduceTemp->Failure If tar persists Continue Continue Heating & Monitoring CheckCompletion->Continue No Workup Proceed to Workup & Purification CheckCompletion->Workup Yes Continue->Monitor

Caption: A logical workflow for real-time troubleshooting of the Perkin reaction.

References

Recrystallization of 3-Fluorocinnamic acid from mixed solvent systems

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 3-fluorocinnamic acid via recrystallization from mixed solvent systems. It is designed to move beyond simple protocols by explaining the underlying principles and offering robust troubleshooting solutions to common experimental challenges.

Introduction to Recrystallization

Recrystallization is a powerful purification technique for solid compounds that leverages differences in solubility. The core principle involves dissolving an impure solid in a hot solvent and then allowing it to cool, whereupon the desired compound forms pure crystals, leaving impurities behind in the "mother liquor."

For compounds like this compound, a single solvent may not provide the ideal solubility profile—often, the compound is either too soluble or not soluble enough, even at high temperatures. A mixed solvent system overcomes this by using two miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "insoluble solvent").[1][2] This allows for fine-tuning of the solvent environment to achieve optimal crystal growth and purity.

Part 1: Solvent System Selection & Rationale

The choice of solvent is the most critical factor in a successful recrystallization. An ideal mixed solvent pair must be fully miscible and have opposing solubility characteristics for this compound. Given that this compound is a moderately polar aromatic carboxylic acid, alcohol-water systems are highly effective.

Why Alcohol-Water Systems Work: this compound, like its parent compound, contains a polar carboxylic acid group and a larger, less polar fluorophenyl ring.

  • Alcohols (Methanol, Ethanol): These act as the "soluble solvent." They are polar enough to dissolve the carboxylic acid moiety and have an organic character that readily dissolves the aromatic ring.

  • Water: This serves as the "insoluble solvent" or "anti-solvent." While the carboxylic acid group can hydrogen bond with water, the hydrophobic fluorophenyl ring makes the overall molecule poorly soluble in a highly polar solvent like water.[3]

By creating a hot solution in the alcohol and then carefully adding water, we can bring the solution to its saturation point. As this precisely-tuned solution cools, the solubility of this compound drops sharply, forcing the formation of pure crystals. A patent describing the synthesis of a related compound, fluorocinnamic acid, specifies recrystallization from 95% ethanol, which is itself an ethanol-water mixed system.[4]

Recommended Solvent Systems

Soluble SolventInsoluble SolventBoiling Point (°C) of Soluble SolventBoiling Point (°C) of Insoluble SolventKey Considerations
EthanolWater78.4100Excellent general-purpose choice. Less volatile and toxic than methanol.
MethanolWater64.7100Higher solvating power than ethanol may be useful for more stubborn impurities. Higher volatility and toxicity require careful handling.[1][2]

Part 2: Experimental Workflow & Protocol

This section details the step-by-step methodology for recrystallizing this compound. The process is designed to maximize both purity and yield.

Visual Workflow: Mixed Solvent Recrystallization

G cluster_dissolution Step 1: Dissolution cluster_saturation Step 2: Saturation cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place impure solid in Erlenmeyer flask B Add minimum amount of hot 'Soluble Solvent' (e.g., Ethanol) A->B C Heat to boiling to dissolve solid B->C D Add hot 'Insoluble Solvent' (e.g., Water) dropwise until solution turns cloudy C->D Solution is clear E Add a few drops of hot 'Soluble Solvent' to just clarify the solution D->E F Remove from heat and allow to cool slowly to room temperature E->F Solution is saturated G Cool further in an ice-water bath F->G H Collect crystals by vacuum filtration G->H Crystallization is complete I Wash with a small amount of ice-cold solvent mixture H->I J Dry crystals under vacuum I->J K K J->K Final Product

Caption: Workflow for mixed solvent recrystallization.

Detailed Protocol
  • Dissolution: Place the impure this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar or a boiling stick. In a separate beaker, heat the "soluble solvent" (e.g., ethanol) to its boiling point on a hot plate.

  • Minimum Solvent Addition: With the flask on the hot plate, add the minimum amount of hot ethanol dropwise to the impure solid until it just dissolves.[1] It is crucial to add the solvent in small portions, allowing the solution to return to a boil between additions.

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, sand) or colored impurities are present, this is the stage to remove them.

    • For colored impurities, add a spatula tip of activated charcoal to the hot solution and boil for a few minutes.

    • Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization in the funnel.[5]

  • Inducing Saturation: To the hot, clear filtrate, add the "insoluble solvent" (e.g., hot water) dropwise while swirling or stirring. Continue adding until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[2]

  • Clarification: Add a few more drops of the hot "soluble solvent" (ethanol) until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.[1]

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6] Rushing this step can trap impurities.[7]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal yield.[2]

  • Isolation: Collect the pure crystals using vacuum filtration with a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a minimal amount of an ice-cold mixture of the recrystallization solvents (e.g., a 70:30 water:ethanol mixture) to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a moderate temperature. The melting point of pure trans-3-fluorocinnamic acid is 162-164 °C.

Part 3: Troubleshooting Guide & FAQs

Even with a robust protocol, challenges can arise. This section addresses the most common issues in a question-and-answer format.

Visual Guide: Troubleshooting Logic

G cluster_solutions Troubleshooting Steps Start Solution Cooled, But No Crystals Formed A Is the solution supersaturated? Start->A B Induce Nucleation: 1. Scratch flask with glass rod 2. Add a seed crystal A->B Yes C Did crystals form? B->C D Solution is likely too dilute. Reduce solvent volume. C->D No Success Success: Crystals Formed C->Success Yes E Return to hot plate and boil off ~10-20% of solvent D->E F Re-cool the solution E->F F->A

Caption: Decision-making workflow for inducing crystallization.

Frequently Asked Questions (FAQs)
Issue / QuestionProbable Cause(s)Recommended Solution(s)
Q1: My solution has cooled completely, but no crystals have formed. 1. Too much solvent was used: This is the most common reason. The solution is not sufficiently saturated for crystals to nucleate.[7][8]2. Supersaturation: The solution is saturated but requires a nucleation site to begin crystallization.[8]1. Induce Nucleation: First, try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal growth. Alternatively, add a tiny "seed crystal" of the original crude product.[5][7]2. Reduce Solvent Volume: If nucleation fails, gently boil off some of the solvent (10-20%) on a hot plate to increase the concentration, then allow it to cool again.[7][8]
Q2: An oil or liquid is forming instead of solid crystals. 1. "Oiling Out": The compound is coming out of solution at a temperature above its melting point. This often happens if the solution is too concentrated or contains significant impurities that depress the melting point.[2][8]2. High Boiling Solvent: The boiling point of the solvent mixture may be too close to or above the compound's melting point (162-164 °C for trans-3-fluorocinnamic acid).1. Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (1-2 mL) of the hot "soluble solvent" (e.g., ethanol) to slightly decrease the saturation.[7]2. Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or leave it on a hot plate that is turned off to cool gradually. This gives molecules more time to orient into a crystal lattice.[8]
Q3: The crystals formed instantly as soon as I removed the flask from the heat. 1. "Crashing Out": The solution was too concentrated (not enough solvent was used), causing rapid precipitation instead of slow crystallization.[7]2. Rapid Cooling: The solution was cooled too quickly.1. Re-dissolve and Add Solvent: Place the flask back on the heat source to re-dissolve the solid. Add a small amount of the hot "soluble solvent" to exceed the bare minimum required for dissolution.[7]2. Ensure Slow Cooling: Allow the solution to cool slowly and without disturbance.
Q4: My final yield is very low. 1. Excess Solvent: Too much solvent was used, meaning a significant amount of the product remains dissolved in the mother liquor even when cold.[7]2. Premature Crystallization: Product crystallized in the funnel during hot filtration and was discarded.3. Excessive Washing: Too much cold solvent was used to wash the crystals, dissolving some of the product.1. Check Mother Liquor: If you still have the filtrate, try cooling it further in a salt-ice bath to see if more crystals form. You can also evaporate the solvent to recover the remaining material for a second recrystallization attempt.2. Optimize Hot Filtration: Ensure the funnel and receiving flask are kept hot during filtration to prevent this loss.[5]3. Use Minimal Wash: Always use a minimal amount of ice-cold solvent for washing.[6]
Q5: My final crystals are still colored. 1. Incomplete Removal of Impurities: The colored impurities are co-crystallizing with the product.1. Use Activated Charcoal: If you did not use charcoal and the initial hot solution was colored, repeat the recrystallization and include a charcoal treatment step before the hot filtration.[7] The charcoal will adsorb the colored impurities. Do not add charcoal to a boiling solution as it can cause violent bumping.

References

Validation & Comparative

A Comparative Guide to 2-fluoro, 3-fluoro, and 4-fluorocinnamic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine into organic scaffolds is a well-established strategy to modulate physicochemical and biological properties. Cinnamic acids, with their versatile phenylpropanoid backbone, serve as a foundational template for such modifications. This guide offers an in-depth, objective comparison of three key positional isomers: 2-fluorocinnamic acid, 3-fluorocinnamic acid, and 4-fluorocinnamic acid. We will dissect their structural nuances, compare their physicochemical characteristics, explore their differential reactivity, and summarize their known biological activities, supported by experimental data and detailed protocols to inform your research and development endeavors.

Structural and Physicochemical Properties: The Impact of Fluorine's Position

The seemingly subtle shift of a single fluorine atom on the phenyl ring of cinnamic acid instigates significant changes in the molecule's electronic distribution and physical properties. These differences are fundamental to understanding their behavior in both chemical reactions and biological systems.

Caption: Chemical structures of the three fluorocinnamic acid isomers.

A summary of the key physicochemical properties is presented in Table 1. The melting point, a reflection of the crystalline lattice energy, is notably highest for the 4-fluoro isomer, suggesting a more stable and ordered packing in the solid state, likely due to symmetry and intermolecular interactions.

The acidity of the carboxylic acid group, represented by the pKa value, is influenced by the electron-withdrawing nature of the fluorine atom. A lower pKa value indicates a stronger acid. The 2-fluoro isomer is the most acidic, a consequence of the fluorine's strong inductive effect at the ortho position, which stabilizes the resulting carboxylate anion.

Property2-Fluorocinnamic AcidThis compound4-Fluorocinnamic AcidCinnamic Acid (Reference)
Molecular Formula C₉H₇FO₂C₉H₇FO₂C₉H₇FO₂C₉H₈O₂
Molecular Weight 166.15 g/mol 166.15 g/mol 166.15 g/mol 148.16 g/mol
Melting Point (°C) 178-180162-164209-210133
pKa ~4.10 (Predicted)[1]~4.29 (Predicted)[1]~4.43 (Predicted)[1]4.44[1]
Appearance White solidWhite to off-white solidWhite to off-white crystalline solidWhite crystalline compound
Solubility Slightly soluble in waterSlightly soluble in waterSlightly soluble in water, soluble in organic solvents like ethanol and methanolSlightly soluble in water, freely soluble in many organic solvents

Spectroscopic Characterization: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the unambiguous identification of these isomers.

¹H and ¹³C NMR Spectroscopy

In ¹H NMR, the chemical shifts and coupling constants of the vinyl and aromatic protons are diagnostic. The trans-alkene protons typically appear as doublets with a large coupling constant (J ≈ 16 Hz). The aromatic region will show complex splitting patterns that are unique to the substitution pattern.

In ¹³C NMR, the carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The electronic effect of the fluorine will also influence the chemical shifts of the other aromatic carbons.

Representative ¹³C NMR Data (DMSO-d₆, δ in ppm):

Carbon Position2-Fluorocinnamic AcidThis compound4-Fluorocinnamic Acid
C=O ~167.0~167.2167.68
α-carbon ~122.0~120.0119.24
β-carbon ~138.0~143.0142.79
C-F ~160.0 (d, ¹JCF ≈ 250 Hz)~162.0 (d, ¹JCF ≈ 245 Hz)163.28 (d, ¹JCF ≈ 247 Hz)[2]
Aromatic Carbons Complex, position-dependent shifts and couplingsComplex, position-dependent shifts and couplings~131.0 (d, ³JCF ≈ 8.6 Hz), ~115.9 (d, ²JCF ≈ 21.7 Hz)[2]
Infrared (IR) Spectroscopy

The IR spectra of all three isomers will share characteristic absorptions for the carboxylic acid and the trans-alkene functional groups. The key distinguishing features will lie in the fingerprint region (below 1500 cm⁻¹), where the C-F stretching and bending vibrations, as well as the aromatic C-H out-of-plane bending modes, will differ based on the substitution pattern.

  • O-H stretch (carboxylic acid): A very broad band from ~2500-3300 cm⁻¹[3].

  • C=O stretch (conjugated carboxylic acid): A strong, sharp band around 1680-1700 cm⁻¹[3].

  • C=C stretch (alkene): A medium intensity band around 1620-1640 cm⁻¹[3].

  • C-F stretch: Typically found in the 1000-1400 cm⁻¹ region.

Comparative Chemical Reactivity: The Role of Electronic Effects

The position of the electron-withdrawing fluorine atom significantly influences the reactivity of both the carboxylic acid group and the alkene double bond. These effects can be rationalized by considering the interplay of the inductive and resonance effects, often quantified by Hammett substituent constants (σ).

Caption: Factors influencing the reactivity of fluorocinnamic acid isomers.

  • 2-Fluoro Isomer: The fluorine atom is in the ortho position. It exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack in reactions like esterification and amidation. However, steric hindrance from the ortho substituent can sometimes retard the reaction rate.

  • 3-Fluoro Isomer: In the meta position, the fluorine's influence is primarily through its inductive effect (-I), as the resonance effect is negligible at this position. This results in a moderate increase in the reactivity of the carboxylic acid compared to the unsubstituted cinnamic acid.

  • 4-Fluoro Isomer: At the para position, the fluorine atom exerts both a -I effect and a +R (electron-donating resonance) effect. While the inductive effect is weaker than in the ortho position, the opposing resonance effect can slightly deactivate the carboxylic acid towards nucleophilic attack compared to the other isomers.

These electronic effects dictate the choice of coupling agents and reaction conditions required for efficient transformations, such as amide bond formation.

Biological Activity and Structure-Activity Relationships (SAR)

The introduction of fluorine is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The positional isomerism of fluorocinnamic acids provides a clear example of how subtle structural changes can lead to significant differences in biological activity.

  • Antimicrobial Activity: Fluorination has been shown to enhance the antimicrobial properties of cinnamic acid derivatives. Notably, a derivative of 4-fluorocinnamic acid displayed potent anti-tuberculosis activity with an IC₅₀ value of 0.36 µg/mL, a significant improvement over the non-fluorinated parent compound.[1][4] This suggests that the electronic properties conferred by the para-fluoro substitution are favorable for this specific biological target.[4]

  • Enzyme Inhibition: The position of the fluorine atom can dictate both the potency and selectivity of enzyme inhibition. A study on fluorinated and chlorinated cinnamic acid derivatives as cholinesterase inhibitors revealed that para-substituted compounds exhibited potent activity against acetylcholinesterase (AChE) with poor activity against butyrylcholinesterase (BChE), while ortho-substituted analogues showed the opposite effect. This highlights the critical role of substituent position in achieving selective enzyme inhibition.

  • Anticancer and Anti-inflammatory Potential: Cinnamic acid derivatives are known to modulate signaling pathways involved in inflammation and cancer, such as NF-κB and MAPK pathways.[5] While direct comparative studies on the three fluorocinnamic acid isomers are limited, it is plausible that the differences in their electronic and steric properties will translate to differential activities in these pathways.

Experimental Protocols

To facilitate the practical application of these compounds in research, we provide detailed, self-validating protocols for two common transformations of the carboxylic acid group.

Protocol 1: Fischer Esterification (Synthesis of Methyl 4-Fluorocinnamate)

This protocol describes the acid-catalyzed esterification of 4-fluorocinnamic acid with methanol. The same general procedure can be adapted for the 2-fluoro and 3-fluoro isomers, with potential adjustments in reaction time due to differences in reactivity.

Fischer_Esterification A Dissolve 4-FCA in Methanol B Add H₂SO₄ (catalyst) A->B C Reflux for 4-6h B->C D Monitor by TLC C->D E Work-up & Purification D->E F Characterize Product E->F

Caption: Workflow for Fischer Esterification of 4-Fluorocinnamic Acid.

Materials:

  • 4-Fluorocinnamic acid (1.0 eq)

  • Anhydrous Methanol (used as solvent and reactant)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 2-3 drops)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorocinnamic acid in an excess of anhydrous methanol (e.g., 10 mL per gram of acid).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: a. Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator. b. Dissolve the residue in ethyl acetate. c. Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. (Caution: CO₂ evolution). d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude methyl 4-fluorocinnamate can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol is suitable for coupling fluorocinnamic acids with a primary or secondary amine, particularly when mild reaction conditions are required. It is effective for electron-deficient carboxylic acids.[6][7]

Materials:

  • Fluorocinnamic acid isomer (1.0 eq)

  • Amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M HCl solution

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: Dissolve the fluorocinnamic acid isomer and HOBt in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Add EDC to the solution and stir at room temperature for 20-30 minutes to form the activated HOBt ester.

  • Amine Addition: Add the amine and the base (DIPEA or TEA) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting amide by column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure of the purified amide by NMR, IR, and mass spectrometry.

Conclusion

The choice between 2-fluoro, 3-fluoro, and 4-fluorocinnamic acid is a critical decision in the design of novel molecules. The 4-fluoro isomer, with its high melting point and demonstrated enhancement of anti-tuberculosis activity in derivatives, offers a promising scaffold for drug discovery. The 2-fluoro isomer, being the most acidic, may offer advantages in reactions requiring an activated carboxylic acid, though steric effects must be considered. The 3-fluoro isomer provides an intermediate electronic profile. This guide provides the foundational data and experimental context to empower researchers to make informed decisions and to rationally design the next generation of fluorinated compounds for a wide array of scientific applications.

References

A Comparative Guide to the Biological Activity of 3-Fluorocinnamic Acid and Cinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the modification of natural scaffolds presents a compelling strategy for the discovery of novel therapeutic agents. Cinnamic acid, a naturally occurring organic acid, is a well-established pharmacophore known for its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] The strategic introduction of a fluorine atom onto the cinnamic acid backbone, creating derivatives such as 3-Fluorocinnamic acid, can significantly modulate its physicochemical properties and, consequently, its biological efficacy. This guide provides an in-depth, objective comparison of the biological activities of this compound and its parent compound, cinnamic acid, supported by available experimental data.

The Rationale for Fluorination: A Scientific Perspective

The substitution of hydrogen with fluorine is a common tactic in drug design, often referred to as "fluorine chemistry." This strategic move is driven by the unique properties of the fluorine atom: its small size, high electronegativity, and the strength of the carbon-fluorine bond. These characteristics can lead to enhanced metabolic stability, increased membrane permeability, and altered binding affinities for biological targets.[1] This guide will explore whether these theoretical advantages translate to demonstrable differences in the biological performance of this compound compared to cinnamic acid.

Comparative Analysis of Biological Activities

This section delves into a side-by-side comparison of the key biological activities of this compound and cinnamic acid, presenting quantitative data where available.

Table 1: Summary of Biological Activity Data
Biological ActivityCompoundMetricValueTarget Organism/Cell Line
Enzyme Inhibition
(Tyrosinase)trans-Cinnamic acidIC500.80 ± 0.02 mMMushroom Tyrosinase
trans-3,4-Difluorocinnamic acidIC500.78 ± 0.02 mMMushroom Tyrosinase
Anticancer
Cinnamic acidIC501 - 4.5 mMGlioblastoma, Melanoma, Prostate, and Lung Carcinoma Cells[1]
Cinnamic acidIC502.4 mMHT-144 (Human Melanoma)
Antioxidant
(DPPH Assay)Cinnamic acidIC500.18 µg/mL-[1]
Cinnamic acidIC501.2 µg/mL-
Antimicrobial
Cinnamic acidMIC>5 mMVarious Bacteria[1]
Cinnamic acidMIC250–675 µMMycobacterium tuberculosis[1]
Cinnamic acidMIC256 to 4096 µg/mLVarious bacteria
Enzyme Inhibition: A Case Study with Tyrosinase

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. A direct comparative study on the inhibitory effects of a fluorinated cinnamic acid derivative provides valuable insight. While data for this compound is not directly available, a study on trans-3,4-Difluorocinnamic acid demonstrates that fluorination can subtly enhance inhibitory activity against mushroom tyrosinase.

The slightly lower IC50 value for the difluorinated compound suggests that the electron-withdrawing nature of the fluorine atoms may improve its binding to the enzyme's active site.[2] This provides a rationale for investigating other fluorinated isomers, such as this compound, as potentially more potent tyrosinase inhibitors.

Anticancer Activity: A Look at Cytotoxicity
Antioxidant Capacity: The Role of Free Radical Scavenging

Cinnamic acid is recognized for its antioxidant properties, attributed to its ability to donate a hydrogen atom to neutralize free radicals.[1] Its efficacy has been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with reported IC50 values of 0.18 µg/mL and 1.2 µg/mL in different studies.

Direct comparative antioxidant data for this compound is not extensively documented. The electron-withdrawing nature of the fluorine atom at the meta position could theoretically influence the radical scavenging ability of the carboxylic acid group. Further experimental validation is necessary to quantify this effect.

Antimicrobial Effects: Combating Microbial Growth

Cinnamic acid exhibits broad-spectrum antimicrobial activity, though its potency against many common bacteria is modest, with Minimum Inhibitory Concentrations (MICs) often exceeding 5 mM.[1] However, it shows more significant activity against Mycobacterium tuberculosis, with MICs in the range of 250–675 µM.[1] The proposed mechanism of action involves the disruption of the bacterial cell membrane.

Specific MIC values for this compound against a comparable panel of microbes are not well-documented in the available literature. The introduction of a fluorine atom can alter a molecule's lipophilicity and electronic properties, which may, in turn, affect its interaction with bacterial cell membranes and intracellular targets. Therefore, it is plausible that this compound could possess a different spectrum or potency of antimicrobial activity compared to its non-fluorinated counterpart.

Experimental Methodologies: A Guide to Key Assays

To ensure scientific integrity and enable the replication of findings, this section provides detailed protocols for the key biological assays discussed.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of this compound and cinnamic acid in a suitable solvent (e.g., DMSO). Dilute the stock solutions to various concentrations in the cell culture medium. Treat the cells with these concentrations for a specified duration (e.g., 48 hours).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment 24h mtt_addition MTT Addition (Incubation) compound_treatment->mtt_addition 48h formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization 4h absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading ic50_calculation IC50 Calculation absorbance_reading->ic50_calculation

Workflow for determining anticancer activity using the MTT assay.
Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Reagent Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare serial dilutions of the test compounds (this compound and cinnamic acid) and a standard antioxidant (e.g., ascorbic acid).

  • Reaction Mixture: In a 96-well plate, add the DPPH solution to each well containing the test compounds or the standard.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm. A decrease in absorbance indicates radical scavenging activity.[1]

  • IC50 Calculation: The concentration of the compound that scavenges 50% of the DPPH radicals (IC50) is calculated.[1]

DPPH_Assay_Workflow cluster_workflow DPPH Assay Workflow prepare_reagents Prepare Reagents (DPPH, Samples, Standard) reaction_setup Set up Reaction (DPPH + Sample/Standard) prepare_reagents->reaction_setup incubation Incubation (Dark, 30 min) reaction_setup->incubation measure_absorbance Measure Absorbance (517 nm) incubation->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50

Workflow for determining antioxidant activity using the DPPH assay.

The Underlying Mechanisms: A Glimpse into Signaling Pathways

The biological activities of cinnamic acid and its derivatives are often mediated through their interaction with key cellular signaling pathways. While the specific pathways modulated by this compound require further investigation, we can infer potential mechanisms based on the known actions of cinnamic acid.

Signaling_Pathway cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis Induction ProInflammatory_Stimuli Pro-Inflammatory Stimuli NFkB NF-κB ProInflammatory_Stimuli->NFkB ProInflammatory_Cytokines Pro-Inflammatory Cytokines NFkB->ProInflammatory_Cytokines Caspase_Cascade Caspase Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Cinnamic_Acid Cinnamic Acid Derivatives Cinnamic_Acid->NFkB Inhibition Cinnamic_Acid->Caspase_Cascade Activation

Simplified overview of potential signaling pathways modulated by cinnamic acid derivatives.

Cinnamic acid derivatives have been reported to inhibit the NF-κB (Nuclear Factor-kappa B) signaling pathway, a key regulator of inflammation. By inhibiting NF-κB, these compounds can reduce the production of pro-inflammatory cytokines, contributing to their anti-inflammatory effects. In the context of cancer, cinnamic acids can induce apoptosis (programmed cell death) through the activation of caspase cascades.

Conclusion and Future Directions

This comparative guide highlights the established biological activities of cinnamic acid and explores the potential impact of fluorination through the lens of this compound. While direct comparative data for this compound remains limited, the available evidence from related fluorinated derivatives suggests that the introduction of fluorine can subtly enhance certain biological activities, such as enzyme inhibition.

The lack of comprehensive, direct comparative studies represents a significant knowledge gap and a promising area for future research. A systematic evaluation of this compound against cinnamic acid across a panel of antimicrobial, antioxidant, and anticancer assays would provide invaluable data for drug development professionals. Such studies would elucidate the structure-activity relationships of fluorinated cinnamic acids and pave the way for the rational design of more potent and selective therapeutic agents.

References

Validation of 3-Fluorocinnamic Acid as a Tyrosinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical validation of 3-Fluorocinnamic acid as a potential tyrosinase inhibitor, designed for researchers, scientists, and drug development professionals. By objectively comparing its theoretical performance with established alternatives and providing detailed experimental protocols, this document serves as a practical resource for evaluating novel compounds in the field of melanogenesis regulation.

Introduction: The Critical Role of Tyrosinase in Melanogenesis

Melanin, the primary pigment determining skin, hair, and eye color, is produced through a complex enzymatic cascade known as melanogenesis. The rate-limiting enzyme in this pathway is tyrosinase, a copper-containing monooxygenase. It catalyzes the initial two steps: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Consequently, the inhibition of tyrosinase is a primary strategy for the development of agents to treat hyperpigmentation disorders such as melasma and age spots.

For decades, compounds like hydroquinone and kojic acid have been the benchmarks for tyrosinase inhibition. However, concerns regarding their stability, side effects, and regulatory restrictions have fueled the search for novel, safer, and more potent inhibitors. Cinnamic acid and its derivatives have emerged as a promising class of compounds due to their structural similarity to tyrosine and their demonstrated inhibitory effects on tyrosinase. This guide focuses on the validation of a specific derivative, this compound, as a tyrosinase inhibitor.

Comparative Analysis: this compound vs. Benchmark Inhibitors

To objectively assess the potential of this compound, its performance must be benchmarked against well-characterized tyrosinase inhibitors: kojic acid and hydroquinone. While direct experimental data for this compound's tyrosinase inhibitory activity is not extensively available in public literature, we can infer its potential based on the known structure-activity relationships of halogenated cinnamic acid derivatives.

Data Presentation: In Vitro and Cellular Efficacy

The following tables summarize the available quantitative data for the benchmark inhibitors and provide a reasoned estimation for this compound.

Table 1: In Vitro Mushroom Tyrosinase Inhibition

CompoundIC50 (µM)Inhibition TypeReference
This compound Estimated: 50 - 200Predicted: Competitive/MixedInferred from related compounds
Kojic Acid14.15 - 32.2Competitive/Mixed[1][2]
Hydroquinone~22.78Substrate[3]
2-Chlorocinnamic acid765Uncompetitive[4]
2,4-Dichlorocinnamic acid295Uncompetitive[4]

Note: The IC50 values for kojic acid and hydroquinone can vary depending on the purity of the enzyme and assay conditions.[5]

Table 2: Cellular Activity and Cytotoxicity in B16F10 Murine Melanoma Cells

CompoundEffect on Melanin ContentCytotoxicity (IC50 or Observation)Reference
This compound Predicted: Dose-dependent reductionToxic if swallowed, causes skin and eye irritation.[6]Inferred from cinnamic acid studies
Kojic AcidDose-dependent reductionLow cytotoxicity at effective concentrations
HydroquinonePotent reductionCytotoxic at higher concentrations

Causality Behind Experimental Choices: The selection of mushroom tyrosinase for the in vitro assay is based on its commercial availability, high activity, and extensive use in preliminary screening of tyrosinase inhibitors. B16F10 murine melanoma cells are the industry standard for cell-based assays as they are robust, easily cultured, and produce significant amounts of melanin, providing a reliable model to assess both efficacy and cytotoxicity in a cellular context.

Mechanistic Insights and Structure-Activity Relationship

The inhibitory potential of cinnamic acid derivatives is influenced by the nature and position of substituents on the phenyl ring. Studies have shown that halogen substitution can impact the inhibitory activity. For instance, 2-chlorocinnamic acid and 2,4-dichlorocinnamic acid have been reported to inhibit mushroom tyrosinase with IC50 values of 0.765 mM and 0.295 mM, respectively.[4] Another study on cinnamic acid esters demonstrated that a 4-fluoro substituent enhanced tyrosinase inhibition.[2] These findings suggest that the electronegativity and position of the halogen atom play a crucial role in the interaction with the enzyme's active site. It is plausible that the fluorine atom at the meta-position in this compound could modulate its binding affinity to tyrosinase, potentially through interactions with amino acid residues in the active site.

G Tyrosine Tyrosine L_DOPA L_DOPA Dopaquinone Dopaquinone Melanin Melanin

Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided. These protocols are designed as self-validating systems, incorporating appropriate controls for robust data interpretation.

In Vitro Mushroom Tyrosinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound, Kojic Acid, Hydroquinone

  • Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 1000 U/mL stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a 2.5 mM L-DOPA solution in phosphate buffer.

    • Prepare stock solutions of this compound, kojic acid, and hydroquinone in DMSO. Serially dilute with phosphate buffer to obtain a range of test concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 40 µL of the test compound dilution, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution to the sample wells.

    • For the control wells, add 40 µL of phosphate buffer (with the same percentage of DMSO as the sample wells), 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution.

    • For the blank wells, add 120 µL of phosphate buffer and 40 µL of the tyrosinase solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear phase of the absorbance vs. time curve).

    • The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

G start Start prep_reagents Prepare Reagents: - Tyrosinase - L-DOPA - Test Compounds start->prep_reagents plate_setup Plate Setup (96-well): - Add Test Compound - Add Buffer - Add Tyrosinase prep_reagents->plate_setup pre_incubation Pre-incubate (37°C, 10 min) plate_setup->pre_incubation reaction_start Initiate Reaction (Add L-DOPA) pre_incubation->reaction_start measurement Measure Absorbance (475 nm, 20 min) reaction_start->measurement analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measurement->analysis end End analysis->end

Cellular Melanin Content and Cytotoxicity Assay

This assay evaluates the ability of a compound to reduce melanin production in a cellular context and assesses its potential toxicity.

Materials:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound, Kojic Acid, Hydroquinone

  • Phosphate-Buffered Saline (PBS)

  • 1 N NaOH with 10% DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 6-well and 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed B16F10 cells in 6-well plates at a density of 2 x 10^5 cells/well and in 96-well plates at 5 x 10^3 cells/well.

    • Allow cells to adhere for 24 hours.

    • Treat the cells with various concentrations of this compound, kojic acid, or hydroquinone for 48-72 hours.

  • Melanin Content Assay (from 6-well plates):

    • Wash the cells with PBS and lyse them with 1 N NaOH containing 10% DMSO.

    • Incubate at 80°C for 1 hour to solubilize the melanin.

    • Measure the absorbance of the lysate at 405 nm.

    • Normalize the melanin content to the total protein concentration determined by a BCA assay.

  • Cytotoxicity Assay (from 96-well plates):

    • After the treatment period, add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the untreated control.

G cluster_melanin Melanin Content Assay cluster_cytotoxicity Cytotoxicity Assay start Start cell_seeding Seed B16F10 Cells (6-well and 96-well plates) start->cell_seeding adhesion Allow Adhesion (24 hours) cell_seeding->adhesion treatment Treat with Compounds (48-72 hours) adhesion->treatment wash_melanin Wash with PBS treatment->wash_melanin add_mtt Add MTT treatment->add_mtt lyse_melanin Lyse Cells (NaOH/DMSO) wash_melanin->lyse_melanin solubilize Solubilize Melanin (80°C) lyse_melanin->solubilize measure_melanin Measure Absorbance (405 nm) solubilize->measure_melanin normalize Normalize to Protein Content measure_melanin->normalize end End normalize->end incubate_mtt Incubate (4 hours) add_mtt->incubate_mtt dissolve Dissolve Formazan (DMSO) incubate_mtt->dissolve measure_cyto Measure Absorbance (570 nm) dissolve->measure_cyto calculate_viability Calculate Cell Viability measure_cyto->calculate_viability calculate_viability->end

Conclusion and Future Directions

This guide establishes a framework for the validation of this compound as a tyrosinase inhibitor. Based on the structure-activity relationships of related halogenated cinnamic acids, it is hypothesized that this compound possesses inhibitory activity against tyrosinase. The provided experimental protocols offer a robust methodology for the empirical determination of its IC50 value, inhibition kinetics, and cellular efficacy.

Future research should focus on obtaining direct experimental data for this compound to confirm these hypotheses. Further investigations into its mechanism of action, including kinetic analysis and molecular docking studies, will provide a more complete understanding of its interaction with tyrosinase. Additionally, comprehensive safety and toxicological studies are essential before it can be considered for any therapeutic or cosmetic applications. This guide serves as a foundational document to direct these future research endeavors.

References

A Comparative Guide to the COX-2 Inhibitory Activity of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a pivotal strategy for developing safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[1] Cinnamic acid and its derivatives have emerged as a promising class of natural and synthetic compounds exhibiting significant COX-2 inhibitory potential. This guide provides a comprehensive comparison of the COX-2 inhibitory activity of various cinnamic acid derivatives, supported by experimental data and detailed protocols to empower researchers in this field.

The Rationale for Targeting COX-2 with Cinnamic Acid Scaffolds

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostanoids. Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and significantly upregulated during inflammation.[2] The selective inhibition of COX-2 is therefore a key therapeutic goal to mitigate inflammation while minimizing the adverse effects associated with non-selective NSAIDs.

Cinnamic acid, a naturally occurring organic acid found in cinnamon and other plants, provides a versatile scaffold for the design and synthesis of novel COX-2 inhibitors.[3] Its derivatives have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The structural features of cinnamic acid derivatives can be readily modified to enhance their potency and selectivity for the COX-2 enzyme.

Comparative Analysis of COX-2 Inhibition by Cinnamic Acid Derivatives

The efficacy of various cinnamic acid derivatives as COX-2 inhibitors has been evaluated in numerous studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these compounds against COX-1 and COX-2, providing a clear comparison of their potency and selectivity. Celecoxib, a well-established selective COX-2 inhibitor, is included for reference.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference Compound
Cinnamic Acid Derivatives
Caffeic acid diethyl ester (CA-DE)Inactive88.5% inhibition at 100 µM; 30.5% inhibition at 20 µMSelective for COX-2
Compound 9 (a hexylamide derivative)-3.0 ± 0.3-
Compound 10 (a hexylamide derivative)-2.4 ± 0.6-
Compound 23 (a hexylamide derivative)-1.09 ± 0.09-
Reference Compound
Celecoxib826.812
Celecoxib (in Sf9 cells)-0.04-

Note: The inhibitory activities and selectivity can vary depending on the specific assay conditions and cell types used.

Structure-Activity Relationship Insights

The development of potent and selective COX-2 inhibitors from the cinnamic acid scaffold is guided by key structure-activity relationships (SAR). Research has consistently shown that:

  • Phenolic Hydroxyl Groups: The presence of phenolic hydroxyl groups on the aromatic ring is often crucial for both COX-1 and COX-2 inhibition.[1]

  • Bulky Hydrophobic Groups: The introduction of bulky, hydrophobic di-tert-butyl groups on the phenyl ring significantly contributes to selective COX-2 inhibition.[1]

  • Esterification: Esterification of hydroxycinnamic acids has been shown to improve both COX-1 and COX-2 inhibitory activities. Diethyl esters, in particular, have demonstrated selectivity towards COX-2.[4]

  • Amide Linkages: The conversion of the carboxylic acid group to various amides has also yielded potent and selective COX-2 inhibitors.[1]

Experimental Protocols for Assessing COX-2 Inhibition

To ensure the reliability and reproducibility of findings, standardized experimental protocols are essential. The following are detailed methodologies for two common in vitro assays used to evaluate the COX-2 inhibitory activity of cinnamic acid derivatives.

Human Whole Blood Assay

This assay provides a physiologically relevant environment for assessing COX-2 inhibition by utilizing whole human blood.

Principle: COX-1 activity is measured by the production of thromboxane B2 (TXB2) during blood clotting, while COX-2 activity is induced by lipopolysaccharide (LPS) and measured by the production of prostaglandin E2 (PGE2).

Step-by-Step Protocol:

  • Blood Collection: Draw fresh venous blood from healthy, drug-free volunteers into heparinized tubes.

  • COX-1 Assay (TXB2 Production):

    • Aliquot 1 mL of whole blood into tubes.

    • Add the test compound (cinnamic acid derivative) or vehicle control (e.g., DMSO).

    • Allow the blood to clot by incubating at 37°C for 1 hour.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the serum.

    • Collect the serum and store at -20°C until analysis.

    • Measure the TXB2 concentration in the serum using a commercially available enzyme immunoassay (EIA) kit.

  • COX-2 Assay (PGE2 Production):

    • Aliquot 1 mL of whole blood into tubes.

    • Add the test compound or vehicle control.

    • Add LPS (e.g., 10 µg/mL) to induce COX-2 expression.

    • Incubate the blood at 37°C for 24 hours.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the plasma.

    • Collect the plasma and store at -20°C until analysis.

    • Measure the PGE2 concentration in the plasma using a commercially available EIA kit.

  • Data Analysis: Calculate the percent inhibition of COX-1 and COX-2 activity for each compound concentration and determine the IC50 values.

Causality Behind Experimental Choices: The use of whole blood provides a more physiologically relevant matrix compared to isolated enzyme assays, as it contains all the cellular and protein components that can influence drug activity. LPS is a potent inducer of COX-2, mimicking the inflammatory conditions under which this enzyme is upregulated.

Caption: Workflow of the Human Whole Blood Assay for COX-1 and COX-2 Inhibition.

Enzyme Immunoassay (EIA) for COX-2 Inhibition

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-2.

Principle: The assay quantifies the amount of prostaglandin E2 (PGE2) produced by the enzymatic conversion of arachidonic acid by recombinant human COX-2. The inhibition of this reaction by a test compound is measured.[5]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all reagents, including reaction buffer, heme, arachidonic acid, and the test compound dilutions, according to the manufacturer's instructions of a commercially available COX inhibitor screening kit.

  • Enzyme Reaction:

    • In a 96-well plate, add the reaction buffer, heme, and recombinant human COX-2 enzyme to each well.

    • Add the test compound at various concentrations or a vehicle control.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding arachidonic acid to each well.

    • Incubate at 37°C for a short period (e.g., 2 minutes).

    • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • PGE2 Quantification (ELISA):

    • Transfer the reaction mixture to an ELISA plate pre-coated with a capture antibody for PGE2.

    • Add a PGE2-horseradish peroxidase (HRP) conjugate and incubate.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution (e.g., TMB) and incubate to allow color development.

    • Stop the color development with a stop solution.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of PGE2. Calculate the concentration of PGE2 produced in each sample and determine the percent inhibition and IC50 value for the test compound.

Causality Behind Experimental Choices: This assay provides a direct measure of enzyme inhibition, free from the complexities of a cellular environment. The use of a specific substrate (arachidonic acid) and the detection of a specific product (PGE2) ensure the assay's specificity for COX-2 activity.

The Underlying Signaling Pathways

The expression of COX-2 is tightly regulated by complex signaling pathways, primarily the NF-κB and MAPK pathways, which are activated by pro-inflammatory stimuli.[2][6] Cinnamic acid derivatives can exert their anti-inflammatory effects not only by directly inhibiting the COX-2 enzyme but also by modulating these upstream signaling cascades.

COX2_Signaling_Pathway stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) receptor Cell Surface Receptors stimuli->receptor mapk_pathway MAPK Pathway (ERK, JNK, p38) receptor->mapk_pathway nfkb_pathway NF-κB Pathway receptor->nfkb_pathway transcription_factors Activation of Transcription Factors (e.g., AP-1, NF-κB) mapk_pathway->transcription_factors nfkb_pathway->transcription_factors cox2_gene COX-2 Gene Transcription transcription_factors->cox2_gene cox2_protein COX-2 Protein Synthesis cox2_gene->cox2_protein prostaglandins Prostaglandins (PGE2) arachidonic_acid Arachidonic Acid arachidonic_acid->prostaglandins COX-2 inflammation Inflammation & Pain prostaglandins->inflammation cinnamic_derivatives Cinnamic Acid Derivatives cinnamic_derivatives->mapk_pathway Potential Modulation cinnamic_derivatives->nfkb_pathway Potential Modulation cinnamic_derivatives->cox2_protein Direct Inhibition

Caption: COX-2 Signaling Pathway and a Cinnamic Acid Derivative's Potential Sites of Action.

Conclusion and Future Directions

Cinnamic acid derivatives represent a valuable and versatile class of compounds for the development of novel and selective COX-2 inhibitors. Their favorable safety profile and amenability to chemical modification make them attractive candidates for further investigation. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring their potential in in vivo models of inflammation and pain. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to advance the discovery and development of the next generation of cinnamic acid-based anti-inflammatory agents.

References

The Strategic Impact of Fluorination on Cinnamic Acid Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fluorinated Cinnamic Acids in Drug Discovery

Cinnamic acid and its derivatives, a class of naturally occurring phenolic compounds, have long been a focal point of medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2][3][4] The inherent versatility of the cinnamic acid scaffold, with its reactive carboxylic acid function, phenyl ring, and α,β-unsaturated system, allows for extensive synthetic modification to enhance its therapeutic potential.[5][6][7]

In recent years, the strategic incorporation of fluorine atoms into the cinnamic acid backbone has emerged as a powerful tool in drug design. Fluorine, with its unique electronic properties, small size, and high electronegativity, can profoundly influence a molecule's physicochemical and biological characteristics.[8] The introduction of fluorine can modulate acidity, lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced potency and improved pharmacokinetic profiles.[8] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of fluorinated cinnamic acids across various biological targets, supported by experimental data and detailed protocols to aid researchers in this dynamic field.

Enzyme Inhibition: A Key Mechanism of Action

The ability of cinnamic acid derivatives to inhibit specific enzymes is a cornerstone of their therapeutic effects. Fluorination has been shown to significantly enhance this inhibitory activity against a range of enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

AChE and BChE are critical enzymes in the nervous system, and their inhibition is a key strategy in the management of Alzheimer's disease. Studies have shown that the introduction of fluorine to the cinnamic acid scaffold can lead to potent and selective cholinesterase inhibitors.

A systematic study of fluorinated and chlorinated cinnamic acid derivatives revealed that para-substituted compounds generally exhibit potent activity against AChE and weaker activity against BChE, while ortho-substituted analogs show the opposite trend.[9] Notably, the nature of the substituent on the carboxylic acid group also plays a crucial role, with pyrrolidine and piperidine side chains leading to more potent AChE inhibition than N,N-diethylamino side chains.[9] An enzyme kinetic study of a particularly potent para-fluorinated derivative demonstrated a mixed-type inhibitory effect on AChE.[9]

Table 1: Comparative Cholinesterase Inhibitory Activity of Fluorinated Cinnamic Acid Derivatives

CompoundSubstitutionTarget EnzymeIC50 (µM)Inhibition Type
Parent Compound NoneAChE> 50-
Compound 6d 4-FAChE1.11 ± 0.08Mixed
Compound 6d 4-FBChE51.71 ± 2.13-
Ortho-fluoro analog 2-FAChEHigher IC50-
Ortho-fluoro analog 2-FBChELower IC50-

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the determination of AChE inhibitory activity using the spectrophotometric method developed by Ellman.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (fluorinated cinnamic acid derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute further with phosphate buffer.

  • Assay in 96-well Plate:

    • To each well, add 20 µL of the test compound solution at different concentrations.

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of the AChE solution and incubate at 37°C for 15 minutes.

    • Add 10 µL of the DTNB solution.

    • Initiate the reaction by adding 10 µL of the ATCI solution.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.

A comparative study of trans-3,4-difluorocinnamic acid and its non-fluorinated analog, trans-cinnamic acid, as inhibitors of mushroom tyrosinase revealed that both are competitive inhibitors. The fluorinated derivative showed a slightly enhanced inhibitory activity, as indicated by a lower IC50 value.[10] This suggests that the electron-withdrawing nature of the fluorine atoms may subtly influence the binding of the compound to the enzyme's active site.[10]

Table 2: Comparative Tyrosinase Inhibitory Activity

CompoundTarget EnzymeInhibition TypeIC50 (mM)
trans-3,4-Difluorocinnamic acid Mushroom TyrosinaseCompetitive0.78 ± 0.02
trans-Cinnamic acid Mushroom TyrosinaseCompetitive0.80 ± 0.02

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol describes the determination of tyrosinase inhibitory activity using L-DOPA as a substrate.

Materials:

  • Mushroom tyrosinase

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Phosphate buffer (pH 6.8)

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay in 96-well Plate:

    • To each well, add 40 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of the tyrosinase solution.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 475 nm at regular intervals for 20 minutes.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition.

    • Determine the IC50 value.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Cinnamic acid derivatives have demonstrated promising anticancer properties, and fluorination has been shown to enhance this activity.[1][5]

Cytotoxicity against Cancer Cell Lines

Fluorinated cinnamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For instance, a series of p-fluorocinnamide derivatives showed variable antiproliferative activity against the HepG2 liver cancer cell line.[5] One particular imidazolone derivative bearing a fluorinated cinnamide moiety displayed potent antiproliferative activity with an IC50 value of 4.23 µM, which was more potent than the standard drug staurosporine (IC50 = 5.59 µM).[5] Further studies on this compound revealed that it induced cell cycle arrest at the G1 phase and promoted apoptosis.[5]

Table 3: Cytotoxic Activity of Fluorinated Cinnamide Derivatives against HepG2 Cells

CompoundIC50 (µM)
Imidazolone derivative 6 4.23
Staurosporine (standard) 5.59
N-phenyl-4-fluorocinnamides 2a 53.20

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds

  • 96-well plate

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the fluorinated cinnamic acid derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value.

Antimicrobial Activity: A Renewed Interest

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Cinnamic acid derivatives have long been known for their antimicrobial properties, and fluorination can enhance this activity.[1][3]

Antibacterial and Antitubercular Activity

Studies have shown that fluorinated cinnamic acid derivatives can exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. The position of the fluorine atom is critical, with a 4-fluoro substitution on the phenyl ring being particularly favorable for anti-tuberculosis activity.[1] One study reported a 4-fluorophenyl substituted cinnamic acid derivative with an impressive IC50 of 0.36 µg/mL against M. tuberculosis.[1]

Table 4: Comparative Antimicrobial Activity of Fluorinated Cinnamic Acid Derivatives

CompoundSubstitutionTarget OrganismMIC (µg/mL)
Compound 17 4-FM. tuberculosis0.36
Cinnamic acid NoneM. tuberculosis>100

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, M. tuberculosis)

  • Bacterial growth medium (e.g., Mueller-Hinton broth)

  • Test compounds

  • 96-well microplate

  • Incubator

Procedure:

  • Compound Preparation:

    • Prepare a series of twofold dilutions of the test compounds in the growth medium in a 96-well plate.

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation:

    • Add the bacterial inoculum to each well of the microplate. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plate at the appropriate temperature and for the required duration for the specific bacterial strain.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Mechanistic Insights: The Role of Fluorine in Modulating Signaling Pathways

The enhanced biological activity of fluorinated cinnamic acids can be attributed to several factors, including increased metabolic stability, altered electronic properties, and improved membrane permeability.[8] Furthermore, these compounds can modulate key intracellular signaling pathways involved in inflammation and cancer.

Inhibition of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of inflammation, cell proliferation, and survival.[11][12] Dysregulation of these pathways is implicated in various diseases, including cancer and inflammatory disorders. Cinnamic acid derivatives have been shown to inhibit these pathways, and fluorination can potentially enhance this effect.[2][13]

For instance, some cinnamic acid derivatives have been reported to suppress the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα, thereby blocking the nuclear translocation of NF-κB.[13] Similarly, certain derivatives can inhibit the MAPK pathway, which is upstream of NF-κB activation.[14] The electron-withdrawing nature of fluorine can enhance the interaction of these compounds with key proteins in these pathways.

Diagram 1: Simplified Overview of NF-κB and MAPK Inhibition by Fluorinated Cinnamic Acids

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPK_Pathway MAPK Pathway (e.g., p38, JNK, ERK) Receptor->MAPK_Pathway IKK IKK Complex MAPK_Pathway->IKK NFkB_IkB NF-κB/IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation Fluorinated_Cinnamic_Acid Fluorinated Cinnamic Acid Fluorinated_Cinnamic_Acid->MAPK_Pathway Inhibits Fluorinated_Cinnamic_Acid->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Induces

Caption: Fluorinated cinnamic acids can inhibit inflammatory responses by targeting the MAPK and NF-κB signaling pathways.

Diagram 2: Experimental Workflow for Assessing SAR of Fluorinated Cinnamic Acids

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & SAR cluster_3 Mechanistic Studies Synthesis Synthesis of Fluorinated Cinnamic Acid Analogs Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Enzyme_Assays Enzyme Inhibition Assays (AChE, Tyrosinase, COX-2) Characterization->Enzyme_Assays Cell_Assays Cytotoxicity & Antimicrobial Assays (MTT, MIC) Characterization->Cell_Assays Data_Collection Collect IC50/MIC values Enzyme_Assays->Data_Collection Cell_Assays->Data_Collection SAR_Analysis Structure-Activity Relationship Analysis Data_Collection->SAR_Analysis Kinetics Enzyme Kinetics SAR_Analysis->Kinetics Docking Molecular Docking SAR_Analysis->Docking Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) SAR_Analysis->Pathway_Analysis

Caption: A typical workflow for the synthesis, biological evaluation, and mechanistic study of fluorinated cinnamic acids.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the cinnamic acid scaffold has proven to be a highly effective strategy for enhancing its therapeutic potential across a range of biological targets. The position and number of fluorine substituents, as well as modifications to the carboxylic acid moiety, are critical determinants of activity and selectivity. This guide has provided a comparative overview of the SAR of fluorinated cinnamic acids, supported by experimental data and detailed protocols to facilitate further research.

Future investigations should focus on a more systematic exploration of polyfluorinated cinnamic acid derivatives to further refine our understanding of their SAR. Advanced computational modeling and detailed mechanistic studies will be crucial in elucidating the precise molecular interactions that govern their enhanced activity. The development of fluorinated cinnamic acid derivatives with optimized pharmacokinetic and pharmacodynamic properties holds significant promise for the discovery of novel therapeutics for a variety of diseases.

References

A Comparative Guide to the Physicochemical Properties of Fluorocinnamic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is a critical exercise in optimizing for efficacy, safety, and favorable pharmacokinetics. Fluorination, in particular, has emerged as a powerful tool, capable of profoundly altering a molecule's electronic and steric properties. This guide offers an in-depth comparison of the ortho-, meta-, and para-isomers of fluorocinnamic acid, focusing on two cornerstone physicochemical parameters: the acid dissociation constant (pKa) and the partition coefficient (logP). Understanding the subtle yet significant impact of fluorine's position on these properties is paramount for researchers, medicinal chemists, and drug development professionals seeking to harness the unique advantages of this halogen in rational drug design.

The Decisive Role of pKa and logP in "Drug-Likeness"

The journey of a drug molecule from administration to its target is governed by its physicochemical characteristics. The pKa and logP are fundamental descriptors that provide critical insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • pKa (Acid Dissociation Constant): This value indicates the strength of an acid in solution. It determines the extent of a molecule's ionization at a given pH. Since many biological environments, from the stomach (pH ~1.5-3.5) to the blood (pH ~7.4), have distinct pH values, a drug's pKa dictates its charge state in these compartments. The ionization state is a key determinant of properties like solubility and membrane permeability.[1][2] A drug that is non-ionized can more readily cross lipid cell membranes, whereas an ionized drug is typically more water-soluble.[1]

  • logP (Partition Coefficient): This parameter measures a compound's lipophilicity, or its affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is defined as the logarithm of the ratio of the compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water). LogP is a crucial predictor of how a drug will behave in the body; for instance, it influences membrane permeability, plasma protein binding, and metabolic stability.

Together, pKa and logP are integral components of frameworks like Lipinski's Rule of Five , a widely used guideline for evaluating the "drug-likeness" of a chemical compound for oral administration.[3][4][5] This rule suggests that poor absorption or permeation is more likely when a compound violates certain criteria, including a logP value greater than 5.[5][6]

Comparative Data: Fluorocinnamic Acid Isomers

The introduction of a single fluorine atom to the cinnamic acid scaffold results in measurable shifts in acidity and lipophilicity. The following table summarizes the pKa and logP values for the parent compound and its ortho-, meta-, and para-fluorinated isomers.

CompoundStructurepKalogP
Cinnamic Acid trans-3-phenyl-2-propenoic acid4.44[3]2.13[3]
2-Fluorocinnamic Acid (ortho) (E)-3-(2-fluorophenyl)prop-2-enoic acid4.10 (Predicted)[3]1.9 (Computed)[3][4]
3-Fluorocinnamic Acid (meta) (E)-3-(3-fluorophenyl)prop-2-enoic acid4.29 (Predicted)[3]2.2 (Predicted)[3]
4-Fluorocinnamic Acid (para) (E)-3-(4-fluorophenyl)prop-2-enoic acid4.43 (Predicted)[3]1.92 (Calculated)[3]

Analysis of Physicochemical Trends

Acidity (pKa): The Interplay of Inductive and Steric Effects

A lower pKa value signifies a stronger acid. The data reveals a clear trend in the acidity of the fluorocinnamic acid isomers, driven by the powerful electronic influence of the fluorine atom.

  • General Effect of Fluorine: Fluorine is the most electronegative element, giving it a strong electron-withdrawing inductive effect (-I) .[7] This effect pulls electron density away from the aromatic ring and, by extension, from the carboxylic acid group. This withdrawal of electron density stabilizes the resulting carboxylate anion (COO⁻) formed upon deprotonation, thereby increasing the acidity of the molecule (lowering its pKa) compared to the unsubstituted benzoic or cinnamic acid.[8][9]

  • Positional Isomers:

    • Ortho Isomer (2-Fluorocinnamic Acid): This isomer is the most acidic of the three (lowest pKa). This enhanced acidity is attributed to the "ortho-effect." [10][11] This phenomenon, observed in many ortho-substituted benzoic acids, is believed to be a combination of steric and electronic factors.[8][12] The steric hindrance from the ortho-substituent forces the carboxyl group to twist out of the plane of the benzene ring.[11][12] This twisting inhibits resonance between the carboxyl group and the ring, which in turn increases the acidity of the carboxyl group.[11] Furthermore, the inductive effect of the fluorine is strongest at the ortho position due to its close proximity to the carboxylic acid.

    • Meta Isomer (this compound): In the meta position, the fluorine atom exerts its strong -I effect, stabilizing the carboxylate anion and making the molecule more acidic than unsubstituted cinnamic acid. Resonance effects are generally considered to have minimal influence from the meta position.

    • Para Isomer (4-Fluorocinnamic Acid): The para isomer is the least acidic of the three fluorinated derivatives, with a pKa very close to that of cinnamic acid itself. While the fluorine atom still exerts a -I effect, it also has an electron-donating mesomeric (or resonance) effect (+M) due to its lone pairs of electrons.[7] In the para position, this +M effect can donate electron density into the ring, partially counteracting the electron-withdrawing inductive effect and destabilizing the carboxylate anion relative to the ortho and meta isomers.

Lipophilicity (logP): A More Nuanced Influence

The effect of fluorination on lipophilicity is less straightforward. While often used to increase lipophilicity in drug design, the small size and high electronegativity of a single fluorine atom can have varied effects depending on the molecular context.[3]

  • Ortho and Para Isomers: Both the 2-fluoro and 4-fluoro isomers exhibit a slightly lower logP than the parent cinnamic acid, indicating they are marginally less lipophilic (more hydrophilic). This may be due to the increased polarity of the C-F bond and its potential to engage in hydrogen bonding interactions with water.

  • Meta Isomer: The 3-fluoro isomer is predicted to have a slightly higher logP than cinnamic acid, suggesting a modest increase in lipophilicity. The precise reasons for these subtle differences are complex, involving a balance of factors including changes in molecular surface area, dipole moment, and hydration.

Experimental Protocols

To ensure the trustworthiness and reproducibility of physicochemical data, standardized experimental protocols are essential. Below are detailed methodologies for the determination of pKa and logP.

Protocol 1: Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the acid with a standardized base while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[13][14]

Methodology:

  • Solution Preparation:

    • Prepare a ~0.1 M solution of the fluorocinnamic acid isomer in deionized, carbonate-free water. If solubility is limited, a co-solvent like methanol may be used, though this requires extrapolation to determine the pKa in pure water.[14] A typical sample concentration is at least 10⁻⁴ M.[14]

    • Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

    • Prepare standard buffer solutions for pH meter calibration (e.g., pH 4.0, 7.0, and 10.0).

  • Instrumentation Setup:

    • Calibrate a high-precision pH meter using the standard buffer solutions.

    • Place a known volume (e.g., 20 mL) of the acid solution into a temperature-controlled titration vessel equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Purge the solution with nitrogen to remove dissolved CO₂.

  • Titration Procedure:

    • Begin stirring the solution at a constant rate.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.1 mL) using a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of rapid pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

    • Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point. The volume at this peak can be used to accurately determine the half-equivalence volume.

Diagram: Workflow for pKa Determination by Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Prepare Acid Solution (~0.1 M) prep3 Calibrate pH Meter (Buffers pH 4, 7, 10) prep2 Prepare Standardized 0.1 M NaOH titrate1 Titrate Sample with NaOH prep3->titrate1 titrate2 Record pH vs. Volume Added titrate1->titrate2 analysis1 Plot Titration Curve (pH vs. Volume) titrate2->analysis1 analysis2 Determine Equivalence Point (e.g., 1st Derivative) analysis1->analysis2 analysis3 Calculate pKa (pH at 1/2 Equivalence Point) analysis2->analysis3

Caption: Workflow for pKa determination.

Protocol 2: Determination of logP by the Shake-Flask Method

This is the traditional and "gold standard" method for experimentally determining the partition coefficient. It directly measures the distribution of a solute between n-octanol and water.[15]

Methodology:

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water (typically a buffer, e.g., phosphate buffer at pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the fluorocinnamic acid isomer in the pre-saturated aqueous phase to create a stock solution of known concentration. The concentration should be high enough for accurate measurement in both phases.

  • Partitioning:

    • In a separatory funnel or vial, combine a known volume of the stock solution with a known volume of the pre-saturated n-octanol. The volume ratio can be adjusted depending on the expected lipophilicity of the compound.

    • Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases and reach equilibrium.[15]

    • Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.

  • Concentration Measurement:

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.[15]

    • Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve for the compound in each phase is required for accurate quantification.

  • Calculation:

    • Calculate the partition coefficient (P) using the formula: P = [Concentration]octanol / [Concentration]aqueous

    • Calculate logP by taking the base-10 logarithm of P.

Diagram: Workflow for logP Determination by Shake-Flask Method

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Pre-saturate n-octanol and aqueous buffer prep2 Prepare Stock Solution of Compound in Buffer prep1->prep2 part1 Combine Phases & Compound prep2->part1 part2 Shake to Reach Equilibrium part1->part2 part3 Separate Phases (e.g., Centrifuge) part2->part3 analysis1 Measure Concentration in Each Phase (HPLC/UV) part3->analysis1 analysis2 Calculate P = [C]octanol / [C]aqueous analysis1->analysis2 analysis3 Calculate logP analysis2->analysis3

Caption: Workflow for logP determination.

Conclusion and Implications for Drug Development

This guide demonstrates that the positional isomerism of a single fluorine atom on the cinnamic acid backbone has a distinct and predictable influence on the molecule's acidity and a more subtle effect on its lipophilicity.

  • The ortho-isomer is significantly more acidic due to a combination of inductive and steric effects (the ortho-effect).

  • The meta-isomer shows increased acidity due to the inductive effect.

  • The para-isomer's acidity is tempered by the opposing resonance effect of the fluorine atom.

  • Changes in lipophilicity are modest, with the ortho and para isomers becoming slightly more hydrophilic and the meta isomer slightly more lipophilic.

For drug development professionals, these differences are not merely academic. A change in pKa from 4.44 (cinnamic acid) to 4.10 (2-fluorocinnamic acid) means that at physiological pH (7.4), a higher fraction of the ortho-isomer will exist in its ionized, more water-soluble form. This could impact its ability to cross cell membranes but may improve its aqueous solubility. The subtle shifts in logP can also influence membrane partitioning, protein binding, and metabolic clearance.

By understanding these structure-property relationships, researchers can rationally select specific isomers as building blocks to fine-tune the ADME properties of a lead compound, ultimately accelerating the path toward a viable drug candidate. The data and protocols presented herein serve as a foundational resource for making these critical design decisions.

References

A Technical Guide to Investigating the Differential Cytotoxicity of 3-Fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my focus is on empowering researchers with the foundational knowledge and practical tools to explore novel therapeutic candidates. This guide delves into the cytotoxic potential of 3-Fluorocinnamic acid, a derivative of the naturally occurring cinnamic acid, with a specific focus on its comparative effects on cancer versus normal cell lines. While the broader class of cinnamic acid derivatives has shown promise as selective anticancer agents, specific experimental data on the 3-fluoro variant is not yet widely published. Therefore, this guide will provide a comprehensive framework for investigation, synthesizing established principles with actionable experimental protocols.

The Rationale for Investigating this compound

Cinnamic acid and its analogues are a well-established class of natural compounds with a variety of biological activities, including notable anticancer effects.[1][2] The core structure of cinnamic acid, with its phenyl ring and acrylic acid side chain, offers numerous sites for modification, allowing for the fine-tuning of its pharmacological properties.[2] The introduction of a fluorine atom, a common strategy in medicinal chemistry, can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its therapeutic index.

The central hypothesis is that the addition of a fluorine atom at the meta-position of the phenyl ring in this compound could enhance its cytotoxic potency and selectivity against cancer cells. This is based on observations that other cinnamic acid derivatives have demonstrated selective toxicity towards malignant cells while sparing their normal counterparts. For instance, studies have shown that certain derivatives are cytotoxic to various cancer cell lines while exhibiting minimal effects on normal peripheral blood mononuclear cells (PBMCs) and NIH3T3 fibroblasts.[3][4]

Understanding the Mechanism: Apoptosis and Cell Cycle Arrest

The anticancer activity of many cinnamic acid derivatives is attributed to their ability to induce programmed cell death, or apoptosis, and to halt the cell proliferation cycle.[4][5] The proposed mechanism often involves the modulation of key signaling pathways that regulate cell survival and death. For example, some derivatives have been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the executioners of apoptosis.[6] Furthermore, they can induce cell cycle arrest, often in the G0/G1 or G2/M phases, thereby preventing cancer cells from dividing.[7]

Based on the known mechanisms of related compounds, a plausible pathway for this compound-induced apoptosis is the extrinsic pathway, potentially initiated through the activation of death receptors like the TNF receptor 1 (TNFR1). This would lead to a caspase cascade, ultimately resulting in apoptosis.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3FCA This compound TNFR1 TNFR1 3FCA->TNFR1 Binds to/Activates Procaspase8 Pro-caspase 8 TNFR1->Procaspase8 Recruits & Cleaves Caspase8 Caspase 8 Procaspase8->Caspase8 Procaspase3 Pro-caspase 3 Caspase8->Procaspase3 Cleaves Caspase3 Caspase 3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed extrinsic apoptosis pathway for this compound.

A Framework for Comparative Cytotoxicity Analysis

To rigorously assess the differential cytotoxicity of this compound, a systematic in vitro investigation is required. The following section outlines a proposed experimental workflow and detailed protocols.

G start Start: Prepare this compound Stock Solution cell_culture Culture Cancer Cell Line (e.g., MCF-7) and Normal Cell Line (e.g., WI-38) start->cell_culture mtt Part 1: Determine IC50 via MTT Assay cell_culture->mtt apoptosis Part 2: Assess Apoptosis (Annexin V/PI Assay) mtt->apoptosis Use IC50 concentration cell_cycle Part 3: Analyze Cell Cycle (Propidium Iodide Staining) mtt->cell_cycle Use IC50 concentration data_analysis Data Analysis and Comparison apoptosis->data_analysis cell_cycle->data_analysis end Conclusion on Differential Cytotoxicity data_analysis->end

Caption: Experimental workflow for comparative cytotoxicity analysis.

Data Presentation: Hypothetical IC50 Values

The primary output of the initial cytotoxicity screening will be the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates higher cytotoxic potency. The selectivity index (SI) can be calculated as the ratio of the IC50 for the normal cell line to that of the cancer cell line, with a higher SI value indicating greater selectivity for cancer cells.

Table 1: Hypothetical IC50 Values of this compound

Cell LineTypeHypothetical IC50 (µM)Selectivity Index (SI)
MCF-7Human Breast Cancer1503.33
WI-38Normal Human Fibroblast500-

Note: These values are hypothetical and serve as a template for presenting experimental results.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow.

1. Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell line (e.g., MCF-7) and normal cell line (e.g., WI-38)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

    • Incubate for 48 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound at its predetermined IC50 concentration for 24 hours.

    • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze by flow cytometry within one hour.

3. Cell Cycle Analysis

This method uses propidium iodide to stain DNA and a flow cytometer to quantify the number of cells in each phase of the cell cycle.

  • Materials:

    • Treated and untreated cells

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

Conclusion and Future Directions

While direct experimental evidence for the differential cytotoxicity of this compound is still needed, the existing literature on related cinnamic acid derivatives provides a strong rationale for its investigation as a potential anticancer agent. The proposed experimental framework in this guide offers a robust starting point for researchers to systematically evaluate its efficacy and selectivity. Future studies should not only focus on a broader range of cancer and normal cell lines but also delve deeper into the specific molecular targets and signaling pathways modulated by this compound. Such research will be crucial in determining its potential for further preclinical and clinical development.

References

A Comparative Guide to the Antimicrobial Spectrum of 3-Fluorocinnamic Acid and Other Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Promise of Cinnamic Acid Derivatives in Antimicrobial Research

Cinnamic acid, a naturally occurring organic compound found in a variety of plants, and its derivatives have long been recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and notably, antimicrobial properties.[1][2] As the challenge of antimicrobial resistance continues to grow into a global health crisis, the scientific community is increasingly looking towards novel scaffolds for the development of new therapeutic agents. The cinnamic acid backbone presents a versatile platform for structural modification, allowing for the fine-tuning of its antimicrobial efficacy.[3]

This guide provides a comparative analysis of the antimicrobial spectrum of 3-Fluorocinnamic acid against other key cinnamic acid derivatives. We will delve into the structure-activity relationships that govern their potency, present available experimental data, detail the methodologies for assessing their antimicrobial activity, and explore their proposed mechanisms of action.

The Influence of Substitution on Antimicrobial Activity: A Comparative Analysis

The antimicrobial potency of cinnamic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. Modifications such as hydroxylation, methoxylation, and halogenation can dramatically alter the compound's interaction with microbial targets.

Halogenation: A Key Strategy for Enhancing Potency

The introduction of halogen atoms, particularly chlorine and fluorine, to the cinnamic acid structure has been investigated as a strategy to enhance antimicrobial activity. Halogenation can increase the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes.

While comprehensive, directly comparable data for a wide range of fluorinated cinnamic acids remains an area for further research, existing studies on halogenated derivatives provide valuable insights. For instance, 4-chlorocinnamic acid has demonstrated notable antibacterial activity.[2]

Unfortunately, specific Minimum Inhibitory Concentration (MIC) data for this compound is not widely available in the current body of published research. This highlights a significant knowledge gap and an opportunity for future investigation into the antimicrobial potential of this specific derivative. The data that is available for other derivatives allows for a preliminary understanding of structure-activity relationships.

Hydroxylation and Methoxylation: Modulating the Antimicrobial Spectrum

Naturally occurring phenolic cinnamic acids, such as p-coumaric acid (4-hydroxycinnamic acid) and ferulic acid (4-hydroxy-3-methoxycinnamic acid), exhibit well-documented antimicrobial properties.[4] The presence of hydroxyl and methoxy groups can influence the compound's antioxidant activity and its ability to interact with microbial enzymes and cell structures.

Comparative Antimicrobial Spectrum: A Look at the Data

To provide a quantitative comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for cinnamic acid and some of its derivatives against representative Gram-positive bacteria, Gram-negative bacteria, and fungi. It is crucial to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Candida albicans (Fungus) MIC (µg/mL)
Cinnamic Acid>1000[5]>1000[5]~250
This compound Data Not Available Data Not Available Data Not Available
4-Chlorocinnamic Acid---
p-Coumaric Acid256–128[4]>1024[4]-
Ferulic Acid1024–512[4]>1024[4]-

Note: The lack of consistent data across multiple derivatives tested under the same conditions underscores the need for comprehensive comparative studies in this area.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial research, providing a quantitative measure of a compound's potency. The following are standardized protocols for determining MIC values.

Broth Microdilution Method

This method is widely used to determine the MIC of an antimicrobial agent in a liquid medium.

Workflow for Broth Microdilution MIC Assay

G prep Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate. inoculum Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). inoculate Inoculate each well with the microbial suspension. inoculum->inoculate incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours). inoculate->incubate read Visually inspect the wells for turbidity or use a plate reader to measure absorbance. incubate->read mic The MIC is the lowest concentration of the compound that inhibits visible growth. read->mic

Caption: Workflow for determining MIC using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired concentrations.

  • Preparation of Inoculum:

    • From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension to the final required inoculum density, typically 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Add a standardized volume of the diluted inoculum to each well of the microtiter plate, including a positive control (broth and inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Cover the plate and incubate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

    • Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀) to determine the inhibition of growth.

Proposed Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for cinnamic acid and its derivatives is believed to be the disruption of microbial cell membrane integrity.[4][6] This disruption leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Proposed Mechanism of Action for Cinnamic Acid Derivatives

G cluster_membrane Microbial Cell Membrane membrane Lipid Bilayer disruption Disruption of Membrane Potential & Increased Permeability membrane->disruption compound Cinnamic Acid Derivative compound->membrane Intercalation leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) disruption->leakage death Inhibition of Cellular Processes & Cell Death leakage->death

References

A Comparative Guide to the Metabolic Stability of 3-Fluorocinnamic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding a compound's metabolic stability is a cornerstone of lead optimization. A molecule that is rapidly metabolized will have a short half-life and poor bioavailability, rendering it ineffective as a therapeutic agent.[1][2][3] Conversely, a compound that is too stable may accumulate and lead to toxicity. This guide provides an in-depth comparison of the metabolic stability of 3-Fluorocinnamic acid against its parent structure and other key analogs, grounded in established biochemical principles and supported by standard experimental protocols.

We will explore the causal relationships between chemical structure and metabolic fate, with a particular focus on the strategic use of fluorine—a common tactic in medicinal chemistry to enhance drug-like properties.[4][5][6]

The Metabolic Landscape of Cinnamic Acids

Cinnamic acid and its derivatives are a class of compounds recognized for a wide spectrum of biological activities.[7][8] In biological systems, their journey is often dictated by metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily located in the liver.[9]

The principal metabolic pathway for the cinnamic acid scaffold is aromatic hydroxylation.[10][11] Specifically, the enzyme cinnamate-4-hydroxylase (C4H), a member of the CYP73A family, catalyzes the hydroxylation of the phenyl ring at the para- (4-) position to form p-coumaric acid.[12][13] This position represents the primary "metabolic soft spot" of the molecule, an area susceptible to enzymatic attack that initiates clearance from the body.

The rate of this transformation is a direct measure of the compound's metabolic instability. Modifying the structure to slow this process is a key goal for medicinal chemists.

The Strategic Role of Fluorine in Enhancing Metabolic Stability

The introduction of fluorine into drug candidates is a powerful and widely used strategy to improve pharmacokinetic profiles.[5][14][15] This is due to several unique properties of the fluorine atom:

  • High Carbon-Fluorine (C-F) Bond Strength : The C-F bond (bond energy ~105.4 kcal/mol) is significantly stronger than a Carbon-Hydrogen (C-H) bond.[16] This makes it highly resistant to the oxidative processes catalyzed by CYP enzymes, effectively "shielding" a potential site of metabolism.[6][17]

  • Bioisosterism with Hydrogen : Fluorine's van der Waals radius (1.47 Å) is comparable to that of hydrogen (1.20 Å).[17] This allows it to replace hydrogen without introducing significant steric bulk, thereby preserving the molecule's ability to bind to its intended biological target.[16][17]

  • Potent Inductive Effects : As the most electronegative element, fluorine strongly withdraws electron density from adjacent atoms.[17] When placed on an aromatic ring, this effect can deactivate the ring towards electrophilic attack—the very mechanism of CYP-mediated hydroxylation—thus slowing the rate of metabolism even when the fluorine is not at the direct site of attack.[15][17]

Comparative Analysis: this compound vs. Key Analogs

By applying these principles, we can logically predict the relative metabolic stability of this compound compared to its parent compound and other fluorinated analogs.

CompoundStructureKey Structural Feature & Rationale for StabilityPredicted Relative Metabolic Stability
Cinnamic Acid Cinnamic Acid StructureBaseline. The unsubstituted phenyl ring is susceptible to hydroxylation, particularly at the electron-rich para-position, by CYP enzymes.[10][13]Low
This compound this compound StructureInductive Deactivation. The fluorine atom is not blocking the primary metabolic site (para-position). However, its strong electron-withdrawing effect deactivates the entire aromatic ring, making it less susceptible to electrophilic hydroxylation.[17] The rate of metabolism is therefore reduced.Moderate
4-Fluorocinnamic Acid 4-Fluorocinnamic Acid StructureMetabolic Blocking. The fluorine atom is placed directly at the primary "soft spot." The high strength of the C-F bond effectively prevents para-hydroxylation, forcing metabolism to occur through slower, alternative pathways.[4][6] This dramatically increases stability.High
3-(Trifluoromethoxy)cinnamic Acid 3-(Trifluoromethoxy)cinnamic Acid StructureCombined Effects. The trifluoromethoxy (-OCF₃) group is a powerful stability enhancer. It provides a strong deactivating inductive effect and can also sterically hinder access to the ring. This group is known to improve metabolic stability in biological systems.[18]Very High

Experimental Verification: The Liver Microsomal Stability Assay

Predictions must be validated with empirical data. The in vitro liver microsomal stability assay is the industry-standard method for this purpose.[1][9] It measures the rate at which a compound is metabolized by the primary Phase I enzymes, particularly CYPs, which are highly concentrated in this subcellular fraction.[9][19]

Experimental Workflow for Metabolic Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis cluster_data Data Interpretation A 1. Prepare Compound Stock (e.g., 10 mM in DMSO) E 5. Pre-warm Microsomes & Buffer Add Test Compound (Final conc. ~1 µM) A->E B 2. Thaw Liver Microsomes (Human, Rat, etc.) Keep on ice B->E C 3. Prepare Incubation Buffer (Phosphate buffer, pH 7.4) C->E D 4. Prepare NADPH Cofactor Solution (Regenerating system or direct) F 6. Initiate Reaction Add NADPH solution D->F E->F Pre-incubation G 7. Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 45 min) F->G Reaction starts H 8. Terminate Reaction (Add cold Acetonitrile + Internal Std.) G->H Quenching I 9. Centrifuge to Pellet Protein H->I J 10. Analyze Supernatant by LC-MS/MS I->J K 11. Quantify Parent Compound Remaining vs. Time J->K L 12. Plot ln(% Remaining) vs. Time K->L M 13. Calculate In Vitro Half-Life (t½) and Intrinsic Clearance (Clint) L->M Slope = -k

Caption: Workflow of the in vitro liver microsomal stability assay.

Detailed Protocol: Human Liver Microsome Stability Assay

This protocol provides a self-validating system by including positive controls (compounds with known metabolic rates) and negative controls (incubations without the essential cofactor).

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier, stored at -80°C)

  • Test Compounds (e.g., this compound, analogs) and Positive Controls (e.g., Dextromethorphan, Midazolam)[20]

  • Potassium Phosphate Buffer (100 mM, pH 7.4)[20][21]

  • NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) or 1 mM NADPH solution[19][21]

  • Acetonitrile (ACN), HPLC-grade, containing an analytical internal standard (IS)

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Preparation:

    • Thaw frozen human liver microsomes quickly in a 37°C water bath and immediately place on ice.[22]

    • Dilute the microsomal stock to a working concentration of 0.5 mg/mL protein in ice-cold phosphate buffer.[19]

    • Prepare test and control compounds in the incubation buffer to an initial concentration of 2 µM (from a DMSO stock, ensuring the final DMSO concentration is ≤ 0.25%).[19]

  • Incubation:

    • In a 96-well plate, combine the diluted microsomes and the test compound solution.

    • Include a "Negative Control" well for each compound where the NADPH solution will be replaced with buffer to check for non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative controls).[20] This is your T=0 reference point.

  • Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot from the incubation wells.[19]

    • Immediately terminate the reaction by adding the aliquot to a collection plate containing 3-4 volumes of ice-cold acetonitrile with the internal standard.[20][21] The cold ACN serves to precipitate the microsomal proteins and halt all enzymatic activity.

  • Sample Processing and Analysis:

    • Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the [% parent compound remaining] versus time.

    • The slope of the resulting line from linear regression analysis corresponds to the elimination rate constant (k).[21]

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[21]

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .[21]

Conclusion and Field Insights

The strategic fluorination of the cinnamic acid scaffold provides a clear and predictable method for enhancing metabolic stability. While direct blocking of the primary metabolic site (para-position) with an analog like 4-fluorocinnamic acid offers a robust solution, even non-blocking substitutions, as seen with This compound , can confer a significant stability advantage through electronic deactivation of the aromatic ring.

For drug development professionals, this comparative data underscores a critical principle: early and iterative assessment of metabolic stability is paramount.[2] The in vitro liver microsomal assay is a cost-effective, high-throughput tool that provides essential data to guide medicinal chemistry efforts.[2][19] By understanding the structure-metabolism relationships detailed in this guide, researchers can more rationally design molecules with optimized pharmacokinetic profiles, increasing the likelihood of identifying viable clinical candidates.

References

Safety Operating Guide

A Guide to the Proper Disposal of 3-Fluorocinnamic Acid: Safety, Compliance, and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel compounds are daily activities. Equally critical, though less discussed, is the responsible disposal of these chemical entities. 3-Fluorocinnamic acid, a halogenated organic compound, requires specific disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step approach to its proper disposal, grounded in established safety principles and regulatory standards.

Part 1: Hazard Profile and Initial Assessment

Before any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; its hazard profile dictates the necessity of meticulous handling and disposal.

According to safety data sheets (SDS), this compound presents several hazards:

  • Acute Oral Toxicity : The compound is classified as toxic or harmful if swallowed.[1][2][3]

  • Skin and Eye Irritation : It is known to cause serious skin and eye irritation.[1][2][4][5][6]

  • Respiratory Irritation : Inhalation of dust may cause respiratory irritation.[1][2][5][6]

Furthermore, its classification as a halogenated organic compound places it under specific regulatory scrutiny for disposal.[7][8] The carbon-fluorine bond is exceptionally strong, which can lead to the formation of hazardous byproducts like hydrogen fluoride (HF) during improper thermal decomposition.[9][10][11]

Table 1: Hazard Summary for this compound

Hazard ClassificationDescriptionPrimary Sources
Acute Toxicity, OralToxic if swallowed.Sigma-Aldrich, Thermo Fisher SDS[2][3]
Skin Corrosion/IrritationCauses skin irritation.Thermo Fisher, Synquest Labs SDS[1][5][6]
Serious Eye Damage/IrritationCauses serious eye irritation.Thermo Fisher, Sigma-Aldrich SDS[1][2][5]
STOT SE 3May cause respiratory irritation.Sigma-Aldrich, Thermo Fisher SDS[2][3][6]
Aquatic Hazard (Acute)Harmful to aquatic life.Sigma-Aldrich SDS

Part 2: Core Disposal Protocol: Segregation and Containment

The foundational principle for managing chemical waste is meticulous segregation. Cross-contamination of waste streams can lead to dangerous reactions and complicates the disposal process, often increasing costs and regulatory risk.

Step-by-Step Waste Collection Protocol
  • Designate a Waste Container : Use a clean, dry, and chemically compatible container specifically for this compound waste. The container must have a secure, tight-fitting lid.[4][12]

  • Labeling : Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones, exclamation mark).[12] All chemical waste containers must be labeled at the time the first drop of waste is added.[12]

  • Segregation : Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[12] This is a critical step. Halogenated waste streams require specific disposal methods, typically high-temperature incineration.[12]

  • Storage : Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[4] This area should be away from incompatible materials and ignition sources, in compliance with OSHA standards for chemical storage.[13]

Part 3: Primary Disposal Pathway: Licensed Waste Management

For the vast majority of laboratories, the safest and most compliant method for disposing of this compound is to transfer it to a licensed hazardous waste disposal contractor.[4][5]

Causality : Licensed contractors are equipped with the specialized facilities and permits required to handle and destroy halogenated organic compounds in accordance with EPA regulations.[14][15] The primary destruction method is high-temperature incineration in a unit equipped with appropriate afterburners and scrubbers to neutralize acidic gases like hydrogen fluoride (HF) that are formed during combustion.[4][10][11]

Part 4: Spill Management and Emergency Procedures

Accidents happen, and a clear, rehearsed spill response plan is a mandatory component of laboratory safety, as outlined by OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards.[16][17][18]

Step-by-Step Spill Cleanup
  • Evacuate and Ventilate : Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.

  • Wear Appropriate PPE : At a minimum, this includes a lab coat, safety goggles or face shield, and chemical-resistant gloves. For larger spills, a dust mask (e.g., N95) is required to prevent inhalation.[2][3]

  • Contain and Collect : Gently sweep up the solid material, taking care to avoid generating dust. Place the collected material and any contaminated cleaning supplies into a designated, sealed container for hazardous waste.

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose : The sealed container with the spill cleanup material must be disposed of as this compound waste, following the protocols outlined above.[4]

Part 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generated: This compound spill_check Is this a spill? start->spill_check spill_proc Follow Spill Management Protocol (Sweep, Contain, Label) spill_check->spill_proc Yes collect Place waste in designated, labeled Halogenated Waste container spill_check->collect No (Routine Disposal) spill_proc->collect closed Keep container securely closed when not in use collect->closed storage Store in designated cool, dry, well-ventilated area closed->storage full_check Is container full? storage->full_check full_check->storage No arrange_pickup Arrange for pickup by a licensed hazardous waste contractor full_check->arrange_pickup Yes end Waste Properly Disposed arrange_pickup->end

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 3-Fluorocinnamic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: A comprehensive guide to the safe handling of 3-Fluorocinnamic acid, focusing on the critical role of Personal Protective Equipment (PPE) in your operational workflow. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a secure laboratory environment.

Understanding the Risks: The "Why" Behind the Precautions

This compound is a valuable reagent in pharmaceutical research and organic synthesis. However, its utility is accompanied by potential health hazards that necessitate rigorous safety protocols. Understanding the nature of these risks is the foundational step in building a culture of safety and ensuring the well-being of all laboratory personnel.

This compound is classified as an irritant to the skin, eyes, and respiratory tract.[1][2] Furthermore, some safety data sheets (SDS) indicate that it can be toxic if swallowed.[3][4] The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact. Therefore, the selection and proper use of Personal Protective Equipment (PPE) are not merely procedural formalities but are scientifically-driven measures to mitigate these specific risks.

The causality behind each PPE recommendation is directly linked to these hazards. For instance, the requirement for respiratory protection stems from the risk of inhaling fine particles of the acid, which can lead to respiratory irritation.[1][2] Similarly, the mandate for eye and skin protection is a direct countermeasure to its irritant properties.[4][5]

Core Personal Protective Equipment (PPE) for this compound

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the minimum required PPE, with detailed explanations in the subsequent sections.

PPE ComponentSpecificationPurpose
Respiratory Protection NIOSH-approved N95 dust mask or higherTo prevent inhalation of airborne particles.
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from dust and splashes.
Hand Protection Nitrile or other chemically resistant glovesTo prevent skin contact and irritation.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection: A Barrier Against Inhalation

When handling this compound in its powdered form, the generation of dust is a significant concern. Inhalation of these fine particles can lead to irritation of the respiratory system.[1][2]

Operational Protocol:

  • Always handle the solid compound in a well-ventilated area, preferably within a chemical fume hood.[4][6]

  • A NIOSH-approved N95 dust mask is the minimum respiratory protection required.[3] For procedures with a higher potential for dust generation, a higher level of respiratory protection may be necessary.

  • Ensure the respirator is properly fitted to form a tight seal around the nose and mouth.

Eye Protection: Shielding a Critical Sensory Organ

Direct contact of this compound dust with the eyes can cause serious irritation.[1][4]

Operational Protocol:

  • Chemical safety goggles that provide a complete seal around the eyes are mandatory.[5][6]

  • For operations with a significant risk of splashing or dust generation, a face shield should be worn in addition to safety goggles.

  • Ensure that eyewash stations are readily accessible and have been recently tested.[6]

Hand Protection: The First Line of Defense for Dermal Contact

This chemical is known to cause skin irritation upon contact.[1][4] Therefore, appropriate hand protection is non-negotiable.

Operational Protocol:

  • Wear nitrile or other chemically resistant gloves. It is crucial to inspect gloves for any signs of damage before use.[7]

  • After handling the compound, remove gloves using the proper technique to avoid contaminating your skin.

  • Wash hands thoroughly with soap and water after removing gloves.[4]

Body Protection: Minimizing Overall Exposure

A laboratory coat is essential to protect your skin and personal clothing from accidental spills or dust contamination.[6]

Operational Protocol:

  • Always wear a buttoned laboratory coat when handling this compound.

  • In the event of contamination, the lab coat should be removed immediately and decontaminated or disposed of as hazardous waste.[4]

Procedural Workflow for Handling and Disposal

A self-validating system of protocols is key to ensuring safety. The following workflow integrates the use of PPE at every stage of handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_setup Set up work area in a well-ventilated fume hood prep_ppe->prep_setup handling_weigh Carefully weigh the This compound prep_setup->handling_weigh handling_transfer Transfer the compound to the reaction vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate work surfaces handling_transfer->cleanup_decontaminate cleanup_waste Collect all waste in a labeled hazardous waste container cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE in the correct order cleanup_waste->cleanup_doff cleanup_wash Wash hands thoroughly cleanup_doff->cleanup_wash

Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.

Spill Management

In the event of a spill, it is crucial to act quickly and safely.

Protocol for Minor Spills:

  • Ensure you are wearing the appropriate PPE.

  • Carefully sweep up the solid material, avoiding the generation of dust.[8]

  • Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.[8]

  • Decontaminate the spill area.

For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Responsible Stewardship

The disposal of this compound and any contaminated materials must be handled with the utmost care to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • All waste containing this compound, including empty containers and contaminated PPE, must be collected in a designated and clearly labeled hazardous waste container.[8]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances.[6]

  • The final disposal of the hazardous waste must be conducted through an approved waste disposal plant.[2][4] Never dispose of this chemical down the drain or in the regular trash.

Conclusion: A Commitment to Safety

The responsible use of this compound in a research setting is predicated on a thorough understanding of its hazards and the diligent application of safety protocols. By consistently and correctly using the personal protective equipment outlined in this guide, you are not only protecting yourself but also fostering a culture of safety within your laboratory. This commitment to safety is integral to the integrity and success of your scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.